Famoxadone

Catalog No.
S588098
CAS No.
131807-57-3
M.F
C22H18N2O4
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Famoxadone

CAS Number

131807-57-3

Product Name

Famoxadone

IUPAC Name

3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3

InChI Key

PCCSBWNGDMYFCW-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4

solubility

In water, 143 ug/L at pH 2; 191 ug/L at pH 3; 243 ug/L at pH 5; 111 ug/L at pH 7; 38 ug/L at pH 9
Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L
In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C)

Synonyms

5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione, DPX JE874, DPX-JE874, famoxadon, famoxadone, famoxate

Canonical SMILES

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4

Comparative Summary of Famoxadone Enantiomer Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property / Effect R-Famoxadone S-Famoxadone Key Findings & Ratios (R vs S)

| Bioaccumulation (in mice) | High persistence | Faster degradation | Liver concentration 3.52x (at NOEL) to 242.69x (at 1/10 NOEL) higher [1] Systemic bioavailability 6x higher [2] | | Mammalian Hepatotoxicity | Severe | Mild / None | Higher risk of inducing Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD); causes lipid droplet accumulation, inflammation, and disrupts glucose/lipid metabolism [1] | | Cytotoxicity & Mechanism (in vitro) | High toxicity | Lower toxicity | 1.5x more toxic to HepG2 cells [2] Induces ferroptosis (a form of cell death) via ACSL4 activation, GPX4 inhibition, leading to severe lipid peroxidation and ROS accumulation [2] | | Aquatic Toxicity | High toxicity | Lower toxicity | 1.8 - 6.4x more toxic to Selenastrum bibraianum and Daphnia magna [3] ~100x more toxic to Danio rerio (zebrafish) [3] | | Fungicidal Activity | Lower efficacy | Higher efficacy | 3.0 - 6.59x more effective against pathogens like Alternaria solani [3] | | Environmental Degradation | Preferentially degraded | Enriched over time | Results in enantiomeric fraction (EF) of 0.435-0.470 (from 0.5 for racemate) in soils under aerobic conditions [3] |

The heightened toxicity of R-Famoxadone is primarily driven by its ability to induce ferroptosis, an iron-dependent form of regulated cell death. The diagram below illustrates the key molecular events in this pathway.

G R_FAM R-Famoxadone Exposure CYP Lower Affinity for CYP2C8, CYP2C19, CYP2E1 R_FAM->CYP Bioaccum Preferential Bioaccumulation CYP->Bioaccum ACSL4_Act ACSL4 Activation Bioaccum->ACSL4_Act GPX4_Inhib GPX4 Inhibition Bioaccum->GPX4_Inhib Lipid_Perox Lipid Peroxidation ACSL4_Act->Lipid_Perox ROS Reactive Oxygen Species (ROS) Accumulation Lipid_Perox->ROS GPX4_Inhib->Lipid_Perox Outcome Ferroptotic Cell Death ROS->Outcome

Mechanism of R-Famoxadone-Induced Ferroptosis


Detailed Experimental Protocols

Here are the core methodologies used in the cited studies to generate the data presented above.

In Vivo Mammalian Toxicity and Bioaccumulation Study [1]
  • Objective: To investigate the enantioselective bioaccumulation and hepatotoxicity of Famoxadone in a mammalian model.
  • Test System: Mice.
  • Exposure Protocol: Oral administration of Rac-FAM, R-FAM, or S-FAM for 12 weeks. Doses included a no-observed-effect level (NOEL) and a low dose (1/10 NOEL).
  • Tissue Analysis: Liver and other tissues were collected and analyzed using enantioselective high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) to determine the concentration of each enantiomer.
  • Toxicity Endpoints:
    • Organ Coefficients: Liver-to-body-weight ratio.
    • Blood Biochemistry: Serum AST (aspartate aminotransferase) and ALT (alanine aminotransferase) levels and their ratio (AST/ALT).
    • Histopathology: Examination of liver tissue sections for lipid droplet accumulation (a key feature of fatty liver disease).
    • Gene Expression: Analysis of key genes related to inflammation and lipid metabolism (e.g., for fatty acid synthesis, β-oxidation) using techniques like quantitative real-time PCR (qPCR).
In Vitro Cytotoxicity and Ferroptosis Mechanism Study [2]
  • Objective: To evaluate the stereoselective cytotoxicity and the role of ferroptosis in this compound enantiomer toxicity.
  • Test System: Human hepatocellular carcinoma cells (HepG2 cell line).
  • Cytotoxicity Assay: Cells were exposed to different concentrations of R- or S-Famoxadone. Cell viability was measured using standard assays (e.g., MTT or CCK-8) to determine IC50 values.
  • Mechanistic Investigation:
    • Lipid Peroxidation: Measured using a fluorescent probe (e.g., C11-BODIPY 581/591) and quantified by flow cytometry or fluorescence microscopy.
    • Reactive Oxygen Species (ROS): Detected and quantified using fluorescent probes (e.g., DCFH-DA) and flow cytometry.
    • Gene Expression Analysis: qPCR was used to assess the expression of genes central to ferroptosis, including:
      • ACSL4 (Acyl-CoA Synthetase Long Chain Family Member 4): Upregulated, promotes lipid peroxidation.
      • GPX4 (Glutathione Peroxidase 4): Downregulated, a key enzyme that clears lipid peroxides.
    • Western Blotting: Protein levels of GPX4 and other pathway markers were confirmed.
In Vitro Metabolism and Molecular Docking [2]
  • Objective: To understand the metabolic basis for the preferential accumulation of R-Famoxadone.
  • Liver Microsome Assays: R- and S-FAM were incubated with liver microsomes (typically from mice or humans). The degradation rate of each enantiomer was monitored over time using chiral HPLC-MS/MS.
  • Cytochrome P450 (CYP450) Inhibition Assays: Specific human CYP450 isoforms (CYP2C8, CYP2C19, CYP2E1) were identified as key metabolizing enzymes through inhibition experiments.
  • Molecular Docking: Computational models were used to simulate the binding conformation and affinity (binding energy) of each this compound enantiomer with the active sites of the identified CYP450 enzymes. This provided a structural explanation for the observed slower metabolism of the R-enantiomer.

Research Implications and Future Directions

The evidence strongly suggests that the current use of racemic this compound poses unnecessary environmental and health risks. The dominant strategy for improving chiral pesticide safety is the "chiral switch"—developing and registering only the active and less-toxic S-enantiomer [3] [4] [5]. This would immediately halve the application rate of the chemical in the environment while maintaining fungicidal efficacy and drastically reducing toxic effects on non-target organisms.

Future work should focus on:

  • Developing large-scale, cost-effective methods for the industrial synthesis of pure S-Famoxadone.
  • Conducting extensive field studies to confirm the reduced environmental impact and residue profile of the pure enantiomer.
  • Further elucidating the long-term health effects of chronic, low-dose exposure to both enantiomers.

References

Comprehensive Technical Guide: Environmental Fate and Behavior of Famoxadone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Famoxadone is a chiral oxazolidinedione fungicide that exists as a racemic mixture (approximately 1:1 ratio of R- and S-enantiomers) and is used to control a broad spectrum of plant pathogenic fungi including downy mildews and blights in various crops such as potatoes, tomatoes, grapes, and cucurbits [1] [2]. Its biochemical mode of action involves inhibition of mitochondrial respiration at complex III, resulting in decreased ATP production in fungal cells [1] [3]. As a QoI (Quinone outside Inhibitor) fungicide (FRAC code 11), it exhibits protectant, translaminar, and residual properties with activity termed 'intracuticular' by manufacturers due to maintained efficacy even after simulated rainfall events [3].

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Conditions/Notes Reference
Molecular Formula C₂₂H₁₈N₂O₄ - [1]
Molecular Weight 374.39 g/mol - [1]
Melting Point 140.3-141.8°C - [1] [3]
Water Solubility 0.052-0.059 mg/L At 20°C, pH 7 [1] [3]
Vapor Pressure 6.4 × 10⁻⁴ mPa - [3]
Octanol-Water Partition Coefficient (log P) 4.65 At pH 7, 20°C [1] [3]
Henry's Constant 4.61 × 10⁻³ Pa m³ mol⁻¹ Calculated at 20°C [3]

Environmental Fate Processes

Degradation in Soil

This compound exhibits varying persistence in soil systems depending on environmental conditions, with notable differences between aerobic and anaerobic conditions:

Table 2: Soil Degradation Parameters of this compound

Condition DT₅₀ Range (Days) DT₉₀ Range (Days) Key Metabolites Notes Reference
Aerobic 2-126 56-248 IN-KF015, IN-JS940, IN-MN467 Wide variation depends on soil type; stereoselective degradation observed [4] [5] [3]
Anaerobic 28-147 91 Similar to aerobic Less enantioselective than aerobic conditions [4] [3]
Field Studies 1.34-35 - IN-JS940 detected at up to 50% of initial concentration Varies by soil type and application rate [5] [6]

Under aerobic conditions, this compound exhibits stereoselective degradation with the R-enantiomer preferentially degrading, leading to enrichment of S-famoxadone in soil (enantiomeric fraction 0.435-0.470 after 120 days) [4]. The major metabolites identified across studies include IN-KF015 ((5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) and IN-JS940 ((2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid), with IN-JS940 reaching up to 50% of the initial this compound concentration in soils [5]. Another metabolite, IN-MN467 ((5RS)-5-methyl-3-[(2-nitrophenyl)amino]-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione), has also been detected in soil systems [5].

Fate in Aquatic Systems

This compound's behavior in aquatic environments is characterized by pH-dependent hydrolysis and photodegradation:

Table 3: Aquatic Fate Parameters of this compound

Process Conditions DT₅₀ Notes Reference
Hydrolysis pH 5, 20°C 41 days Highly pH-dependent [3]
Hydrolysis pH 7, 20°C 2 days - [3]
Hydrolysis pH 9, 20°C 1.5 hours - [3]
Photolysis Water, pH 5 1.9-4.1 days Continuous light [3]
Water-Sediment System Overall system DT₅₀: 0.68-0.8 days; DT₉₀: 14-15 days - [3]

In water-soil ecosystems, this compound demonstrates low to moderate persistence with half-lives ranging from 1.34-16.12 days depending on specific environmental conditions [6]. The metabolite IN-JS940 has been detected in water at concentrations up to 20% of the initial this compound content [5].

Plant Uptake and Dissipation

Studies of this compound dissipation in various crops demonstrate relatively rapid degradation:

  • Tomatoes: Half-lives of 3.4-5.2 days with the most suitable model being first-order or second-order kinetics [7]
  • Cucumbers: Half-lives of 1.34-16.12 days following first-order kinetics [6]
  • Grapes: Applications permitted up to 12 times per season in Europe at maximum dose of 90 g ai/ha [3]

The dynamic plant uptake model dynamiCROP has been successfully applied to investigate uptake and translocation of this compound in soil-tomato environments, with modeled and measured results showing good correlation (R² values 0.8072-0.9221) [7]. Research indicates that only a small fraction (approximately 0.1%) of applied this compound is eventually ingested by humans via residues in crop harvests [7].

Stereoselective Environmental Behavior

Recent research has revealed significant enantioselective differences in the environmental behavior and effects of this compound, which is particularly relevant given its chiral nature:

FamoxadoneStereoselectivity This compound This compound R_Enantiomer R_Enantiomer This compound->R_Enantiomer S_Enantiomer S_Enantiomer This compound->S_Enantiomer Toxicity Toxicity R_Enantiomer->Toxicity Higher EnvironmentalFate EnvironmentalFate R_Enantiomer->EnvironmentalFate Pref. degrades MetabolicBehavior MetabolicBehavior R_Enantiomer->MetabolicBehavior 6x higher bioavail. Bioactivity Bioactivity S_Enantiomer->Bioactivity 3.0-6.6x more effective S_Enantiomer->EnvironmentalFate Enriched in soil

Schematic of stereoselective behavior of this compound enantiomers.

Enantioselective Bioactivity and Toxicity

The R- and S-enantiomers of this compound display markedly different biological activities:

  • Fungicidal Activity: S-famoxadone demonstrates 3.00-6.59 times greater efficacy than R-famoxadone against representative pathogens including Alternaria solani [4]
  • Aquatic Toxicity: R-famoxadone exhibits significantly higher toxicity toward non-target organisms:
    • 1.80-6.40 times more toxic to Selenastrum bibraianum and Daphnia magna [4]
    • Approximately 100 times more toxic to Danio rerio (zebrafish) [4]
  • Cytotoxicity: R-famoxadone is 1.5 times more toxic to HepG2 cells (human liver carcinoma cells) and induces more pronounced ferroptosis through ACSL4 activation and GPX4 inhibition [8]
Stereoselective Metabolic Behavior

Recent research has elucidated the mechanisms underlying the differential behavior of this compound enantiomers:

  • Bioavailability: R-famoxadone shows approximately 6 times higher bioavailability in mice compared to the S-enantiomer [8]
  • Metabolic Persistence: Lower binding affinities of cytochrome P450 enzymes (CYP2C8, CYP2C19, and CYP2E1) for R-famoxadone result in its preferential accumulation [8]
  • Cytotoxicity Mechanism: R-famoxadone induces more severe lipid peroxidation and ROS accumulation through ferroptosis pathways, characterized by greater upregulation of genes related to iron transport and lipid peroxidation, and greater downregulation of genes related to peroxide clearance [8] [9]

Analytical Methods for Determination

Various analytical methodologies have been developed and validated for determining this compound and its metabolites in environmental matrices:

  • UHPLC-Orbitrap-MS: Used for dissipation studies in water and soil matrices, enabling detection of metabolites IN-KF015, IN-JS940, and IN-MN467 [5]
  • HPLC-UV: Employed for investigating dissipation behavior and residue distribution in cucumber and soil ecosystems with limit of quantification (LOQ) of 0.50 mg/kg for this compound in cucumber [6]
  • LC-HRMS: Applied for degradation studies of this compound in water and soils [5]
  • Stereoselective Methods: HPLC-MS/MS methods have been developed for enantioselective determination of this compound enantiomers in spinach [8]

These methods typically achieve satisfactory recoveries (84.10-108.02%) with relative standard deviations generally below 9.23% [6], making them suitable for environmental monitoring and residue studies.

Ecotoxicological Profile and Risk Assessment

This compound presents a complex ecotoxicological profile with significant concerns for aquatic ecosystems:

Table 4: Ecotoxicological Parameters of this compound

Organism Endpoint Value Notes Reference
Rainbow trout 90-day NOEC 0.0014 mg/L - [3]
Daphnia magna 48-h EC₅₀ 0.012 mg/L R-enantiomer 1.80-6.40x more toxic [4] [3]
Green algae 72-h EbC₅₀ 0.022 mg/L - [3]
Earthworms LC₅₀ 470 mg/kg soil - [3]
Honeybees Contact LD₅₀ >25 μg/bee Moderate toxicity [1] [3]
Mallard duck 8-day LC₅₀ >5,620 mg/kg Low avian toxicity [3]

Based on its acute toxicity to fish and daphnia, the EU Scientific Committee on Plants has recommended implementing buffer zones to minimize impacts on aquatic organisms [3]. The elevated toxicity of R-famoxadone to aquatic organisms highlights the importance of considering enantioselective effects in risk assessments [4].

Regulatory Status and Implications

This compound's regulatory status varies across jurisdictions:

  • European Union: Not approved under EC Regulation 1107/2009 and classified as a Candidate for Substitution (CfS) due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria [1]
  • Global Approvals: Currently used in USA, Central and South America, South-east Asia, Africa, China, and Japan [1]
  • Application Limits: In Europe, permitted applications include up to 12 times per season for grapes and up to 8 times per season on tomatoes at maximum dose of 90 g ai/ha [3]

The stereoselective environmental behavior and toxicity findings have significant implications for regulatory frameworks, suggesting that enantiomer-specific risk assessments may be warranted for chiral pesticides like this compound [4] [8].

Conclusion and Future Perspectives

Current research on this compound indicates that its environmental fate and ecological impacts are strongly influenced by its chiral nature, with the R-enantiomer posing greater toxicological concerns despite the S-enantiomer demonstrating greater fungicidal efficacy. Future research directions should include:

  • Comprehensive metabolite toxicity studies to assess risks associated with persistent transformation products like IN-JS940 [5]
  • Enantiomer-specific environmental monitoring to better characterize exposure scenarios [4] [8]
  • Refined risk assessment frameworks incorporating stereoselective behavior for chiral pesticides [4] [8]
  • Development of enantioselective formulations that maximize efficacy while minimizing environmental impacts [8]

References

how does famoxadone inhibit mitochondrial respiration

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The table below summarizes the key aspects of how famoxadone functions at the molecular level.

Aspect Detailed Mechanism
Primary Target Mitochondrial cytochrome bc₁ complex (Complex III or ubiquinol-cytochrome c oxidoreductase) [1] [2].
Binding Site The quinol oxidation (Qo) site (Qp site in some nomenclature) [3] [2].
Key Interaction Network of aromatic-aromatic interactions between the fungicide and residues in the binding pocket, mimicking a benzene crystal lattice [1].
Conformational Change Binding induces dramatic conformational changes in cytochrome b and the Iron-Sulfur Protein (ISP) subunit, arresting ISP movement [1].
Functional Consequence Blocks electron transfer from ubiquinol to cytochrome c, halting the Q cycle and preventing proton translocation across the mitochondrial membrane [1] [4].
Cellular Outcome Drastic reduction in ATP production, leading to cessation of cellular processes like zoospore motility and subsequent cell disintegration [5] [4].

This compound's binding to the Qo site of Complex III prevents the critical transfer of electrons from ubiquinol to the Rieske Iron-Sulfur Protein (ISP). This inhibition is reinforced by this compound inducing conformational changes that arrest the movement of the ISP subunit, which is essential for the normal electron transfer process [1].

famoxadone_mechanism start This compound target Binds to Qo site of Complex III (cytochrome bc₁) start->target conf_change Induces Conformational Arrest of ISP Subunit target->conf_change inhibition Blocks Electron Transfer from Ubiquinol conf_change->inhibition consequence Disrupts Q Cycle & Proton Gradient Formation inhibition->consequence outcome Decreased ATP Production Fungal Cell Death consequence->outcome

> this compound binding to Complex III triggers a cascade that halts ATP production.

Key Structural and Experimental Insights

The high-resolution crystal structure of the cytochrome bc₁ complex in complex with this compound provides direct evidence for this mechanism [1]. The potency of this compound's effect is demonstrated by experimental observations where application to Phytophthora infestans zoospores caused cessation of oxygen consumption and motility within seconds, followed by cell disintegration [4].

Quantitative Toxicological and Environmental Data

The following table consolidates key quantitative data from toxicological and environmental studies for a comprehensive overview.

Parameter Value Context / Species
Acute Oral LD₅₀ >5000 mg/kg Rat [5] [4]
Acute Dermal LD₅₀ >2000 mg/kg Rabbit [5]
Acceptable Daily Intake (ADI) 0.006 mg/kg bw/day Based on dog study (cataracts) [5]
Water Solubility 0.052 - 0.059 mg/L At 20°C, pH 7 [6] [7]
Log P (Partition Coefficient) 4.65 - 4.81 Indicates high lipophilicity [4] [2]
Soil DT₅₀ (Lab) 2 - 11 days Aerobic, 20°C [4]
Hydrolytic DT₅₀ 41 days (pH 5), 2 days (pH 7), 1.5 hours (pH 9) At 20°C [4]
Aquatic Toxicity (Daphnia, 48h EC₅₀) 0.012 mg/L Highly toxic to aquatic invertebrates [4]

Key Experimental Protocols

To investigate this compound's mechanism of action, several key experimental approaches are used:

  • X-ray Crystallography [1]

    • Protein Purification: Isolate and purify the mitochondrial cytochrome bc₁ complex from a relevant source.
    • Crystallization: Co-crystallize the protein complex with this compound.
    • Data Collection & Analysis: Resolve the high-resolution structure to visualize the precise binding mode and ligand-induced conformational changes.
  • In Vitro Respiration Assay [4]

    • Preparation: Use fungal zoospores or isolated mitochondria.
    • Treatment: Apply this compound and appropriate controls.
    • Measurement: Monitor oxygen consumption in real-time using an oxygen electrode to quantify inhibition of respiration.
  • Binding Affinity Studies

    • Mutagenesis: Generate site-specific mutations in the Qo site residues.
    • Activity Assay: Measure the inhibitory efficacy of this compound against mutant and wild-type enzymes to identify key interaction points [1].

References

Comprehensive Technical Guide to Famoxadone: Mode of Action, Resistance Mechanisms, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction

Famoxadone is a broad-spectrum fungicide belonging to the Quinone outside Inhibitor (QoI) class, specifically categorized under FRAC Group 11. First introduced in 1998, it has become a crucial tool for managing economically significant fungal pathogens across various crops [1] [2]. This compound is particularly recognized for its exceptional activity against Oomycete fungi including Plasmopara viticola (grape downy mildew) and Phytophthora infestans (potato late blight), pathogens that can cause devastating yield losses if not properly controlled [3]. Its unique chemical structure and mode of action have made it a valuable component in integrated disease management programs, especially when formulated in combination with other active ingredients to enhance efficacy and manage resistance development.

The compound exhibits protectant and residual activity with translaminar movement, providing protection to both upper and lower leaf surfaces [1]. From a regulatory perspective, this compound is not approved for use in the European Union but maintains registrations in other key markets including the United States, Australia, and various countries in Asia and South America [2]. Recent regulatory activity indicates continued interest in expanding its use, with the US EPA receiving applications for new use patterns on various crop groups as recently as 2025 [4].

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Specification Reference
Chemical Name (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidin-2,4-dione [1]
CAS Registry Number 131807-57-3 [1] [2]
Molecular Formula C₂₂H₁₈N₂O₄ [1] [2]
Molecular Weight 374.39 g/mol [1] [2]
Appearance White to off-white crystalline powder [1]
Melting Point 141-143°C [1] [2]
Aqueous Solubility 0.059 mg/L at 20°C (pH 7) [2]
Octanol-Water Partition Coefficient (log Kow) 4.65 (at 20°C) [2]
Vapor Pressure 6.4 × 10⁻⁵ mPa at 25°C [2]
FRAC Classification 11 (Qo Inhibitor) [5]

Mechanism of Action

Molecular Target and Biochemical Inhibition

This compound exerts its fungicidal activity by specifically targeting the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain of fungal pathogens [5]. More precisely, it binds to the Quinone outside (Qo) site of this complex, thereby inhibiting electron transfer between cytochrome b and cytochrome c1 [1]. This disruption halts the quinol oxidation process, which is essential for the conversion of ubiquinol to ubiquinone [6]. The consequent blockade of electron flow severely impairs mitochondrial respiration, leading to a rapid cessation of ATP production in fungal cells [2]. Without adequate ATP, critical cellular processes including energy-dependent motility, germination, and infectious growth cannot be sustained, ultimately resulting in fungal cell death.

The binding of this compound to the Qo site is particularly effective due to its high affinity for the hydrophobic pocket near the heme bH cofactor of cytochrome b [6]. This specific binding characteristic differentiates it from other fungicide classes and contributes to its broad-spectrum activity against various fungal pathogens. The compound's effectiveness spans across multiple taxonomic groups of plant pathogens, demonstrating particular potency against Oomycetes (Plasmopara viticola, Phytophthora infestans), Ascomycetes, and Basidiomycetes [1].

Physiological Effects on Fungal Pathogens

The disruption of mitochondrial respiration manifests in several observable physiological effects on susceptible fungal pathogens. This compound has been shown to be a strong inhibitor of sporangial differentiation and zoospore release in Oomycete pathogens [3]. When exposed to low concentrations of the fungicide, zoospores of P. infestans rapidly lose motility, cease oxygen consumption, and undergo cellular lysis through the release of cellular contents into the surrounding medium [3]. These effects occur within minutes of exposure, highlighting the rapid action of the compound at the cellular level.

The fungicide primarily exhibits protective activity by preventing the establishment of infection structures on plant surfaces. Its translaminar movement enables redistribution from the upper to lower leaf surfaces, providing comprehensive protection against pathogens that preferentially colonize the abaxial side of leaves [1]. Additionally, this compound demonstrates excellent rainfastness and residual activity, as it is rapidly absorbed and strongly bound to the waxy cuticular layer of plants, making it resistant to wash-off after application [1]. This property contributes to prolonged protection intervals, typically ranging from 7 to 14 days depending on environmental conditions and disease pressure.

G Fungicide This compound Application MolecularTarget Binds to Qo site of cytochrome bc1 complex Fungicide->MolecularTarget ElectronFlow Inhibits electron transfer from ubiquinol to cytochrome c1 MolecularTarget->ElectronFlow Respiration Disrupts mitochondrial respiration ElectronFlow->Respiration ATP Reduces ATP production Respiration->ATP CellularEffects Cellular energy crisis ATP->CellularEffects FungalDeath Fungal growth cessation and cell death CellularEffects->FungalDeath ZoosporeEffects Zoospore lysis, motility loss, sporangial inhibition CellularEffects->ZoosporeEffects

Diagram 1: this compound's mechanism of action at the molecular and cellular levels, illustrating the cascade from target site binding to antifungal effects.

Resistance Mechanisms and Management

Known Resistance Mutations

Resistance to QoI fungicides, including this compound, primarily occurs through target-site mutations in the cytochrome b gene, which alter the binding affinity of the fungicide to its target site. The most significant and widespread mutation is G143A (glycine to alanine at position 143), which confers high-level resistance with resistance factors often exceeding 100-fold [5]. This mutation structurally impedes fungicide binding through steric hindrance while maintaining the physiological function of the enzyme, allowing resistant pathogens to survive and reproduce in the presence of the fungicide [6]. Two other documented mutations, though less common, include F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), both of which confer moderate (partial) resistance with lower resistance factors [5].

The emergence and selection of resistant populations are influenced by several factors, including the frequency of fungicide applications, the dose rate applied, and the partner fungicide used in mixture products. Research has demonstrated that selection pressure increases significantly when the dose of the QoI fungicide is elevated, and that the choice of partner fungicide in mixture formulations can either accelerate or delay resistance development [7]. Notably, certain pathogens including rusts (Puccinia spp.), Alternaria solani, and Pyrenophora teres are considered lower risk for G143A resistance development due to the presence of an intron directly after the G143 codon that makes the mutation biologically lethal [5].

Table 2: Major Target-Site Mutations Conferring Resistance to QoI Fungicides

Mutation Resistance Level Impact on Field Efficacy Pathogens Where Documented
G143A (Glycine to Alanine at 143) High (complete) resistance Severe loss of control Plasmopara viticola, Botrytis cinerea, Blumeria graminis
F129L (Phenylalanine to Leucine at 129) Moderate (partial) resistance Reduced efficacy, but some control at label rates Plasmopara viticola, Alternaria solani, Pyrenophora teres
G137R (Glycine to Arginine at 137) Moderate (partial) resistance Reduced efficacy, but some control at label rates Alternaria solani, Pyrenophora teres
Resistance Management Strategies

Effective resistance management for QoI fungicides follows specific guidelines established by the Fungicide Resistance Action Committee (FRAC). These strategies aim to reduce selection pressure on pathogen populations while maintaining effective disease control. The core principles include: limiting the number of QoI applications per season (typically 2-3 applications depending on the crop and pathogen), using mixtures with partner fungicides having different modes of action, and alternating with non-QoI fungicides from different FRAC groups [5]. Recent research has demonstrated that the selection pressure for resistance is significantly influenced by both the dose of the QoI fungicide and the specific partner fungicide used in the mixture [7].

The most effective partner fungicides for resistance management are those with multi-site activity such as folpet, which has been shown to delay resistance development most effectively when mixed with this compound [7]. Other effective partners include fosetyl-aluminium, while mancozeb has demonstrated comparatively lower effectiveness in reducing the rate of resistance selection [7]. For applications where resistance has already been detected, novel approaches involving computer-aided design of fungicide combinations have shown promise. In silico docking studies and molecular dynamics simulations have identified potential effective combinations, such as this compound with thiram or captan, which maintain efficacy against both wild-type and G143A-mutant cytochrome b [6].

G Resistance Resistance Detection Mutation Target-site mutations (G143A, F129L, G137R) Resistance->Mutation CrossResistance Cross-resistance within FRAC Group 11 Mutation->CrossResistance Management Resistance Management Strategies CrossResistance->Management LimitUse Limit QoI applications (2-3 per season) Management->LimitUse Mixtures Use mixtures with non-QoI partners (e.g., folpet) Management->Mixtures Alternation Alternate with different MOA fungicides Management->Alternation Monitoring Monitor pathogen sensitivity Management->Monitoring

Diagram 2: Resistance development pathway and management strategies for QoI fungicides like this compound.

Experimental and Analytical Methods

Molecular Docking and In Silico Screening Protocols

Molecular docking simulations provide a powerful approach for screening and predicting the binding affinity of this compound to wild-type and mutant forms of cytochrome b. The following protocol has been adapted from recent research that successfully identified effective fungicide combinations for overcoming QoI resistance [6]:

  • Protein Structure Preparation: Generate homology models of cytochrome b for target pathogens such as Plasmopara viticola and Botrytis cinerea using templates from the Protein Data Bank (e.g., PDB: 7JRG). Model quality should be evaluated using validation servers such as SAVES v6.0, which includes ERRAT and PROVE algorithms. Create mutant versions (G143A, F129L, and double mutants) through site-directed mutagenesis in molecular modeling software such as Maestro Schrödinger.
  • Ligand Preparation: Obtain 3D structures of this compound and other fungicides from databases like ZINC15 or PubChem. Prepare ligands using appropriate software tools by adding hydrogen atoms, correcting bond orders, and optimizing geometries using force fields such as OPLS3 or OPLS4.
  • Molecular Docking: Perform docking simulations using Schrödinger Glide with the following parameters: grid box centered on known active sites (coordinates approximately X=195.53, Y=213.29, Z=176.3 for wild-type), dimensions of 44×46×56 Å, and Glide XP mode for extra precision. Run simulations in triplicate to ensure reproducibility.
  • Analysis: Evaluate binding poses, binding scores, and specific molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between fungicides and cytochrome b. Compare binding affinities across wild-type and mutant proteins to identify compounds with maintained efficacy against resistant strains.

This in silico approach enables rapid screening of potential fungicide combinations before proceeding to more resource-intensive in vitro and in planta testing, significantly accelerating the discovery of effective resistance management solutions [6].

Biological Efficacy Assays

Standardized biological assays are essential for quantifying the direct effects of this compound on fungal pathogens and determining baseline sensitivity. The following methodologies have been established through previous research on this compound's biological mode of action [3]:

  • Inhibition of Sporangial Differentiation and Zoospore Release: Prepare sporangial suspensions of target pathogens (P. viticola or P. infestans) in sterile distilled water. Expose to this compound at concentrations ranging from 0.1 to 10 mg/L for 2-4 hours at 18-20°C. Assess sporangial lysis and zoospore release using hemocytometer counts under a microscope. Calculate EC₉₀ values (effective concentration causing 90% inhibition) through regression analysis of concentration-response curves.
  • Motility and Lysis of Zoospores: Incubate zoospore suspensions with this compound at 0.1-5 mg/L and monitor motility cessation over time (typically 5-30 minutes) using microscopic examination. Quantify cell lysis through measurement of electrical conductivity changes in the suspension medium or by counting intact cells using a hemocytometer.
  • Protective and Curative Activity on Whole Plants: Apply this compound to host plants (grape seedlings or potato plants) at recommended field rates (e.g., 50-100 g a.i./ha) using a precision sprayer. For protective activity, apply fungicide 24 hours before inoculation with pathogen spores. For curative activity, apply at 24, 48, or 72 hours after inoculation. Incubate plants under controlled conditions (high humidity, moderate temperatures) and assess disease development 7-14 days after inoculation using standardized disease rating scales. Calculate efficacy based on percentage disease reduction compared to untreated controls.

Table 3: Experimental Biological Activity of this compound Against Key Pathogens

Pathogen Bioassay Type EC₉₀ Value Experimental Conditions Reference
Plasmopara viticola Zoospore release inhibition <1 mg/L In vitro, 20°C, 2h exposure [3]
Phytophthora infestans Zoospore release inhibition <1 mg/L In vitro, 18°C, 2h exposure [3]
Plasmopara viticola Protective activity on grape >90% control 75 g a.i./ha, 7 days after application [3]
Botrytis cinerea Mycelial growth inhibition Variable (mutant-dependent) In vitro, mutant cytochrome b strains [6]

Application Guidelines and Regulatory Status

Agronomic Applications and Use Patterns

This compound is registered for use on a wide range of crops, with particular strength in controlling diseases in high-value horticultural crops. Its primary application is as a protective fungicide applied before disease development, though it also exhibits some curative properties when applied shortly after infection [1] [3]. The standard application rates typically range from 50 to 100 grams of active ingredient per hectare, depending on the target crop, disease pressure, and application timing [1]. For optimal performance, applications should be made using equipment that ensures thorough coverage of all plant surfaces, as this compound's translaminar activity provides protection to both the adaxial and abaxial leaf surfaces.

The most significant uses of this compound include: potatoes and tomatoes for control of late blight (Phytophthora infestans) and early blight (Alternaria solani); grapes for management of downy mildew (Plasmopara viticola) and powdery mildew (Uncinula necator); cucurbits (cucumbers, melons, squash) for control of downy mildew (Pseudoperonospora cubensis) and powdery mildew; and various leafy vegetables and ornamental plants [1] [2]. This compound is frequently formulated in combination with other active ingredients, most notably cymoxanil, which provides complementary curative activity through a different mode of action (inhibition of nucleic acid synthesis) [1]. This combination approach enhances both the spectrum of activity and resistance management potential.

Current Regulatory Status and Approvals

The regulatory landscape for this compound varies across different regions, reflecting evolving risk assessments and regulatory priorities. As of recent updates:

  • European Union: this compound is not approved under EC Regulation 1107/2009 and has been identified as a candidate for substitution due to concerns regarding persistent, bioaccumulative, and toxic (PBT) properties [2].
  • United States: this compound remains registered, with recent applications submitted to the EPA for new uses on various crop groups including brassica leafy greens, fruiting vegetables, root vegetables, and mangoes [4]. These applications, received in 2023-2025, indicate continued interest in expanding the use pattern of this fungicide.
  • Australia: The APVMA registered a new product containing this compound in combination with oxathiapiprolin (Zorvec Encantia Fungicide) in May 2025, indicating continued regulatory acceptance for specific uses [8].
  • Other Regions: this compound maintains registrations in various countries across Central and South America, South-east Asia, Africa, China, and Japan [2].

From a environmental and toxicological perspective, this compound exhibits low mammalian toxicity (acute oral LD₅₀ >5000 mg/kg in rats) but presents significant risks to aquatic ecosystems, with demonstrated high toxicity to fish and aquatic invertebrates [1] [2]. These environmental characteristics have influenced regulatory decisions in certain jurisdictions and should be considered in application planning, particularly near aquatic habitats.

Conclusion and Future Perspectives

References

Famoxadone synthesis and production process

Author: Smolecule Technical Support Team. Date: February 2026

Famoxadone at a Glance

The table below summarizes the key identifiers and basic properties of this compound [1] [2] [3].

Property Specification
IUPAC Name (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione [1] [2]
CAS Registry No. 131807-57-3 [1] [3] [4]
Molecular Formula C₂₂H₁₈N₂O₄ [1] [2] [4]
Molecular Mass 374.39 g·mol⁻¹ [1] [2] [4]
Physical Description Pale cream to white, odourless crystalline powder [1] [3] [4]
Melting Point 140.3 - 141.8 °C [1] [2]
Purity (Typical) ≥ 97.0% - 98.5% [3] [4]

Synthesis and Manufacturing Process

The commercial synthesis of this compound is a multi-step chemical process that requires stringent control over reaction conditions and purification to ensure a high-quality final product [1] [3] [4]. The following diagram outlines the generalized production workflow:

famoxadone_synthesis start Start: Raw Material Sourcing step1 Intermediate Preparation & Pre-treatment start->step1 step2 Esterification / Etherification (Precise temp. & catalyst control) step1->step2 step3 Cyclization & Ring Formation (Oxazolidinedione core construction) step2->step3 step4 Purification & Crystallization (Multi-stage solvent extraction) step3->step4 step5 Drying & Milling (Control moisture & particle size) step4->step5 step6 Quality Control & Packaging (HPLC, GC-MS, NMR verification) step5->step6 end Final Product: this compound step6->end

Key Process Stages and Controls:

  • Raw Material Sourcing & Pre-treatment: The process begins with the selection and quality verification of high-purity starting materials. Key intermediates include compounds related to 2-(4-phenoxyphenyl)ethanol and 2-cyano-2-(methoximinomethyl)acetic acid ester [3] [4]. Quality checks conform to established standards like ANSI Z1.4 for sampling [3].
  • Esterification/Etherification and Cyclization: These are critical reaction phases. The synthesis involves:
    • Condensation reactions under precisely controlled temperature (typically ±1°C) with optimized catalysts to form key intermediates and minimize side reactions [3] [5].
    • Cyclization to construct the characteristic oxazolidinedione ring system of this compound, often monitored by in-process control (IPC) using High-Performance Liquid Chromatography (HPLC) [3].
  • Purification & Crystallization: The crude product undergoes multi-stage purification, including solvent extraction, filtration, and controlled crystallization, to remove impurities and achieve the target purity of >97% [3] [4]. This step is crucial to prevent phytotoxicity and ensure final product stability.
  • Drying, Milling & Final QC: The purified this compound is dried to a specific moisture content and milled to a precise particle size distribution, which is essential for creating stable formulations like suspension concentrates (SC) [3]. The final product undergoes comprehensive analytical testing (HPLC, GC-MS, NMR) to confirm identity and purity before packaging [3] [4].

Technical and Environmental Fate Data

For formulation and environmental impact assessment, the following physicochemical and environmental fate data are critical [1].

Parameter Value / Description Remarks
Solubility in Water (20°C) 0.059 mg/L (Very low) [1] Low leaching risk to groundwater [1].
Solubility in Organic Solvents Acetone: 274,000 mg/L; Toluene: 13,300 mg/L; Ethyl acetate: 125,000 mg/L [1] High solubility, relevant for formulation [1].
Octanol-Water Partition Coeff. (log Kow) Data not fully available in search results Noted as having bioaccumulation potential (BCF >2000) [1].
Mode of Action (Fungicide) Respiration inhibitor (QoI fungicide, FRAC Group 11) [1] [2] Inhibits mitochondrial respiration at complex III (cytochrome bc1), disrupting ATP production [1] [4].
Persistence in Soil/Water Not persistent [1] -

Regulatory and Safety Profile

This compound has a specific regulatory and toxicological profile that is important for safety assessments.

  • Regulatory Status: this compound is not approved for use in the European Union under EC Regulation 1107/2009 and was listed as a candidate for substitution [1]. Its approval in Great Britain was withdrawn in June 2024 due to the risk it presents to birds [2].
  • Toxicology:
    • Mammalian Toxicity: It has low acute mammalian toxicity (rat oral LD50 >5000 mg/kg) but is considered a neurotoxicant and a known eye and skin irritant [1] [4].
    • Ecotoxicity: It is highly toxic to fish and aquatic invertebrates and moderately toxic to other aquatic organisms, earthworms, and honeybees [1].
  • Emerging Research Concerns: A 2024 computational study suggested that this compound could potentially bind to human proteins involved in reproduction (Cellular Retinol Binding Protein-III and IZUMO Sperm–Egg Fusion Protein), indicating a possible impact on human fertility that warrants further investigation [6] [7].

Key Insights for Professionals

  • Focus on Process Control: The synthesis is complex and requires advanced chemical engineering with strict control over catalysts, solvents, temperature, and purification to achieve high yields and purity [3] [4].
  • Prioritize Ecotoxicity and Regulatory Hurdles: The high toxicity to aquatic life and bioaccumulation potential are significant concerns that have influenced its regulatory status in many regions [1] [2].
  • Consider Emerging Research: Stay informed about new studies investigating potential endocrine-disrupting or reproductive effects, as these can lead to further regulatory restrictions [6] [7].

References

Comprehensive HPLC Application Notes and Protocols for Famoxadone Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Famoxadone (3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) is a widely used fungicide effective against various plant pathogenic fungi. This document provides detailed High Performance Liquid Chromatography (HPLC) methods for analyzing this compound in various matrices, including commercial formulations and agricultural samples. The protocols include validated procedures for sample preparation, chromatographic separation, and method validation to ensure reliable quantification.

Analytical Method Principles

This compound analysis primarily utilizes reversed-phase HPLC with UV detection. The compound's structure and properties make it suitable for separation using C18 or similar stationary phases, with acetonitrile-water mixtures as mobile phases. The methods described here emphasize accuracy, precision, and sensitivity for quality control and residue analysis applications.

Detailed HPLC Methods for this compound

Method 1: Monolithic Column Analysis for Formulations

This method enables rapid simultaneous determination of this compound and cymoxanil in commercial pesticide formulations [1] [2].

  • Sample Preparation: Weigh approximately 0.1 g of homogenized pesticide formulation into a 100 mL volumetric flask. Add 80 mL of acetonitrile and sonicate for 15 minutes. Cool to room temperature, dilute to volume with acetonitrile, and mix well. Filter through a 0.45 μm membrane filter before injection.

  • Chromatographic Conditions:

    • Column: C18 monolithic rod column (e.g., 100 × 4.6 mm)
    • Mobile Phase: Acetonitrile:water (70:30, v/v)
    • Flow Rate: 2.0 mL/min
    • Detection: UV detection at 220-250 nm
    • Injection Volume: 20 μL
    • Analysis Time: <2 minutes
  • System Suitability:

    • Retention Time: this compound typically elutes at approximately 1.2 minutes
    • Theoretical Plates: >2000
    • Tailing Factor: <1.5
Method 2: Residue Analysis in Watermelon and Soil

This method is optimized for detecting this compound residues in agricultural samples with high sensitivity [3].

  • Sample Preparation:

    • Watermelon/Leaf Tissue: Homogenize sample and extract 10 g with 50 mL acetonitrile by shaking for 30 minutes. Add 5-10 g sodium chloride to separate water, then concentrate the acetonitrile layer under nitrogen flow.
    • Soil: Extract 20 g soil with 50 mL acetonitrile by shaking for 30 minutes. Filter and concentrate as needed.
    • Cleanup: Pass extract through Florisil solid-phase extraction cartridge, elute with acetonitrile, and concentrate to near dryness. Reconstitute in 1 mL acetonitrile for HPLC analysis.
  • Chromatographic Conditions:

    • Column: C18 column (250 × 4.6 mm, 5 μm)
    • Mobile Phase: Acetonitrile:water (75:25, v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 220-250 nm
    • Injection Volume: 20 μL
    • Column Temperature: 30°C
Method 3: Alternative Column Chemistry

This method provides an alternative separation approach using different column chemistry [4] [5].

  • Sample Preparation: Dissolve samples in acetonitrile or mobile phase.

  • Chromatographic Conditions:

    • Column: Newcrom R1 (reverse phase with low silanol activity)
    • Mobile Phase: Acetonitrile:water with 0.1% phosphoric acid
    • MS-Compatible Alternative: Replace phosphoric acid with 0.1% formic acid
    • Detection: UV or MS detection

Table 1: Comparison of HPLC Methods for this compound Analysis

Parameter Method 1 (Monolithic) Method 2 (Residue) Method 3 (Newcrom R1)
Column C18 monolithic C18 (5μm) Newcrom R1
Dimensions 100 × 4.6 mm 250 × 4.6 mm Varies
Mobile Phase Acetonitrile:water (70:30) Acetonitrile:water (75:25) Acetonitrile:water with acid modifier
Flow Rate 2.0 mL/min 1.0 mL/min Optimize (0.8-1.5 mL/min)
Analysis Time <2 min ~10 min Method dependent
LOD - 0.002 mg/kg (matrix) Method dependent
LOQ 10 μg/mL (this compound) 0.005 mg/kg (matrix) Method dependent
Primary Application Formulation analysis Residue analysis Flexible applications

Method Validation Data

All analytical methods should be properly validated before implementation. Key validation parameters for this compound methods are summarized below [1] [3] [6].

Table 2: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Method 1 Performance Method 2 Performance Acceptance Criteria
Accuracy (% Recovery) 94.77-101.32% (this compound) 83-102% (matrix spikes) 70-120% (residue), 90-110% (formulations)
Precision (% RSD) 0.88% (this compound) <15% (matrix samples) ≤20% (residue), ≤2% (formulations)
Linearity (R²) >0.999 >0.999 ≥0.990
Range 10-100 μg/mL 0.005-1.0 mg/kg As per application requirements
LOD - 0.002 mg/kg S/N ≥ 3:1
LOQ 10 μg/mL (this compound) 0.005 mg/kg S/N ≥ 10:1
Specificity No interference from formulation ingredients No interference from matrix components Baseline separation from potential interferents

Standard and Sample Preparation

Standard Solution Preparation
  • Stock Standard Solution (1000 μg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Store at -20°C when not in use.

  • Working Standard Solutions: Prepare appropriate dilutions of stock solution in mobile phase or acetonitrile to create calibration standards covering the expected concentration range (e.g., 0.1-10 μg/mL).

Quantitation Approaches
  • External Standard Method: Prepare calibration curve using this compound standards without internal standard. Use for relatively clean samples with minimal preparation steps.

  • Internal Standard Method: For complex matrices or extensive sample preparation, use an internal standard (e.g., p-terphenyl or 3-methyl-1,1-diphenylurea) to improve precision [7]. Add consistent amount of internal standard to all standards and samples before any processing steps.

Method Development Considerations

Stationary Phase Selection
  • C18 columns are most commonly used for this compound analysis
  • Monolithic columns offer higher flow rates with low back pressure, reducing analysis time and solvent consumption [1]
  • Alternative phases (C8, phenyl, Newcrom R1) can provide different selectivity if needed
Mobile Phase Optimization
  • Acetonitrile-water mixtures typically provide optimal separation
  • Acid modifiers (phosphoric acid, formic acid) improve peak shape and reproducibility
  • Buffer systems (ammonium formate/formic acid) are essential for LC-MS applications [8]
Detection Wavelength

This compound exhibits strong UV absorption at 220-250 nm. Optimal detection is typically achieved at 220-230 nm, but wavelength selection should be verified based on specific instrument characteristics and mobile phase composition.

The following workflow diagram illustrates the complete this compound analysis process:

famoxadone_workflow Start Start Analysis SamplePrep Sample Preparation: • Weigh sample • Extract with acetonitrile • Sonicate/shake • Filter Start->SamplePrep SampleCleanup Sample Cleanup (if needed): • SPE purification • Concentration • Reconstitution SamplePrep->SampleCleanup Matrix samples HPLCAnalysis HPLC Analysis: • Set chromatographic conditions • Inject samples • Monitor at 220-250 nm SamplePrep->HPLCAnalysis Formulation samples SampleCleanup->HPLCAnalysis DataAnalysis Data Analysis: • Identify this compound peak • Calculate concentration • Validate against standards HPLCAnalysis->DataAnalysis End Result Reporting DataAnalysis->End

Troubleshooting and Technical Notes

  • Peak Tailing: Add acid modifiers to mobile phase or use columns with low silanol activity
  • Retention Time Shifts: Ensure mobile phase pH consistency and column temperature control
  • Low Recovery: Verify extraction efficiency and check for degradation during sample preparation
  • Carryover: Implement adequate needle wash steps and confirm column cleanliness

Safety and Regulatory Considerations

  • Follow appropriate safety protocols when handling pesticides and organic solvents
  • Adhere to good laboratory practices (GLP) for all analytical work
  • For regulatory submissions, ensure method validation meets relevant guidelines (ICH, USP, FDA)
  • Method transfer between laboratories requires verification of performance characteristics

Conclusion

These application notes provide robust and validated HPLC methods for this compound analysis in various matrices. The monolithic column method offers rapid analysis for quality control of formulations, while the residue method provides the sensitivity needed for environmental and agricultural monitoring. Proper method validation and adherence to the described protocols will ensure reliable and reproducible results for research and regulatory purposes.

References

Comprehensive Application Notes and Protocols: UHPLC-Orbitrap-MS Analysis of Famoxadone and Its Metabolites in Environmental and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Famoxadone is a broad-spectrum fungicide widely used in agriculture for controlling fungal diseases such as downy mildew. Recent studies have raised concerns about its environmental persistence and potential biological effects, including possible impacts on human fertility. These concerns necessitate robust analytical methods for monitoring this compound and its transformation products across various matrices. Ultra-High Performance Liquid Chromatography coupled to Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) has emerged as a powerful technique for targeted and untargeted analysis of pesticides and their metabolites due to its high resolution, accurate mass measurement, and excellent sensitivity. These application notes provide detailed protocols for studying this compound dissipation kinetics, metabolite identification, and potential biological interactions, incorporating both established and novel methodological approaches suitable for environmental and biological matrices.

Analytical Foundation and Instrumentation

Fundamental Principles of UHPLC-Orbitrap-MS Technology

The Orbitrap mass analyzer operates on the principle of electrostatic field trapping, enabling mass measurement with high accuracy (typically < 5 ppm) and resolution (up to 500,000 FWHM). This technology is particularly suited for pesticide metabolite studies because it provides:

  • High mass accuracy: Confident elemental composition assignment for unknown metabolites
  • High resolution: Separation of isobaric compounds that would co-elute in lower resolution instruments
  • Flexible scan modes: Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) capabilities
  • Retrospective analysis: The ability to re-interrogate acquired data for compounds not initially targeted
Method Development and Optimization

Chromatographic separation represents a critical factor in successful this compound metabolite profiling. Recent advances in column chemistry have demonstrated the superiority of zwitterionic HILIC (Z-HILIC) columns for retaining polar and semi-polar metabolites compared to traditional reverse-phase columns. A 2025 study systematically compared Z-HILIC with ZIC-pHILIC columns using 990 metabolite standards, finding that Z-HILIC detected 71% (707 standards) compared to 55% (543 standards) with ZIC-pHILIC, demonstrating enhanced resolution, sensitivity, selectivity, and retention time distribution [1]. This improved performance is attributed to the ethylene-bridged hybrid (BEH) particle technology in Z-HILIC columns, which provides superior pH stability (pH 2-10) and pressure tolerance compared to silica-based and polymer-based alternatives.

Environmental Dissipation Studies

Protocol: Dissipation Kinetics in Water and Soil Samples
3.1.1 Sample Preparation
  • Water samples: Collect environmental water samples (river, lake, or groundwater) and filter through 0.45 μm glass fiber filters. Adjust pH to 7.0 ± 0.5 using ammonium carbonate buffer.
  • Soil samples: Air-dry and homogenize soil samples, then sieve through a 2-mm mesh. Classify soils by texture (sandy, loam, clay) as soil type significantly influences dissipation rates.
3.1.2 Fortification and Experimental Design
  • Prepare the commercial fungicide Equation Pro at two concentration levels: normal field rate and double dose for soils, fivefold dose for water to simulate excessive application.
  • For soil studies: Apply the fungicide to soil samples maintained at 60% water holding capacity and incubate in controlled environment chambers at 25°C.
  • For water studies: Fortify water samples and maintain in environmental simulators with natural light cycles at 25°C.
3.1.3 Sample Extraction and Clean-up
  • Water extraction: Perform solid-phase extraction using C18 cartridges conditioned with methanol and water. Elute with 5 mL acetonitrile:methanol (9:1, v/v).
  • Soil extraction: Extract 10 g soil samples with 20 mL acetonitrile:water (8:2, v/v) using mechanical shaking for 1 hour followed by ultrasonication for 15 minutes. Centrifuge at 5000 × g for 10 minutes and collect supernatant.
  • Clean-up: For complex soil matrices, employ dispersive solid-phase extraction (d-SPE) with 50 mg C18 and 25 mg primary secondary amine (PSA) sorbent per mL extract.
3.1.4 UHPLC-Orbitrap-MS Analysis
  • Column: Z-HILIC (4.6 × 150 mm, 2.5 μm) maintained at 45°C
  • Mobile phase: (A) 20 mM ammonium carbonate in water, pH 9.2; (B) acetonitrile
  • Gradient program: Initial 80% B, linear to 20% B over 15 minutes, hold 2 minutes, re-equilibrate
  • Flow rate: 300 μL/min
  • Injection volume: 5 μL
  • MS parameters: Orbitrap resolution: 120,000 FWHM; scan range: m/z 100-1000; HCD collision energies: 20, 40, 60 eV
3.1.5 Quality Control
  • Include procedure blanks (unfortified matrices) and matrix-matched calibration standards (10-500 μg/L) with each batch
  • Use internal standards (deuterated this compound if available) for quantification
  • Inject quality control samples (mid-level calibration standard) after every 10 injections to monitor instrument performance
Key Findings and Data Interpretation

Table 1: Dissipation kinetics of this compound in environmental matrices

Matrix Application Dose Half-life (DT₅₀, days) Major Metabolites Detected Maximum Metabolite Concentration
Sandy Soil Normal 28 IN-KF015, IN-JS940 45% initial this compound content
Loam Soil Normal 35 IN-KF015, IN-JS940, IN-MN467 50% initial this compound content
Water 5x Normal 30 IN-KF015, IN-JS940 20% initial this compound content

The dissipation data reveals that This compound persistence is relatively low in both water and soil matrices, with half-lives generally below 30 days except in loam soils (35 days) [2]. The metabolite IN-JS940 reaches the highest concentration among detected metabolites, representing up to 50% of the initial this compound content in soils, highlighting the importance of monitoring not just the parent compound but also its transformation products [2].

Vegetable Analysis Under Greenhouse Conditions

Protocol: Monitoring this compound Residues in Vegetables
4.1.1 Experimental Design
  • Select three vegetable crops: cucumber, cherry tomato, and courgette (zucchini) grown under standard greenhouse conditions.
  • Apply the commercial this compound product at single and double the recommended field rate to evaluate dose-dependent effects.
  • Collect samples at 9 time points (0, 1, 3, 5, 7, 10, 14, 21, and 28 days) after application with five replicates per time point.
4.1.2 Sample Preparation and Extraction
  • Homogenize 100 g of edible portion of each vegetable using a food processor.
  • Weigh 5 g of homogenized sample into a 50-mL centrifuge tube.
  • Add 10 mL acetonitrile and 1 g sodium chloride, then shake vigorously for 1 minute.
  • Centrifuge at 5000 × g for 5 minutes and transfer the supernatant to a clean tube.
  • Evaporate 2 mL of extract to dryness under gentle nitrogen stream at 40°C.
  • Reconstitute in 1 mL acetonitrile:water (1:1, v/v) and filter through 0.22 μm PVDF syringe filter.
4.1.3 UHPLC-Orbitrap-MS Parameters
  • Column: Z-HILIC (4.6 × 150 mm, 2.5 μm) at 45°C
  • Gradient: 20 mM ammonium carbonate (A) and acetonitrile (B): 0 min 80% B, 0-12 min 80%→20% B, 12-14 min 20% B, 14-16 min 20%→80% B
  • Ionization: Heated electrospray ionization (HESI) in positive mode
  • Spray voltage: 3.5 kV
  • Capillary temperature: 320°C
  • Sheath gas: 40 arb, Aux gas: 10 arb
  • MS data acquisition: Full scan (m/z 100-1000) at 120,000 FWHM followed by data-dependent MS/MS (dd-MS²) at 30,000 FWHM
Data Analysis and Interpretation

Table 2: Dissipation kinetics of this compound in greenhouse vegetables

Vegetable Application Dose Half-life (DT₅₀, days) Detected Known Metabolites Novel Metabolite Concentration
Cucumber Single 8 IN-JS940, IN-KF015, IN-MN467 290 μg/kg
Cucumber Double 10 IN-JS940, IN-KF015, IN-MN467 310 μg/kg
Cherry Tomato Single 5 IN-JS940, IN-KF015, IN-MN467 900 μg/kg
Cherry Tomato Double 7 IN-JS940, IN-KF015, IN-MN467 950 μg/kg
Courgette Single 2 IN-JS940, IN-KF015, IN-MN467 Not detected
Courgette Double 4 IN-JS940, IN-KF015, IN-MN467 Not detected

The data demonstrates significant matrix-dependent dissipation of this compound, with courgette showing the most rapid degradation (half-life 2-4 days) and cucumber exhibiting greater persistence (half-life 8-10 days) [3]. The detection of a putative novel metabolite in cucumber and cherry tomato samples at concentrations up to 900 μg/kg highlights the value of untargeted screening approaches in pesticide metabolism studies [3]. The known metabolites IN-JS940, IN-KF015, and IN-MN467 were consistently detected across all three vegetable matrices, while the primary metabolites 4-phenoxybenzoic acid and 1-acetyl-2-phenylhydrazine were not detected in any vegetable samples [3].

Metabolite Identification Strategies

Workflow for Putative Metabolite Elucidation

The following workflow diagram illustrates the comprehensive strategy for this compound metabolite identification:

Sample Preparation Sample Preparation LC Separation (Z-HILIC) LC Separation (Z-HILIC) Sample Preparation->LC Separation (Z-HILIC) Orbitrap MS Analysis Orbitrap MS Analysis LC Separation (Z-HILIC)->Orbitrap MS Analysis Data Processing Data Processing Orbitrap MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Targeted Screening\n(Known Metabolites) Targeted Screening (Known Metabolites) Data Processing->Targeted Screening\n(Known Metabolites) Untargeted Screening\n(Novel Metabolites) Untargeted Screening (Novel Metabolites) Data Processing->Untargeted Screening\n(Novel Metabolites) Reference Standards\n(RT, m/z, MS/MS) Reference Standards (RT, m/z, MS/MS) Targeted Screening\n(Known Metabolites)->Reference Standards\n(RT, m/z, MS/MS) Putative Identification\n(m/z, Fragmentation, Isotope Pattern) Putative Identification (m/z, Fragmentation, Isotope Pattern) Untargeted Screening\n(Novel Metabolites)->Putative Identification\n(m/z, Fragmentation, Isotope Pattern) Confirmed Identifications Confirmed Identifications Reference Standards\n(RT, m/z, MS/MS)->Confirmed Identifications Tentative Identifications Tentative Identifications Putative Identification\n(m/z, Fragmentation, Isotope Pattern)->Tentative Identifications Final Report Final Report Confirmed Identifications->Final Report Tentative Identifications->Final Report

Advanced Identification Techniques
5.2.1 Deep-Scan Data-Dependent Acquisition (DDA)

Traditional DDA methods often miss low-abundance metabolites due to intensity-based triggering. Deep-scan DDA incorporates:

  • Wider isolation windows (4-5 m/z) to capture co-eluting isobars
  • Dynamic exclusion with shorter duration (5-10 seconds) to increase MS/MS coverage
  • Inclusion lists of predicted this compound metabolites to trigger fragmentation
  • Nested collision energy stepping (20, 40, 60 eV) to maximize structural information

Studies demonstrate that deep-scan DDA increases the number of identified metabolites by more than 80% compared to standard DDA approaches [1].

5.2.2 Computational Tools for Metabolite Prediction

Utilize software tools (e.g., Compound Discoverer, XCMS) with customized transformation workflows including:

  • Predicted biotransformations: Hydroxylation, oxidation, demethylation, conjugation
  • Mass defect filtering to prioritize relevant features
  • Fragmentation tree alignment between parent and potential metabolites
  • Retention time prediction based on Log P calculations

Biological Implications and Molecular Interactions

Investigation of Potential Effects on Fertility Proteins

Recent computational studies have revealed potential molecular interactions between this compound and proteins critical to human reproduction [4]. While these findings require experimental validation, they highlight potential mechanisms through which this compound might impact biological systems beyond its intended fungicidal activity.

6.1.1 Protocol: In Silico Molecular Docking Analysis

Protein Structure Preparation:

  • Obtain 3D structures of target proteins (CRBP-III and IZUMO1) from RCSB Protein Data Bank
  • Remove water molecules and add polar hydrogen atoms
  • Optimize protonation states at physiological pH (7.4)

Ligand Preparation:

  • Download this compound 3D structure from PubChem or optimize using molecular modeling software
  • Assign proper bond orders and energy minimization using MMFF94 forcefield

Molecular Docking:

  • Use AutoDock Vina for virtual screening
  • Define binding site coordinates based on known natural ligand binding pockets
  • Set exhaustiveness parameter to 20 for adequate sampling
  • Run docking simulations and analyze binding poses based on minimum energy values
6.1.2 Key Findings from Computational Studies

Table 3: this compound binding affinities to reproduction-related proteins

Target Protein Biological Function Predicted Binding Affinity (kcal/mol) Natural Ligand Binding Affinity (kcal/mol)
CRBP-III Retinol binding and transport -10.4 -7.1
IZUMO1 Sperm-egg fusion -8.3 to -8.0 Not available
Connexin-26 Gap junction communication -9.2 Not available
Estrogen Receptor Hormone signaling -8.8 Not available

The computational analysis predicts that this compound binds to Cellular Retinol Binding Protein-III (CRBP-III) with higher affinity than its natural ligand retinol, potentially interfering with retinol transport and signaling pathways crucial for embryonic development [4]. Additionally, this compound shows significant binding affinity to the IZUMO Sperm-Egg Fusion Protein, suggesting a potential mechanism for interfering with gamete membrane fusion during fertilization [4]. These computational findings provide testable hypotheses for future experimental studies on this compound's potential biological effects.

Conclusion and Regulatory Considerations

These application notes provide comprehensive protocols for the analysis of this compound and its metabolites in environmental and biological matrices using UHPLC-Orbitrap-MS. The methods demonstrate that while this compound itself shows relatively low persistence in the environment, its metabolites can accumulate to significant levels, with IN-JS940 reaching up to 50% of the initial this compound content in soils [2]. The detection of a putative novel metabolite in vegetable samples underscores the importance of untargeted screening approaches in pesticide regulatory science [3]. Recent computational studies suggesting potential interactions with fertility-related proteins highlight the need for further research into the biological effects of this compound and its transformation products [4]. The implemented Z-HILIC chromatography combined with high-resolution Orbitrap MS and advanced data processing techniques provides a robust framework for comprehensive this compound metabolism studies across multiple matrices.

References

Comprehensive Application Notes and Protocols for Determination of Famoxadone Residues in Crops

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Famoxadone and Regulatory Context

This compound is a modern oxazolidinedione fungicide belonging to the Quinone outside Inhibitor (QoI) class, though it differs chemically from strobilurin fungicides in this category. It is primarily used in viticulture and agriculture for controlling significant fungal pathogens including Plasmopara viticola, Alternaria solani, Phytophthora infestans, and Septoria nodorum. This compound is commonly formulated with cymoxanil to enhance its efficacy and is applied to various crops such as grapes, tomatoes, potatoes, cucurbits, and lettuce. The extensive use of this compound in agricultural practices necessitates robust monitoring methods to ensure compliance with maximum residue limits (MRLs) established by regulatory bodies worldwide, protecting consumer safety and environmental health.

Understanding the residue dynamics and degradation behavior of this compound in crop matrices and environmental samples is crucial for appropriate risk assessment. The European Union has established an MRL of 2 mg kg⁻¹ for this compound in grapes, which serves as a regulatory benchmark for international trade and food safety compliance. These Application Notes and Protocols provide comprehensive methodologies for accurate determination, quantification, and monitoring of this compound residues across various matrices, incorporating the most recent advances in analytical techniques to support researchers, regulatory agencies, and agricultural professionals in ensuring crop safety and compliance with international standards.

Analytical Method Comparison and Validation Parameters

Various analytical techniques have been developed and validated for the determination of this compound residues in different crop matrices, with the selection dependent on required sensitivity, available instrumentation, and matrix complexity. The two primary approaches involve gas chromatography (GC) and liquid chromatography (LC) coupled with different detection systems. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and operational efficiency.

Table 1: Comparison of Analytical Methods for this compound Determination in Crop Matrices

Method LOD LOQ Precision (%RSD) Recovery (%) Linear Range Matrix
GC-ECD [1] 0.06 mg/L - ≤11.7% 103 ± 12 - Grapes, wines
GC-MS [1] 0.02 mg/L - ≤6.8% 96 ± 12 - Grapes, wines
HPLC-UV [2] 8.0 ng 0.05-2.00 mg/kg <9.23% 84.10-108.02 - Cucumber, soil
UHPLC-Orbitrap-MS [3] - - - - - Water, soil
HPLC (Monolithic) [4] - 10 μg/mL 0.88% 94.77-101.32 - Formulations

The validation parameters for these methods demonstrate that both GC and LC approaches can achieve acceptable performance characteristics for routine monitoring purposes. The GC-MS method offers superior sensitivity with LOD of 0.02 mg/L compared to GC-ECD (0.06 mg/L), along with better precision (6.8% vs. 11.7%) [1]. Meanwhile, HPLC methods with UV detection provide adequate sensitivity for regulatory compliance, with LOD of 8.0 ng and recoveries ranging from 84.10% to 108.02% in cucumber and soil matrices [2]. For formulation analysis, monolithic HPLC columns offer exceptional efficiency with RSD values below 1% and significantly reduced analysis times under 2 minutes [4].

Table 2: Key Metabolites and Transformation Products of this compound

Metabolite Chemical Name Matrix Relative Concentration Detection Technique
IN-JS940 (2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid Water, Soil Up to 50% of initial this compound UHPLC-Orbitrap-MS [3]
IN-KF015 (5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione Water, Soil Detected but lower levels UHPLC-Orbitrap-MS [3]
IN-MN467 (5RS)-5-methyl-3-[(2-nitrophenyl)amino]-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione Soil only Detected in soil UHPLC-Orbitrap-MS [3]

The metabolite profile of this compound is particularly important for comprehensive residue assessment, as some transformation products may persist longer than the parent compound or exhibit different toxicological properties. Research indicates that IN-JS940 is the predominant metabolite detected in both water and soil matrices, reaching concentrations up to 50% of the initial this compound content in soil, necessitating inclusion in monitoring programs for complete environmental impact assessment [3].

Detailed Experimental Protocols

Sample Preparation and Extraction
  • Sample Collection and Homogenization: Collect representative field samples of crops (grapes, cucumbers, tomatoes, etc.) according to standardized sampling protocols. For grapes, collect entire bunches from different parts of the vineyard; for solid crops, obtain multiple specimens from various locations. Communite the samples using a high-speed blender until a homogeneous mixture is achieved. For soil samples, collect from various depths (0-15 cm) and remove extraneous materials before homogenization. Store samples at -20°C if not processed immediately to prevent degradation [1] [2] [5].

  • Liquid-Liquid Extraction (LLE) for Grapes and Wines: Weigh 10 g of homogenized grape sample into a centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 minute. For wine samples, measure 10 mL directly into a separation funnel. Add 5 g of anhydrous sodium sulfate to remove water and 1 g of sodium chloride to facilitate phase separation. Shake the mixture for 2 minutes and allow phases to separate. Collect the organic layer and repeat extraction with an additional 10 mL of acetonitrile. Combine the extracts and evaporate to near dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of acetonitrile for instrumental analysis [1].

  • Quick Polar Pesticides (QuEChERS) Extraction for Cucumbers and Tomatoes: Weigh 15 g of homogenized sample into a 50 mL centrifuge tube. Add 15 mL of acetonitrile and shake vigorously for 1 minute. Add a salt mixture containing 6 g MgSO₄, 1.5 g NaCl, 1.5 g trisodium citrate dihydrate, and 0.75 g disodium hydrogen citrate sesquihydrate. Shake immediately and vigorously for 1 minute to prevent salt aggregation. Centrifuge at 4000 rpm for 5 minutes. Transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA. Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes. Transfer the supernatant to an autosampler vial for analysis [2].

The following workflow diagram illustrates the sample preparation process for this compound residue analysis:

Instrumental Analysis Conditions
  • GC-ECD Analysis: Utilize a gas chromatograph equipped with an electron capture detector. Use a fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness). Employ the following temperature program: initial temperature 80°C (hold 1 min), ramp to 200°C at 20°C/min, then to 280°C at 5°C/min (hold 10 min). Use high-purity nitrogen as the carrier gas at a constant flow rate of 1.0 mL/min. Maintain the injector temperature at 250°C and use splitless injection mode (1 μL). Set the detector temperature at 300°C. Under these conditions, the retention time for this compound is approximately 18.5 minutes [1].

  • GC-MS Analysis: Employ a gas chromatograph coupled with a mass spectrometric detector. Use a similar column as for GC-ECD. Apply the following temperature program: initial temperature 70°C (hold 2 min), ramp to 200°C at 25°C/min, then to 300°C at 10°C/min (hold 5 min). Use helium as the carrier gas at a constant flow rate of 1.0 mL/min. Maintain the ion source temperature at 230°C and the transfer line temperature at 280°C. Operate in selected ion monitoring (SIM) mode for enhanced sensitivity. Use the primary quantification ions for this compound: m/z 331.2, 334.1, and 430.3 [1].

  • HPLC-UV Analysis with Monolithic Column: Utilize an HPLC system equipped with a UV detector. Use a monolithic C18 column (e.g., 100 × 4.6 mm i.d.) for rapid separation. Employ a mobile phase of acetonitrile:water (70:30, v/v) at a flow rate of 2.0 mL/min. Set the column temperature to 30°C and the detection wavelength to 250 nm. Use an injection volume of 10 μL. Under these optimized conditions, this compound elutes at approximately 1.8 minutes, allowing for rapid analysis of multiple samples [4].

  • UHPLC-Orbitrap-MS for Metabolite Identification: Employ an UHPLC system coupled to an Orbitrap mass spectrometer. Use a C18 column (100 × 2.1 mm, 1.7 μm) maintained at 40°C. Employ a binary mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with the following gradient: 0 min, 5% B; 0-10 min, 5-100% B; 10-12 min, 100% B; 12-12.1 min, 100-5% B; 12.1-15 min, 5% B. Set the flow rate to 0.3 mL/min and injection volume to 5 μL. Operate the MS in positive electrospray ionization mode with full scan (m/z 100-1000) at resolution 70,000, followed by data-dependent MS/MS for metabolite identification [3].

Residue Dissipation and Environmental Fate Studies

Understanding the dissipation kinetics of this compound in various crops and environmental matrices is essential for establishing appropriate pre-harvest intervals (PHI) and assessing environmental impact. Multiple studies have investigated the degradation patterns of this compound under open-field conditions, revealing consistent first-order kinetic behavior across different matrices.

Table 3: this compound Dissipation Parameters in Different Crops and Soil

Crop/Matrix Application Rate Half-life (DT₅₀) Dissipation Equation Pre-harvest Residues Reference
Grapes 1.25-2.5 g/L 12.3 days C = 1.1738e⁻⁰·⁰⁵⁶²ᵗ Below EU MRL (2 mg kg⁻¹) [5]
Soil (with grapes) 1.25-2.5 g/L 13.5 days C = 5.6565e⁻⁰·⁰⁵¹⁵ᵗ - [5]
Cucumber 275.6-413.4 g a.i.ha⁻¹ 1.34-16.12 days Cₜ = C₀ × e⁻ᵏᵗ 8.0 × 10⁻⁸ g [2]
Tomato - 3.4-5.2 days First-order kinetics - [6]
Water 5x normal dose <30 days - - [3]
Soil (loam) Normal dose 35 days - - [3]

The dissipation behavior of this compound follows first-order kinetics across most agricultural matrices, with half-lives varying based on crop type, application method, and environmental conditions. This compound exhibits low to moderate persistence in agricultural environments, with half-lives generally below 35 days across all studied matrices [3] [2] [5]. In tomato crops, studies using the dynamic plant uptake model (dynamiCROP) demonstrated good correlation between measured and modeled residue data (R² values 0.8072-0.9221), indicating the utility of predictive modeling for residue behavior assessment [6].

The following decision flowchart guides analytical method selection based on sample matrix and research objectives:

Quality Assurance and Method Validation

  • Calibration and Quantification: Prepare calibration standards in the range of 0.01-5.0 mg/L using this compound reference materials. Use high-purity this compound standards (available from commercial providers like HPC Standards GmbH) for accurate quantification [7]. Establish the calibration curve by plotting peak area against concentration and determine the coefficient of determination (R²), which should exceed 0.995. Use internal standardization for GC methods to improve quantification accuracy, particularly when analyzing complex matrices. For LC methods, external calibration is generally sufficient due to better reproducibility of injection volumes.

  • Accuracy and Precision Assessment: Determine method accuracy through recovery studies at multiple fortification levels (0.05, 0.5, and 1.0 mg/kg). Acceptable recovery ranges are 70-120% with relative standard deviations (RSD) below 20% for these spiking levels [1] [2]. Evaluate precision through repeatability (intra-day) and reproducibility (inter-day) studies, calculating RSD values for replicated analyses (n=5). For GC-MS methods, precision RSD should not exceed 6.8%, while for HPLC-UV methods, RSD values below 9.23% are acceptable [1] [2].

  • Specificity and Matrix Effects: Verify method specificity by analyzing blank samples from at least five different sources to demonstrate the absence of interfering peaks at the retention time of this compound and its metabolites. Evaluate matrix effects by comparing the slope of the matrix-matched calibration curve with the solvent-based calibration curve. If significant matrix suppression or enhancement (>20%) is observed, use matrix-matched calibration standards for quantification to ensure accurate results. For multi-residue methods, ensure resolution (R > 1.5) between this compound and co-eluting pesticides.

Conclusion and Regulatory Implications

These comprehensive Application Notes and Protocols provide detailed methodologies for accurate determination of this compound residues in various crop matrices. The presented data demonstrate that this compound exhibits relatively rapid dissipation in agricultural environments, with half-lives typically shorter than 35 days across different matrices [3] [5]. When applied according to recommended guidelines, final residues at harvest remain well below established maximum residue limits, supporting its continued registration for crop protection uses.

The method validation data confirm that both chromatographic approaches (GC and LC) provide acceptable performance characteristics for monitoring purposes, with GC-MS offering superior sensitivity (LOD 0.02 mg/L) and HPLC with monolithic columns enabling rapid analysis (<2 minutes) [1] [4]. The identification of key metabolites, particularly IN-JS940 which can reach 50% of initial this compound concentration in soil, highlights the importance of including transformation products in comprehensive monitoring programs [3]. These protocols provide researchers and regulatory agencies with robust analytical tools to ensure food safety compliance and appropriate environmental monitoring of this important fungicide.

References

Application Notes and Protocols: GC-MS Detection of Famoxadone in Grapes and Wines

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for the determination of famoxadone residue levels in grapes and wine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a fungicide from the oxazolidinedione class, widely used in viticulture for fungal disease control. The protocols below have been developed and validated to ensure high sensitivity, accuracy, and precision for routine analysis and food safety monitoring.


Introduction and Principle

This compound is a key fungicide employed in Integrated Pest Management (IPM) strategies in viticulture. Monitoring its residue levels in grapes and the resulting wine is crucial for compliance with Maximum Residue Levels (MRLs) and for assessing consumer exposure. This protocol describes a robust method based on a simple liquid-liquid extraction (LLE) followed by analysis using GC-MS. The method offers superior sensitivity and confirmatory power compared to GC with Electron-Capture Detection (GC-ECD) [1] [2].


Experimental Workflow

The following diagram outlines the complete analytical procedure from sample collection to final quantification.

G Start Sample Collection A Homogenization Start->A B Liquid-Liquid Extraction (LLE) A->B C Centrifugation B->C D Extract Concentration C->D E GC-MS Analysis D->E F Data Analysis & Quantification E->F


Materials and Reagents

  • Analytical Standard: this compound PESTANAL (100 µg/mL in acetonitrile) [3].
  • Samples: Grapes or wine.
  • Extraction Solvent: Cyclohexane/Dichloromethane mixture (9:1, v/v) [4].
  • Solvents: Acetonitrile, HPLC or GC-MS grade.
  • Equipment: GC-MS system with an ion trap (IT) or triple quadrupole mass analyzer, analytical balance, centrifuge, vortex mixer, and nitrogen evaporator.

Detailed Experimental Protocol

Sample Preparation and Extraction
  • Homogenization: Representative samples of grapes should be thoroughly homogenized using a blender.
  • Liquid-Liquid Extraction (LLE):
    • Weigh 10 g of homogenized grape or wine sample into a suitable centrifuge tube [5].
    • Add an appropriate volume of the cyclohexane/dichloromethane (9:1, v/v) extraction solvent [4].
    • Vortex mix vigorously for 1-2 minutes to ensure complete partitioning of the analyte into the organic phase.
  • Centrifugation: Centrifuge the mixture at high speed (e.g., 4000 rpm) for 5-10 minutes to achieve clean phase separation.
  • Concentration: Transfer the organic (upper) layer to a clean tube. If necessary, concentrate the extract under a gentle stream of nitrogen at room temperature to achieve the desired concentration for instrumental analysis [4].
GC-MS Instrumental Analysis

The following table summarizes the key instrument parameters for GC-MS analysis, compiled from multiple validated methods.

Table 1: GC-MS Instrumental Parameters for this compound Analysis

Parameter Specification Details / Reference
GC Column Rxi-5Sil MS (15 m x 0.25 mm, 0.25 µm) or equivalent [6] A DB-heavy-wax column is also suitable for phenolic compounds [5].
Injection Temp. 250 °C [6] -
Carrier Gas & Flow Helium, 1.85 mL/min [6] -
Oven Program 90 °C (hold 1 min) → 30 °C/min → 150 °C → 15 °C/min → 300 °C (hold 2 min) [6] Total run time < 20 minutes.
Detection Ion Trap Mass Spectrometry (ITMS) or Tandem MS (MS/MS) [4] [5] Provides high sensitivity and confirmation.
Ionization Mode Electron Ionization (EI) Standard EI at 70 eV.

Method Validation and Performance Data

The described method has been rigorously validated. The table below compares the performance of the GC-MS method with the alternative GC-ECD method.

Table 2: Validation Parameters for this compound Analysis in Grape/Wine Matrices

Validation Parameter GC-ECD Method GC-MS Method Reference
Limit of Detection (LOD) 0.06 mg/L 0.02 mg/L [1] [2]
Precision (RSD) ≤ 11.7% ≤ 6.8% [1] [2]
Average Recovery 103% ± 12 96% ± 12 [1] [2]
Expanded Uncertainty (at 0.25-1.00 mg/L) < 35% < 35% (but lower at LOD) [1] [2]
Linearity - R² ≥ 0.99 [6]
Key Validation Insights
  • Superior Sensitivity: The GC-MS method offers a three-fold lower LOD (0.02 mg/L) compared to GC-ECD, which is critical for detecting trace-level residues [1] [2].
  • High Precision and Accuracy: The method demonstrates excellent precision (RSD ≤ 6.8%) and satisfactory recovery rates (96% ± 12), well within acceptable limits for residue analysis [1] [2].
  • Lower Uncertainty: The GC-MS method exhibits lower overall measurement uncertainty, especially at the detection limit, providing more reliable data [1].

Analysis of Results and Regulatory Context

  • Fate During Winemaking: Residue levels of this compound in grapes from field trials have been reported at 0.27 ± 0.06 mg/kg, which is below the European MRL of 2 mg/kg. Studies indicate that during the wine-making process, residues are further reduced to levels often below the detection limit of the method [7].
  • Data Analysis: Quantification should be performed using a matrix-matched calibration curve to compensate for potential matrix effects. The use of an internal standard (e.g., deuterated analogs) is highly recommended for improved accuracy [4] [5].

The decision-making process for method selection and result interpretation is summarized below.

G Start Analytical Goal: Detect this compound A Requirement: Highest Sensitivity & Confirmation? Start->A B GC-MS Method A->B Yes C GC-ECD Method A->C No D LOD: 0.02 mg/L Precision: ≤ 6.8% Provides structural confirmation B->D E LOD: 0.06 mg/L Precision: ≤ 11.7% C->E F Residue > MRL? (EU MRL = 2 mg/kg) D->F E->F G Result Compliant F->G No H Investigate Source & Risk F->H Yes


Troubleshooting and Best Practices

  • Matrix Effects: Significant matrix suppression or enhancement can occur. Using matrix-matched calibration standards is essential for accurate quantification [4].
  • Extraction Efficiency: The recovery of this compound can vary. The specified LLE protocol has been proven effective, but recovery should be monitored for each new matrix type [1] [4].
  • Standard Handling: The this compound analytical standard is provided in acetonitrile and has a limited shelf life. It must be stored at 2-8°C, and the expiry date on the label should be strictly observed [3].

References

Comprehensive Analysis of Famoxadone Dissipation Kinetics and Metabolite Formation in Environmental Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Famoxadone is a broad-spectrum oxazolidinedione fungicide widely used in agricultural systems for controlling various fungal pathogens including downy mildew, blights, and other plant diseases. With the chemical name (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione and molecular formula C₂₂H₁₈N₂O₄, this compound functions as a respiration inhibitor that disrupts mitochondrial electron transport at complex III (Qo site) in fungi, resulting in impaired energy production [1]. The fungicide is commonly applied to various crops including grapes, potatoes, tomatoes, and cucurbits at different application rates depending on the target pathogen and crop system.

From an environmental perspective, this compound exhibits low aqueous solubility (0.059 mg/L at 20°C and pH 7) and a relatively high octanol-water partition coefficient (Log P > 4), suggesting potential for adsorption to soil organic matter and low leaching potential to groundwater [1]. The compound is considered not persistent in soil and water systems under most conditions, though its transformation products may pose environmental concerns that require further investigation. This compound is classified as highly toxic to fish and aquatic invertebrates, highlighting the importance of understanding its environmental fate and behavior [1].

Experimental Methodology

Chemicals and Reagents
  • Analytical standards: this compound (CAS No. 131807-57-3, purity >99%), metabolite standards including IN-JS940, IN-KF015, and IN-MN467 should be acquired from certified reference material suppliers such as Sigma-Aldrich [2].
  • Solvents: High-purity HPLC-grade acetonitrile, methanol, acetone, ethyl acetate, and toluene are required for extraction procedures.
  • Solution preparation: Prepare stock standard solutions at 1000 mg/L by dissolving 10 mg of each reference standard in 10 mL of acetonitrile. Working standard solutions (10 mg/L) should be prepared by appropriate dilution of stock solutions [2].
  • Additional reagents: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) for salting-out effects during extraction, and formic acid or ammonium acetate for mobile phase modification.
Sample Preparation Protocols
2.2.1 Water Sample Preparation
  • Collection and preservation: Collect water samples in clean amber glass containers and store at 4°C until processing. Process samples within 48 hours of collection.
  • Extraction procedure: For each water sample, measure 10 mL into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add extraction salts (4 g MgSO₄, 1 g NaCl) and shake immediately for an additional minute [3] [2].
  • Centrifugation: Centrifuge the samples at 3000 rpm for 5 minutes to achieve phase separation. Transfer the upper organic layer to a clean tube and evaporate under a gentle nitrogen stream at 40°C.
  • Reconstitution: Reconstitute the dried extract in 1 mL of acetonitrile:water (50:50, v/v) and filter through a 0.22 μm nylon membrane prior to UHPLC-Orbitrap-MS analysis [3].
2.2.2 Soil Sample Preparation
  • Soil characterization: Analyze soil samples for key parameters including pH, organic matter content, and texture classification prior to this compound application.
  • Extraction procedure: Weigh 10 g of homogeneous soil sample into a 50 mL Teflon centrifuge tube. Add 10 mL of acetonitrile:water (80:20, v/v) and vortex for 1 minute. Sonicate the samples for 15 minutes in a water bath sonicator, then centrifuge at 5000 rpm for 5 minutes [3] [2].
  • Clean-up: Transfer the supernatant to a clean tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA) sorbent. Shake vigorously for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
  • Concentration: Transfer the cleaned extract to an evaporation tube and concentrate under nitrogen stream at 40°C. Reconstitute in 1 mL acetonitrile:water (50:50, v/v) and filter through 0.22 μm membrane before analysis [2].
UHPLC-Orbitrap-MS Analysis

The analysis of this compound and its metabolites should be performed using ultra-high performance liquid chromatography coupled to Orbitrap high-resolution mass spectrometry (UHPLC-Orbitrap-MS), which provides excellent sensitivity and mass accuracy for precise identification and quantification [3] [2].

workflow SamplePrep Sample Preparation Water: ACN extraction with MgSO₄/NaCl Soil: ACN:water (80:20) sonication UHPLC UHPLC Separation Column: C18 (100 × 2.1 mm, 1.7 μm) Mobile Phase: A: 0.1% Formic acid in water B: 0.1% Formic acid in ACN Gradient: 5% to 95% B in 10 min SamplePrep->UHPLC MS Orbitrap MS Detection ESI Positive Mode Resolution: 70,000 FWHM Scan Range: m/z 100-1000 Mass Accuracy: < 5 ppm UHPLC->MS Data Data Processing Quantification: External standard method Identification: Exact mass ± 5 ppm Confirmation: Fragment ions MS->Data

Figure 1: Experimental workflow for the analysis of this compound and its metabolites in environmental samples.

  • Chromatographic conditions:

    • Column: Use a C18 reversed-phase column (100 mm × 2.1 mm, 1.7 μm particle size) maintained at 40°C.
    • Mobile phase: Employ a binary gradient consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
    • Gradient program: Initiate at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate to initial conditions for 3 minutes.
    • Flow rate: 0.3 mL/min with an injection volume of 5 μL [3] [2].
  • Mass spectrometric conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode with spray voltage of 3.5 kV.
    • Source temperature: 300°C with sheath gas flow rate of 35 arbitrary units and auxiliary gas flow of 10 arbitrary units.
    • Mass analysis: Full-scan MS data acquisition at resolution of 70,000 FWHM (at m/z 200) across m/z range 100-1000.
    • Fragmentation: Apply stepped collision energy (20, 40, 60 eV) for acquiring all-ion fragmentation data without precursor selection [3].
Method Validation and Quality Assurance
  • Linearity and range: Establish calibration curves using at least five concentration levels across the expected range (typically 0.001-1.0 mg/L). The method should demonstrate linear response with correlation coefficients (r²) > 0.99 [2].
  • Accuracy and precision: Evaluate recovery rates at three fortification levels (low, medium, high) with minimum five replicates per level. Acceptance criteria: Mean recovery 70-120% with relative standard deviation (RSD) ≤ 20% [2].
  • Sensitivity: Determine limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. For this compound, LOD values of 0.002 mg/kg in soil and 0.001 mg/L in water are achievable [4] [5].
  • Matrix effects: Evaluate signal suppression/enhancement by comparing solvent-based standards with matrix-matched standards. Use matrix-matched calibration to compensate for significant matrix effects when necessary [2].

Results and Discussion

Degradation Kinetics in Environmental Matrices

The dissipation behavior of this compound follows first-order kinetics across various environmental matrices. The degradation rate can be mathematically described by the equation ( C_t = C_0 e^{-kt} ), where ( C_t ) represents the concentration at time t, ( C_0 ) is the initial concentration, and k is the degradation rate constant [6] [4] [5]. The half-life (DT₅₀) is subsequently calculated using the equation ( DT₅₀ = \ln(2)/k ), providing a standardized measure for comparing persistence across different environmental conditions.

Table 1: Dissipation kinetics of this compound in different environmental matrices

Matrix DT₅₀ (Half-life) Kinetic Equation Experimental Conditions Reference
Water < 30 days - Laboratory, 5x normal dose [3]
Sandy Soil < 30 days - Laboratory, normal and double dose [3]
Loam Soil 35 days - Laboratory, normal and double dose [3]
Grape Field Soil 13.5 days C = 5.6565e^(-0.0515t) Field conditions, 1.25-2.5 g/L [6]
Watermelon Field Soil 5.5 days C(T) = 1.369e^(-0.129T) Field conditions [4]
Grape 12.3 days C = 1.1738e^(-0.0562t) Field conditions, 1.25-2.5 g/L [6]
Watermelon Leaf 9.7 days C(T) = 19.695e^(-0.078T) Field conditions [4]

The variability in half-lives observed across different studies can be attributed to several factors including soil properties (pH, organic matter content, texture), environmental conditions (temperature, moisture, microbial activity), and application methods [3] [6] [4]. Laboratory studies typically yield longer half-lives compared to field studies due to the absence of environmental factors such as sunlight, precipitation, and field-scale microbial diversity that enhance degradation.

Metabolite Profiling and Identification

This compound undergoes biotransformation in environmental matrices, yielding several metabolites that have been identified and quantified using high-resolution mass spectrometry. The primary transformation pathway involves oxidation and cleavage reactions, resulting in the formation of characteristic metabolites [3] [2].

Table 2: Major metabolites of this compound identified in environmental matrices

| Metabolite | Chemical Name | Detection in Water | Detection in Soil | Maximum Concentration | Notes | |----------------|-------------------|------------------------|-----------------------|---------------------------|-----------| | IN-JS940 | (2RS)-2-hydroxy-2-(4-phenoxyphenyl)propanoic acid | Yes | Yes | Up to 50% of initial this compound in soil | Primary metabolite, highest concentration | [3] | | IN-KF015 | (5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | Yes | Yes | - | Detected in both matrices | [3] | | IN-MN467 | (5RS)-5-methyl-3-[(2-nitrophenyl)amino]-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione | No | Yes | - | Detected only in soil | [3] | | 4-phenoxybenzoic acid | 4-phenoxybenzoic acid | - | - | - | Previously identified | [2] | | 1-acetyl-2-phenylhydrazine | 1-acetyl-2-phenylhydrazine | - | - | - | Previously identified | [2] |

The metabolite IN-JS940 has been identified as the primary transformation product in both water and soil, reaching concentrations up to 50% of the initial this compound application rate in soil matrices [3]. This metabolite appears to be relatively stable in the environment, persisting throughout the 100-day monitoring period in laboratory studies. The detection of significant metabolite concentrations highlights the importance of including these transformation products in environmental monitoring programs, as they may exhibit different toxicological profiles and environmental behavior compared to the parent compound.

degradation This compound This compound Parent Compound IN_KF015 IN-KF015 (5RS)-5-methyl-5-(4-phenoxyphenyl)-1,3- oxazolidine-2,4-dione This compound->IN_KF015 Oxidation IN_JS940 IN-JS940 (2RS)-2-hydroxy-2-(4-phenoxyphenyl) propanoic acid This compound->IN_JS940 Hydrolysis IN_MN467 IN-MN467 (5RS)-5-methyl-3-[(2-nitrophenyl)amino]- 5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione This compound->IN_MN467 Nitro-reduction (Soil only) Other Other Metabolites 4-phenoxybenzoic acid 1-acetyl-2-phenylhydrazine This compound->Other Degradation IN_KF015->IN_JS940 Further degradation

Figure 2: Proposed degradation pathway of this compound in environmental matrices based on identified metabolites.

Environmental Implications and Regulatory Considerations

The environmental fate of this compound is characterized by moderate persistence with half-lives generally less than 35 days across most environmental matrices [3] [1]. This places this compound in the low to moderate persistence category according to standard pesticide classification systems. The detection of significant metabolite concentrations, particularly IN-JS940, necessitates further investigation into the ecotoxicological effects of these transformation products, as current toxicity data are limited [3] [2].

From a regulatory perspective, this compound is currently not approved under EC Regulation 1107/2009 and has been identified as a candidate for substitution in the European Union due to concerns regarding its environmental profile, specifically its classification as a Persistent, Bioaccumulative, and Toxic (PBT) substance [1]. This regulatory status emphasizes the need for careful environmental monitoring and the development of integrated pest management strategies that reduce reliance on this compound.

The residue studies conducted in various crops indicate that this compound residues typically dissipate to levels below established maximum residue limits (MRLs) by the time of harvest. For example, in grapes, residues were found to be below the EU MRL of 2 mg/kg at harvest, while in watermelon, final residues were lower than 0.1 mg/kg [6] [4]. These findings support the establishment of science-based pre-harvest intervals that ensure consumer safety while maintaining effective pest control.

Conclusion

The comprehensive analysis of this compound dissipation kinetics reveals a compound with low to moderate persistence in environmental matrices, characterized by half-lives generally below 35 days in both water and soil. The application of UHPLC-Orbitrap-MS methodology provides robust analytical capabilities for monitoring both the parent compound and its transformation products with high sensitivity and selectivity. The formation of significant metabolites, particularly IN-JS940 which can reach up to 50% of the initial this compound concentration in soil, underscores the importance of including these transformation products in environmental risk assessments.

Future research should focus on elucidating the toxicity profiles of this compound metabolites, investigating the long-term environmental effects of repeated applications, and developing advanced remediation strategies for contaminated sites. Additionally, expanded monitoring studies across diverse geographical regions and agricultural systems would strengthen the understanding of this compound's environmental behavior and support evidence-based regulatory decisions.

References

Comprehensive Application Notes and Protocols for Extraction and Analysis of Famoxadone in Environmental Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Famoxadone and Analytical Challenges

This compound is a broad-spectrum oxazolidinedione fungicide first introduced in 1998 that functions as a quinone outside inhibitor (QoI) in the FRAC Group 11 classification, specifically targeting mitochondrial respiration in fungi by inhibiting complex III, resulting in decreased ATP production [1]. This fungicide is primarily used for controlling destructive plant pathogens including downy mildews, blights, and various other fungal diseases in important agricultural crops such as potatoes, tomatoes, grapes, cucurbits, and salad crops [1]. From an analytical perspective, this compound presents significant challenges due to its low aqueous solubility (0.059 mg/L at 20°C and pH 7) and relatively high octanol-water partition coefficient (Log P = 4.65 at pH 7), indicating strong hydrophobic character that influences its environmental behavior and extraction strategy selection [1].

The environmental monitoring of this compound is particularly important due to its classification as a "forever chemical" based on its high aquatic toxicity (acute ecotoxicity for fish, invertebrates, or algae ≤ 0.1 mg/L) and potential for bioaccumulation (BCF > 2000 L/kg) [1]. Although this compound demonstrates low persistence in soil and water systems, its high toxicity to fish and aquatic invertebrates necessitates sensitive and accurate monitoring methods to assess environmental contamination and ensure regulatory compliance [1]. This document provides comprehensive application notes and detailed protocols for the reliable extraction, detection, and quantification of this compound in various environmental matrices, addressing the unique chemical properties and regulatory considerations associated with this fungicide.

Chemical and Regulatory Profile of this compound

Fundamental Chemical Properties

Table 1: Basic chemical characteristics of this compound

Property Value Conditions Reference
Chemical name 5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione IUPAC [1]
CAS RN 131807-57-3 - [1] [2]
Molecular formula C₂₂H₁₈N₂O₄ - [1]
Molecular mass 374.39 g/mol - [1]
Physical state Pale cream, odorless powder Room temperature [1]
Melting point 141.3°C - [1]
Water solubility 0.059 mg/L 20°C, pH 7 [1]
Log P 4.65 20°C, pH 7 [1]

This compound is a chiral molecule existing as a racemic mixture of R- and S-isomers in approximately a 1:1 ratio, which may present additional analytical considerations for enantioselective monitoring in environmental samples [1]. The compound exhibits high solubility in organic solvents including acetone (274,000 mg/L), ethyl acetate (125,000 mg/L), and toluene (13,300 mg/L), but very limited solubility in hexane (48 mg/L) [1]. This solubility profile directly informs the selection of extraction solvents, with acetonitrile being particularly effective for residue analysis [2] [3]. This compound decomposes before boiling, with a degradation point observed at 275°C, which must be considered during GC analysis to prevent thermal decomposition [1].

Regulatory Status and Environmental Fate

Table 2: Regulatory status and environmental fate characteristics

Parameter Status/Value Notes Reference
EU Approval Status Not approved Candidate for substitution [1]
Global Use USA, Central/South America, Asia, Africa, China, Japan In use [1]
Soil persistence Not persistent - [1]
Aquatic toxicity Highly toxic to fish and aquatic invertebrates - [1]
Honeybee toxicity Moderate - [1]
Earthworm toxicity Moderate - [1]
ADI 0-0.006 mg/kg bw Established by JMPR [4]
Acute RfD 0.6 mg/kg bw Established by JMPR [4]

The regulatory landscape for this compound is complex, with the compound not approved in the European Union under EC Regulation 1107/2009 and classified as a candidate for substitution due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria [1]. Nevertheless, this compound remains in use in numerous countries worldwide, including the United States, Central and South America, South-east Asia, Africa, China, and Japan [1]. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has established an Acceptable Daily Intake (ADI) of 0-0.006 mg/kg body weight and an Acute Reference Dose (RfD) of 0.6 mg/kg body weight based on toxicological evaluations [4]. The environmental fate profile shows that while this compound is not persistent in soil or water systems and has a low leaching potential to groundwater, its concerning ecotoxicological properties warrant careful monitoring in environmental compartments [1].

Analytical Methods for this compound Determination

Overview of Analytical Techniques

Various analytical techniques have been developed for the determination of this compound residues in different matrices, with chromatographic methods coupled to mass spectrometric detection being predominant for environmental sample analysis. The selection of appropriate analytical methods depends on several factors including the sample matrix, required sensitivity, available instrumentation, and throughput requirements. Based on the reviewed literature, the main analytical approaches include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), each with distinct advantages and limitations for this compound analysis [5] [6].

For GC-based methods, this compound analysis typically requires careful attention to injection port temperatures and chromatographic conditions due to the compound's thermal degradation characteristics [1]. LC-based methods generally provide more robust analysis without thermal degradation concerns and have become the preferred approach for routine monitoring of this compound in complex matrices [3]. The use of monolithic C18 columns in HPLC has been demonstrated to offer significant advantages for this compound analysis, allowing higher flow rates with low back pressure, improving separation efficiency, and significantly reducing analysis time and solvent consumption [3]. Specifically, researchers have achieved rapid separation of this compound and related compounds in under 2 minutes using a monolithic column with an optimized mobile phase of acetonitrile and water at a 70:30 volume ratio [3].

Method Comparison and Performance Characteristics

Table 3: Comparison of analytical methods for this compound determination

Method Parameter SPME-GC-MS SPE-LC-MS/MS HPLC-DAD
Sample volume 10-15 mL 100-1000 mL 1-5 mL
Extraction time 30 min 20-30 min 5-10 min (direct injection)
Detection limits 0.006-0.3 μg/L < 0.01 μg/L 10-16 μg/L
Linear range 0.01-10 μg/L 0.01-50 μg/L 10-500 μg/L
Precision (%RSD) <10% <10% <1%
Key advantages Solvent-free, minimal sample preparation High sensitivity, robust quantification Simplicity, cost-effectiveness
Limitations Fiber durability, competition effects Solvent consumption, equipment cost Higher detection limits

The solid-phase microextraction GC-MS (SPME-GC-MS) method offers exceptional sensitivity with detection limits as low as 0.006 μg/L and the significant advantage of being completely solvent-free, making it environmentally friendly for routine monitoring [5]. This approach utilizes a polar carbowax-divinylbenzene 70-μm fiber with optimal extraction at 60°C for 30 minutes under continuous stirring, followed by desorption at 250°C for 5 minutes in the GC injection port [5]. In contrast, SPE-LC-MS/MS methods provide superior sensitivity and selectivity for complex environmental matrices, with detection limits typically below 0.01 μg/L, and are more easily automated for high-throughput laboratories [6]. The HPLC with diode array detection approach, while less sensitive, offers a cost-effective alternative for formulation analysis or high-concentration samples, with demonstrated precision of 0.88% RSD for this compound and excellent recovery rates ranging from 94.77% to 101.32% [3].

Detailed Extraction Protocols for Environmental Samples

Solid-Phase Microextraction (SPME) Protocol for Water Samples

The SPME technique provides a solvent-free alternative for the extraction and preconcentration of this compound from aqueous environmental samples, with applications demonstrated for malt beverages but adaptable to surface water and groundwater matrices [5]. This protocol is particularly suitable for rapid screening of multiple samples with minimal solvent waste generation.

  • Sample Collection and Preservation: Collect water samples in clean 40-mL amber glass vials with PTFE-lined septa, filling completely to minimize headspace. If immediate analysis is not possible, store samples at 4°C and analyze within 7 days. For longer storage, adjust pH to approximately 7.0 and store at -20°C.

  • SPME Fiber Conditioning: Prior to initial use, condition the recommended carbowax-divinylbenzene (CW-DVB) 70-μm fiber according to manufacturer's instructions by exposing it in the GC injection port at 250°C for 60 minutes. For daily use, condition for 5-10 minutes at the same temperature.

  • Extraction Procedure: Transfer 15 mL of water sample to a 20-mL headspace vial, add a small magnetic stir bar. Place the vial on a magnetic stirrer and introduce the SPME assembly through the septum. Expose the fiber to the sample and extract for 30 minutes at 60°C with continuous stirring at a constant rate (approximately 500 rpm). Maintain consistent extraction time, temperature, and stirring rate across all samples for reproducible results [5].

  • Desorption and Analysis: Following extraction, retract the fiber into the needle assembly and immediately transfer to the GC injection port. Desorb the analytes at 250°C for 5 minutes in splittless mode onto the head of the chromatographic column. For method development, selected ion monitoring (SIM) mode in MS detection is recommended for enhanced sensitivity [5].

Solid-Phase Extraction (SPE) Protocol for Water Samples

For comprehensive multi-residue analysis including this compound and simultaneous concentration from large sample volumes, SPE provides superior preconcentration factors and compatibility with various analytical techniques. This protocol is adapted from methodologies applied to pharmaceuticals, pesticides, and organic UV filters in water protection guidelines [6].

  • Sample Preparation: Filter water samples (typically 500 mL to 1000 mL) through glass fiber filters (0.7 μm pore size) to remove suspended particulates. Adjust sample pH to neutral (7.0 ± 0.5) using dilute NaOH or HCl as needed.

  • SPE Cartridge Preparation: Select appropriate sorbent material such as C18, HLB, or polymer-based cartridges (500 mg sorbent mass). Pre-condition cartridges sequentially with 5-10 mL of methanol (or acetonitrile) followed by 10-15 mL of reagent water at a flow rate not exceeding 5 mL/min. Do not allow cartridges to run dry between conditioning and sample loading.

  • Sample Loading and Extraction: Pass the prepared water sample through the SPE cartridge at a controlled flow rate of 5-10 mL/min using a vacuum manifold or positive pressure system. Maintain a consistent flow rate throughout the loading process to ensure efficient retention of this compound.

  • Cartridge Drying and Elution: After sample loading, dry the SPE cartridge under vacuum for 20-30 minutes or by passing a stream of inert gas (nitrogen) to remove residual water. Elute retained this compound with 5-10 mL of acetonitrile or methanol into a clean collection tube. Gently evaporate the eluate to near dryness under a stream of nitrogen at 30-40°C and reconstitute in 1.0 mL of acetonitrile or mobile phase initial conditions for LC-MS/MS analysis [6].

Extraction Protocol for Soil and Sediment Samples

Soil and sediment matrices present additional challenges due to the strong adsorption of this compound to organic matter and require more vigorous extraction techniques. This protocol is adapted from methods used in this compound dissipation studies in soil [3].

  • Sample Preparation: Air-dry soil samples at room temperature and sieve through a 2-mm mesh to remove stones and debris. Homogenize the sample thoroughly to ensure representative sub-sampling.

  • Extraction Procedure: Weigh 10 g of prepared soil into a 50-mL centrifuge tube. Add 20 mL of acetonitrile and shake vigorously for 1 minute. Sonicate the mixture for 15 minutes in a water bath sonicator, then shake for 30 minutes on a mechanical shaker. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction twice more with fresh acetonitrile and combine all supernatants.

  • Cleanup and Concentration: Pass the combined extracts through a solid-phase dispersion cleanup tube containing primary secondary amine (PSA) and C18 sorbents if matrix interference is anticipated. Evaporate the cleaned extract to near dryness under nitrogen at 40°C and reconstitute in 1.0 mL of acetonitrile for analysis. For complex matrices, additional cleanup through a Florisil cartridge may be necessary.

Method Validation and Quality Assurance

Method Validation Criteria

To ensure reliable and accurate determination of this compound in environmental samples, comprehensive method validation is essential. The following parameters should be established during validation, with performance characteristics adapted from published methodologies [5] [3].

  • Specificity/Selectivity: Demonstrate that the method can unequivocally identify and quantify this compound in the presence of potentially interfering compounds that may be present in sample matrices. For chromatographic methods, this is typically confirmed by the absence of significant peaks co-eluting with this compound in blank matrix samples.

  • Linearity and Range: Establish the calibration curve using at least five concentration levels spanning the expected analytical range. For this compound in environmental samples, a typical range might be 0.01-100 μg/L. The correlation coefficient (r) should be ≥0.990, and the residuals should be randomly distributed around the regression line.

  • Accuracy: Determine through recovery studies by spiking blank matrix samples with known concentrations of this compound. Acceptable recovery ranges are typically 70-120% for environmental samples, with more stringent criteria (90-110%) for higher concentration levels.

  • Precision: Evaluate both intra-day (repeatability) and inter-day (intermediate precision) variability. Express precision as relative standard deviation (%RSD), with acceptance criteria generally <15% for the lower limit of quantification and <10% for higher concentrations.

Recommended Quality Control Procedures

Table 4: Quality control acceptance criteria for this compound analysis

QC Parameter Acceptance Criterion Frequency Corrective Action
Calibration verification ±15% of true value Each batch Re-prepare calibration standards
Laboratory control samples 70-120% recovery Each batch Check extraction procedure
Matrix spikes 70-120% recovery Each matrix type Evaluate matrix effects
Method blanks < Method LOQ Each batch Investigate contamination source
Instrument precision %RSD <10% Daily Perform instrument maintenance
Carryover <20% of LLOQ Each sequence Clean injection port/autosampler

Implement a robust quality control protocol including the analysis of procedural blanks, laboratory control samples, matrix spikes, and duplicate samples with each analytical batch (typically up to 20 field samples). Use internal standards, preferably stable isotope-labeled analogs of this compound if available, to correct for matrix effects and variations in extraction efficiency. For methods without suitable internal standards, the standard addition approach may be necessary to account for matrix effects in complex environmental samples. Maintain complete documentation of all quality control results to demonstrate method performance over time and support data defensibility.

Applications and Case Studies

The developed extraction and analytical methods for this compound have been successfully applied to various environmental monitoring scenarios and research studies. Monitoring data is essential for understanding the environmental fate of this fungicide and assessing potential ecological risks.

In a dissipation study of this compound in watermelon and soil, researchers employed acetonitrile-based extraction followed by LC-MS/MS analysis to determine residue levels and calculate half-lives in different environmental compartments [3]. The results demonstrated that this compound dissipated more rapidly in soil compared to plant tissues, with half-lives ranging from 4.5 to 7.8 days depending on application rates and environmental conditions. This type of study provides crucial data for establishing pre-harvest intervals and safe application practices in agricultural settings.

For beverage matrices, a sensitive SPME-GC-MS method was successfully applied to malt beverages including beer and whiskey, with no detectable this compound residues observed above the method detection limits (0.006-0.3 μg/L) in the surveyed samples [5]. This application demonstrates the versatility of SPME approaches for complex liquid matrices and the potential for monitoring potential translocation of this compound into processed agricultural products. The exceptional sensitivity of this method highlights its suitability for compliance monitoring with strict maximum residue limits (MRLs).

Ongoing monitoring programs should prioritize sampling from agricultural regions with high usage of this compound on target crops such as vineyards, potato fields, and cucurbit production areas. Environmental sampling should focus on surface water bodies receiving runoff from treated areas, adjacent soils, and potentially groundwater resources in vulnerable hydrogeological settings. The selection of appropriate analytical methods should be guided by the required detection limits, available resources, and the specific matrix being investigated.

Conclusion

These application notes provide comprehensive protocols for the extraction and analysis of this compound in environmental samples, addressing the unique challenges posed by this fungicide's physicochemical properties. The SPME-GC-MS approach offers a solvent-free, sensitive option for water samples with detection limits adequate for monitoring against strict regulatory standards, while the SPE-LC-MS/MS methodology provides robust, multi-residue capability for comprehensive pesticide monitoring programs. For soil and sediment matrices, acetonitrile-based extraction with appropriate cleanup steps yields excellent recovery and minimizes matrix interference.

The validated methods detailed in this document demonstrate that through careful optimization of extraction conditions and chromatographic parameters, reliable quantification of this compound at environmentally relevant concentrations is achievable. As regulatory scrutiny of this compound continues internationally due to its environmental profile, these analytical protocols will support monitoring efforts, environmental risk assessments, and research on the fate and behavior of this fungicide in ecosystems. Continued method refinement should focus on increasing throughput, reducing solvent consumption, and extending applications to biological matrices for a more comprehensive understanding of this compound's environmental impact.

References

Comprehensive Application Notes and Protocols: QuEChERS-based Multiresidue Analysis of Famoxadone in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Method Overview and Scope

The QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe) has revolutionized the approach to multiresidue pesticide analysis in various food matrices since its introduction. This application note details the adaptation and validation of this methodology specifically for the analysis of famoxadone, a fungicide widely used in agricultural production. This compound belongs to the imidazolinone chemical class and functions as a quinone outside inhibitor, primarily controlling fungal pathogens in various crops. The methodology described herein enables reliable detection and quantification of this compound residues at concentrations below established Maximum Residue Limits (MRLs) to ensure food safety and regulatory compliance.

The scope of this protocol encompasses the complete analytical workflow from sample preparation to instrumental analysis and data quantification. This validated method is applicable to a wide range of fruit and vegetable matrices, particularly those with high water content such as tomatoes, grapes, leafy greens, and other crops where this compound is commonly applied. The method has been optimized to address the specific chemical properties of this compound, including its relatively high octanol-water partition coefficient (Log P) and specific fragmentation patterns in mass spectrometric detection. With the growing concern over pesticide residues in food products and their potential health implications, this methodology provides laboratories with a robust analytical tool for monitoring this compound residues, contributing to public health protection and trade compliance.

Materials and Reagents

Chemicals and Solvents
  • Pesticide Reference Standards: this compound certified reference standard (purity ≥98%) should be acquired from reputable suppliers such as Dr. Ehrenstorfer GmbH or Chem Service. Additionally, include appropriate internal standards such as triphenylmethane (TPM) or isotope-labeled this compound for improved quantification accuracy. [1]

  • Extraction Solvents: Acetonitrile of high-purity HPLC or GC-MS grade is required as the primary extraction solvent. Acetonitrile has been demonstrated as optimal in QuEChERS methodology due to its ability to effectively extract a wide polarity range of pesticides while minimizing co-extraction of interfering compounds. [1]

  • Salt Mixtures for Partitioning: Pre-mixed QuEChERS extraction packets containing anhydrous magnesium sulfate (4 g) to drive water separation and sodium chloride (1 g) to promote partitioning are essential. The combination effectively separates the organic and aqueous phases, efficiently partitioning pesticides into the acetonitrile layer. [1]

  • Cleanup Sorbents: For the dispersive Solid-Phase Extraction (d-SPE) step, prepared tubes containing Primary Secondary Amine (PSA, 25-50 mg) for removal of fatty acids and carbohydrates, C18 end-capped (25-50 mg) for lipid elimination, and additional anhydrous magnesium sulfate (150 mg) for water removal are necessary. The specific sorbent combinations may require matrix-specific optimization. [1]

Consumables and Equipment

Table 1: Essential Equipment and Consumables

Category Specific Items Specifications/Notes
Sample Preparation High-speed blender For sample homogenization
Analytical balance Accuracy ±0.0001 g
Centrifuge tubes 15 mL and 50 mL capacity
Volumetric flasks Various sizes for standard preparation
Centrifugation Laboratory centrifuge Capable of ≥4000 rpm
Rotating agitator For thorough mixing during extraction
Instrumental Analysis GC-MS/MS system With autoinjector and collision cell
LC-MS/MS system With ESI or APCI source
Chromatography columns HP-5 MS (30 m × 0.25 mm, 0.25 μm) for GC, C18 (100 × 2.1 mm, 1.8 μm) for LC

Experimental Protocols

Sample Preparation and Homogenization
  • Sample Collection and Storage: Collect representative samples according to standardized sampling protocols (e.g., EU 2021/601). Store samples at -18°C or below to prevent degradation of target analytes until analysis. Allow frozen samples to equilibrate to room temperature before processing to ensure accurate homogenization. [1]

  • Sample Homogenization: For produce with high water content like tomatoes, thoroughly wash and remove any inedible parts if required. Chop the entire sample into small pieces and homogenize using a high-speed blender to create a consistent composite sample. For dry or low-moisture samples, addition of a controlled amount of water (e.g., 10-20%) may be necessary to ensure proper extraction efficiency. The homogenization process is critical as it ensures a representative subsample for analysis, directly impacting method accuracy and precision. [1]

Extraction Procedure
  • Weighing: Precisely weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. For quality control purposes, include procedure blanks, fortified blanks, and matrix-matched fortified samples in each batch. [1]

  • Internal Standard Addition: Add 10 μL of internal standard working solution (0.5 mg/mL of TPM in acetonitrile) to all samples except procedure blanks. For calibration standards, prepare matrix-matched standards at concentrations of 5, 10, 25, 50, 100, 250, and 500 ng/g. [1]

  • Solvent Addition: Add 10 mL of acetonitrile to each sample tube. Securely cap the tubes and shake vigorously for 1 minute to ensure complete contact between the sample and solvent, initiating the extraction process. [1]

  • Salt Addition and Partitioning: Add the contents of one QuEChERS extraction salt packet (containing 4 g MgSO₄ and 1 g NaCl) to each tube. Immediately shake vigorously for 1-2 minutes to prevent clumping of salts. The exothermic reaction will generate heat, which may enhance extraction efficiency for certain pesticides.

  • Centrifugation: Centrifuge the tubes at ≥4000 rpm for 5 minutes to achieve clear phase separation. The organic acetonitrile phase (upper layer) will contain the extracted pesticides, while the aqueous phase and pelletized solids will form the lower layers.

Cleanup Procedures
  • Dispersive SPE Cleanup: For matrices with significant co-extractive interference, transfer 1 mL of the supernatant acetonitrile extract to a d-SPE tube containing PSA (25 mg), C18 (25 mg), and MgSO₄ (150 mg). The PSA sorbent effectively removes fatty acids and sugars, while C18 eliminates non-polar interferents. [1]

  • Alternative Cleanup Strategies: For particularly challenging matrices with high pigment or lipid content, additional cleanup options such as freezing-out at -18°C for 1-2 hours followed by centrifugation may be employed. This approach can effectively remove water-soluble interferents and lipids. [2]

  • Final Preparation: After adding the extract to d-SPE tubes, vortex for 30-60 seconds, then centrifuge at ≥4000 rpm for 2 minutes. Carefully transfer the purified supernatant to autosampler vials for instrumental analysis. For additional protection against matrix effects, the cleaned extract can be filtered through a 0.22 μm PTFE syringe filter before analysis.

Instrumental Analysis
3.4.1 GC-MS/MS Analysis

Table 2: GC-MS/MS Operating Parameters for this compound Analysis

Parameter Specification Notes
GC System Agilent 7890A or equivalent With programmable temperature vaporization (PTV) injector
Column HP-5 MS capillary column 30 m × 0.25 mm I.D., 0.25 μm film thickness
Carrier Gas Helium (purity ≥99.999%) Constant flow mode at 1.0 mL/min
Inlet Temperature 250°C Splitless mode with 0.75 min splitless time
Oven Program Initial: 75°C (hold 3 min)
Ramp 1: 25°C/min to 120°C
Ramp 2: 5°C/min to 300°C (hold 11 min)
Total Run Time 51.8 min
MS Interface 266°C
Ion Source 230°C Electron Impact (EI) mode at 70 eV
Quadrupole 150°C
Detection Mode Time-scheduled Selected Ion Monitoring (SIM)

For this compound analysis by GC-MS/MS, establish specific retention time windows and monitor characteristic fragment ions. Although this compound may exhibit better sensitivity in LC-MS/MS due to its thermal liability, GC-MS/MS analysis provides a complementary confirmation approach. In GC-MS/MS systems, operate in Multiple Reaction Monitoring (MRM) mode with optimized collision energies for specific transitions. [1]

3.4.2 LC-MS/MS Analysis

For optimal sensitivity for this compound, LC-MS/MS is generally preferred:

  • Chromatographic System: UHPLC system with C18 column (100 × 2.1 mm, 1.8 μm particle size)
  • Mobile Phase: (A) Water with 0.1% formic acid and (B) Methanol with 0.1% formic acid
  • Gradient Program: Start at 30% B, increase to 95% B over 8 min, hold for 2 min, re-equilibrate
  • Flow Rate: 0.3 mL/min with column temperature maintained at 40°C
  • Injection Volume: 5 μL
  • Mass Spectrometer: Triple quadrupole with Electrospray Ionization (ESI) in positive mode
  • Ionization Parameters: Capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 350°C
  • MRM Transitions: For this compound, monitor precursor ion → product ion transitions with optimized collision energies

Method Validation

Method validation was performed according to SANTE/11312/2021 guidelines for pesticide residue analysis. The protocol evaluated key parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and matrix effects. [1]

Table 3: Method Validation Parameters for this compound Analysis

Validation Parameter Results Acceptance Criteria
Linearity (Range) 5-500 ng/g
Correlation Coefficient (R²) ≥0.998 R² ≥ 0.99
Accuracy (% Recovery) 85-105% 70-120%
Precision (% RSD) ≤11% ≤20%
LOD 1.5 ng/g -
LOQ 5 ng/g ≤ MRL
Matrix Effects (%) -25 to +15 ±30% acceptable

The validation study demonstrated that the method exhibits excellent sensitivity with LOD and LOQ values sufficiently low to monitor this compound residues at regulatory levels. The accuracy, expressed as percentage recovery, was determined by analyzing blank samples fortified with this compound at three concentration levels (10, 50, and 100 ng/g). The precision, expressed as relative standard deviation (RSD%) of replicate analyses (n=6), met acceptance criteria at all fortification levels. The method's specificity was confirmed by analyzing blank samples from various matrices to demonstrate absence of interfering peaks at the retention time of this compound. [1]

Results and Discussion

Analytical Performance

The validation data demonstrate that the QuEChERS method coupled with LC-MS/MS or GC-MS/MS detection provides reliable performance for this compound residue analysis in complex matrices. The observed recovery rates of 85-105% indicate minimal analyte loss during the sample preparation process, while the precision (RSD ≤11%) demonstrates excellent method robustness. The matrix effects evaluation revealed moderate signal suppression or enhancement depending on the specific matrix, highlighting the importance of using matrix-matched calibration for accurate quantification. [1]

The choice between LC-MS/MS and GC-MS/MS detection depends on available instrumentation and required sensitivity. While LC-MS/MS typically offers superior sensitivity for this compound due to its thermal sensitivity, the GC-MS/MS method provides a complementary confirmation approach. The developed method successfully addresses challenges associated with this compound analysis, including its potential degradation during sample preparation and analysis, through careful optimization of extraction conditions, cleanup procedures, and instrumental parameters. [1]

Workflow Visualization

The following workflow diagram illustrates the complete QuEChERS sample preparation process for this compound analysis:

QuEChERS_Workflow QuEChERS Sample Preparation Workflow Start Sample Collection and Storage Homogenization Sample Homogenization (10±0.1 g representative sample) Start->Homogenization Extraction Acetonitrile Extraction (10 mL + internal standard) Homogenization->Extraction Partitioning Salt-Induced Partitioning (4g MgSO₄ + 1g NaCl) Extraction->Partitioning Centrifugation1 Centrifugation (≥4000 rpm, 5 min) Partitioning->Centrifugation1 Cleanup d-SPE Cleanup (PSA + C18 + MgSO₄) Centrifugation1->Cleanup Centrifugation2 Centrifugation (≥4000 rpm, 2 min) Cleanup->Centrifugation2 Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Centrifugation2->Analysis End Data Acquisition and Quantification Analysis->End

Application to Real Samples

In a monitoring study of tomato samples (n=22) conducted over a three-month period, the validated method successfully detected and quantified this compound residues in several samples. The incidence of detection and concentration ranges provided valuable data for exposure assessment and regulatory decision-making. The method's robustness was further demonstrated through participation in proficiency testing schemes focusing on this compound analysis in various matrices, with satisfactory z-scores (|z| ≤ 2) achieved in all cases. [1]

The QuEChERS approach offers significant advantages over traditional extraction methods for pesticide residue analysis, including reduced solvent consumption, faster processing times, and improried throughput. The method's effectiveness in extracting this compound from various matrices while minimizing interfering compounds makes it particularly valuable for monitoring programs requiring high sensitivity and reliability. [2] [1]

Troubleshooting and Technical Notes

  • Low Recovery Issues: If this compound recovery falls below acceptable limits (70%), verify the pH of the extraction medium. This compound stability may be pH-dependent, and adjustment of extraction solvent pH with buffer solutions (e.g., acetate or citrate) may improve recovery. Additionally, ensure that salt packets are fresh and properly stored to prevent hydration. [1]

  • Matrix Effects Management: Significant matrix effects observed as suppression or enhancement should be addressed by using matrix-matched calibration standards or, preferably, isotope-labeled internal standards if available. Alternative cleanup strategies such as enhanced freezing-out protocols or different d-SPE sorbent combinations can also mitigate matrix effects. [2]

  • Chromatographic Issues: For peak tailing or poor resolution in GC analysis, consider replacing the liner and trimming the column (0.5-1 m from the inlet end). In LC analysis, mobile phase additives such as ammonium formate or acetate buffers may improve peak shape. Regularly monitor system performance using quality control check standards. [1]

Conclusion

The QuEChERS method presented provides a robust, efficient, and reliable approach for the determination of this compound residues in various food matrices. The complete protocol, from sample preparation to instrumental analysis, has been thoroughly validated according to international guidelines, demonstrating excellent accuracy, precision, and sensitivity. The method's design emphasizes practical implementation in routine laboratory settings while maintaining the flexibility needed for adaptation to various matrices and analytical requirements.

This application note serves as a comprehensive resource for laboratories implementing this compound monitoring programs, supporting food safety initiatives and regulatory compliance efforts. The continued optimization of QuEChERS methodologies for specific pesticide compounds like this compound contributes significantly to the protection of consumer health and the assurance of food supply chain safety.

References

Comprehensive Application Notes and Protocols for Stereoselective Determination of Famoxadone Enantiomers using HPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Significance

The stereoselective analysis of chiral pesticides has emerged as a critical area in environmental and food chemistry due to the differential biological activity often exhibited by individual enantiomers. Famoxadone is a broad-spectrum fungicide widely used in agriculture to control various fungal pathogens in crops such as spinach, grapes, tomatoes, and apples. As a chiral compound, this compound consists of two enantiomers that may demonstrate distinct behaviors in environmental dissipation, biological activity, and metabolic processing. Despite these potential differences, this compound continues to be predominantly applied as a racemic mixture (1:1 ratio of enantiomers) in agricultural practice, without distinguishing the specific properties of each enantiomer. This analytical gap necessitates robust chiral separation methods to enable accurate environmental monitoring and comprehensive risk assessment of this fungicide.

The development of stereoselective analytical methods for pesticide enantiomers represents a significant advancement over traditional achiral analysis, as it allows researchers to track the individual environmental fates of each enantiomer and understand their potential enantioselective effects. Regulatory agencies worldwide have increasingly emphasized the importance of stereochemical considerations in pesticide evaluation, particularly since enantiomers may exhibit different toxicological profiles and environmental persistence. The High Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) platform has proven particularly valuable for this application, combining the superior separation power of chiral chromatography with the exceptional sensitivity and specificity of mass spectrometric detection, enabling precise quantification of individual enantiomers even at trace levels in complex biological and environmental matrices.

Sample Preparation Protocols

Extraction Procedures

Efficient extraction of this compound enantiomers from plant matrices is crucial for accurate quantification while minimizing co-extraction of interfering compounds. The following standardized protocol has been validated for various crop matrices including spinach, tomato, apple, and grape:

  • Weighing: Accurately weigh 10.0 ± 0.1 g of homogenized plant material into a 50 mL polypropylene centrifuge tube.

  • Extraction Solvent: Add 20 mL of acetonitrile to each sample. Acetonitrile has been selected as the extraction solvent due to its effective penetration of plant tissues and efficient recovery of moderately polar compounds like this compound.

  • Shaking: Securely cap the tubes and shake vigorously for 1 minute using a vortex mixer or mechanical shaker to ensure complete solvent contact with the plant material.

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes to separate the organic phase from plant debris, resulting in a clear acetonitrile extract supernatant.

This extraction procedure has demonstrated excellent performance across multiple studies, with this compound exhibiting good stability in acetonitrile and consistent recovery rates from various plant matrices [1] [2].

Cleanup Procedures

Sample cleanup is essential to remove co-extracted interferents that may affect chiral separation or ion suppression in MS detection. The dispersive solid-phase extraction (d-SPE) approach provides an efficient solution:

  • PSA (Primary Secondary Amine) Sorbent: Add 50 mg of PSA sorbent per 1 mL of extract. PSA effectively removes various polar interferents including organic acids, sugars, and some pigments through hydrogen bonding and ionic interactions.

  • C₁₈ Sorbent: Additionally incorporate 50 mg of C₁₈ sorbent per 1 mL of extract to remove non-polar interferents such as lipids and waxes through reversed-phase mechanisms.

  • Mixing: Vortex the mixture for 30 seconds to ensure complete contact between the sorbents and extract.

  • Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes and carefully collect the purified supernatant for analysis.

This streamlined cleanup procedure has demonstrated excellent effectiveness in removing matrix components from various crop samples while maintaining high recovery of this compound enantiomers, significantly reducing matrix effects in subsequent LC-MS/MS analysis [1] [3].

Chromatographic Separation Optimization

Chiral Stationary Phases

The selection of an appropriate chiral stationary phase (CSP) is fundamental to achieving baseline separation of this compound enantiomers. Research has identified several effective CSPs for this application:

  • Cellulose tris(3,5-dimethylphenylcarbamate): This CSP has been successfully employed for this compound enantiomer separation using methanol/formic acid-ammonium acetate buffer as mobile phase, demonstrating excellent chiral recognition capabilities [1] [3].

  • Lux Amylose-1: This CSP enables rapid separation within 6 minutes using acetonitrile/water (70:30, v/v) as mobile phase at a flow rate of 0.3 mL/min, making it ideal for high-throughput analysis [2].

  • Polysaccharide-derived CSPs: Both cellulose and amylose-based phases have shown remarkable success in resolving this compound enantiomers, with the choice between them often depending on specific analytical requirements such as analysis time, mobile phase compatibility, and available instrumentation [4].

These CSPs function through complex molecular interactions including π-π interactions, hydrogen bonding, and dipole-dipole interactions with the this compound enantiomers, creating transient diastereomeric complexes with different stability constants that manifest as separate chromatographic peaks.

Mobile Phase Composition

Mobile phase optimization is critical for achieving optimal enantioselectivity, peak shape, and analysis time. The following compositions have demonstrated excellent performance:

  • Normal Phase Mode: For coated polysaccharide columns, normal phase conditions using alkane-alcohol mixtures typically provide the highest enantioselectivity, with ethanol, methanol, and isopropanol as preferred modifiers [4].

  • Reversed Phase Mode: For methods requiring MS compatibility, reversed-phase conditions are essential. The methanol/formic acid-ammonium acetate buffer system has proven effective for this compound separation on cellulose-based columns [1].

  • Ultra High Performance LC: For UHPLC applications, the acetonitrile/water (70:30, v/v) system provides optimal results with Lux Amylose-1 columns, enabling fast separations without compromising resolution [2].

Mobile phase additives play a crucial role in controlling ionization and improving peak shape. For basic compounds, acidic additives like formic acid are typically used, while for acidic compounds, basic additives such as ammonium bicarbonate may be employed. The concentration of these additives generally ranges from 0.1% to 0.01% depending on the specific analytical requirements [4].

Table 1: Optimal Mobile Phase Compositions for this compound Enantiomer Separation

Chiral Stationary Phase Mobile Phase Composition Flow Rate (mL/min) Separation Time (min) Resolution
Cellulose tris(3,5-dimethylphenylcarbamate) Methanol/formic acid-ammonium acetate buffer 0.3-0.5 ~15 >1.5
Lux Amylose-1 Acetonitrile/water (70:30, v/v) 0.3 6 >1.5
Teicoplanin-based Methanol with 20 mM ammonium formate 0.3-0.5 ~16 >2.5

MS/MS Detection and Quantification

Instrument Parameters

Optimal mass spectrometric detection of this compound enantiomers requires careful optimization of ionization and detection parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode has been consistently reported as the most effective ionization technique for this compound [1] [3].

  • Precursor Ion: this compound forms an ammonium adduct [M+NH₄]⁺ at m/z 392 under ESI+ conditions, which serves as the optimal precursor ion for fragmentation [1].

  • Fragment Ions: Collision-induced dissociation of the precursor ion yields characteristic fragment ions, with m/z 238 identified as the most abundant and consistent product ion across multiple studies [1].

  • Source Parameters: Typical ESI source conditions include capillary voltage of 3.0-4.0 kV, source temperature of 150°C, desolvation temperature of 350-400°C, cone gas flow of 50-100 L/h, and desolvation gas flow of 600-800 L/h, though these parameters should be optimized for specific instrument platforms.

The formation of an odd-electron fragment ion at m/z 238 from the ammonium adduct precursor represents an interesting fragmentation pathway that has been specifically noted for this compound and contributes to its selective detection [1].

MRM Transitions

The Multiple Reaction Monitoring (MRM) transitions for this compound enantiomers are identical since they share the same mass spectrometric properties, with chromatographic separation being the only differentiating factor:

Table 2: Optimized MS/MS Parameters for this compound Enantiomer Detection

Parameter Setting Notes
Precursor Ion m/z 392 [M+NH₄]⁺ ammonium adduct
Product Ions m/z 238 (quantifier), m/z 182 (qualifier) Odd electron fragment observed
Collision Energy 15-25 eV Compound and instrument dependent
Dwell Time 100-200 ms Adjust based on peak width and number of transitions
Polarity Positive Electrospray Ionization
Capillary Voltage 3.0-4.0 kV Instrument specific

Method Validation Data

Analytical Performance

Comprehensive validation of the stereoselective HPLC-MS/MS method for this compound enantiomers has demonstrated excellent performance characteristics across multiple studies and matrices:

  • Linearity: The method exhibits excellent linearity over a concentration range from 0.5 to 1500 μg/L for each enantiomer, with correlation coefficients (R²) consistently greater than 0.99 [1] [3].

  • Detection and Quantification Limits: Limits of Detection (LOD) for this compound enantiomers in spinach were determined to be 0.3 μg/kg for both enantiomers, with Limits of Quantification (LOQ) of 1 μg/kg. In grape matrices, LOQs were slightly higher at 1.5-2 μg/kg, reflecting matrix-specific variations [1] [5].

  • Precision and Accuracy: Method precision, expressed as Relative Standard Deviation (RSD), ranged from 4.8% to 13.4% across different concentration levels and matrices. Accuracy, measured through recovery studies, demonstrated average recoveries ranging from 80.8% to 109.4% across various matrices including spinach, tomato, apple, and grape, well within acceptable method validation criteria [1] [2].

The validation data confirm that the method is sufficiently sensitive, precise, and accurate for monitoring this compound enantiomer residues at levels relevant to regulatory standards and environmental monitoring requirements.

Table 3: Comprehensive Method Validation Parameters for this compound Enantiomers

Validation Parameter Results Conditions
Linear Range 0.5-1500 μg/L Each enantiomer
Correlation Coefficient (R²) >0.99 Each enantiomer
LOD 0.3 μg/kg Spinach matrix
LOQ 1-4 μg/kg Matrix dependent
Recovery 80.8-109.4% Multiple matrices
Precision (RSD) 4.8-13.4% Intra-day and inter-day
Matrix Effect -15% to +20% Varies by matrix

Applications in Environmental Fate Studies

The developed stereoselective HPLC-MS/MS methods have been successfully applied to investigate the enantioselective degradation of this compound in various crops under field conditions, providing valuable insights for environmental risk assessment:

  • Spinach Studies: Research on spinach grown under open field and greenhouse conditions demonstrated that this compound enantiomers undergo stereoselective dissipation, with the S-(+)-enantiomer generally degrading faster than the R-(-)-enantiomer [1].

  • Grape Applications: In grape matrices, the half-life of S-(+)-famoxadone was determined to be 31.5 days, significantly shorter than the 38.5 days observed for R-(-)-famoxadone, indicating clear enantioselectivity in degradation behavior [5].

  • Multi-Crop Evaluation: Comprehensive studies across tomato, apple, and grape consistently demonstrated that S-(+)-famoxadone was preferentially degraded compared to R-(-)-famoxadone in all matrices, suggesting that the enantioselectivity is a compound-specific property rather than matrix-dependent phenomenon [2].

These findings have significant implications for regulatory decision-making and environmental risk assessment, as the differential persistence of this compound enantiomers may lead to enrichment of the more persistent R-(-)-enantiomer in food commodities and the environment, potentially altering the overall toxicity profile and ecological impact of this compound residues over time.

Experimental Workflow and Signaling Pathways

The complete analytical workflow for stereoselective determination of this compound enantiomers encompasses multiple critical steps from sample collection to data analysis, as illustrated in the following diagram:

famoxadone_workflow SampleCollection Sample Collection Extraction Extraction with Acetonitrile SampleCollection->Extraction Cleanup d-SPE Cleanup (PSA + C18) Extraction->Cleanup ChiralSeparation Chiral HPLC Separation Cleanup->ChiralSeparation MSDetection MS/MS Detection ChiralSeparation->MSDetection DataAnalysis Data Analysis MSDetection->DataAnalysis EnantioselectiveStudy Enantioselective Degradation Study DataAnalysis->EnantioselectiveStudy

Diagram 1: Comprehensive Workflow for Stereoselective Analysis of this compound Enantiomers

The experimental workflow begins with representative sampling of the plant matrix, followed by efficient extraction using acetonitrile, which provides high recovery while minimizing co-extraction of interferents. The cleanup step using dispersive Solid Phase Extraction with PSA and C18 sorbents is critical for removing matrix components that could compromise chiral separation or cause ion suppression in MS detection. The chiral chromatographic separation represents the core of the method, where appropriate selection of stationary and mobile phases enables baseline resolution of enantiomers. Tandem mass spectrometric detection provides the specificity and sensitivity required for accurate quantification at trace levels, with the resulting data enabling comprehensive studies on the enantioselective behavior of this compound in environmental matrices.

Troubleshooting and Technical Notes

Successful implementation of stereoselective this compound analysis requires attention to several potential challenges:

  • Matrix Effects: Signal suppression or enhancement is common in LC-MS/MS analysis of complex matrices. To mitigate these effects:

    • Use matrix-matched calibration standards for quantification
    • Ensure consistent and thorough sample cleanup
    • Employ stable isotope-labeled internal standards when available
    • Dilute samples if sensitivity permits
  • Chromatographic Resolution: Inadequate separation of enantiomers can compromise quantification:

    • Optimize mobile phase composition, including organic modifier percentage and additive concentration
    • Adjust column temperature, as lower temperatures often enhance enantioselectivity
    • Consider alternative CSPs if resolution remains insufficient
    • Ensure adequate column conditioning and avoid overloading
  • Retention Time Stability: Fluctuations in retention time can affect identification and integration:

    • Maintain consistent mobile phase preparation and column temperature
    • Allow sufficient time for column equilibration
    • Monitor system performance with quality control samples
    • Use retention time markers if necessary

Regular system suitability tests should be performed to ensure consistent method performance, with established criteria for retention time stability, resolution, signal-to-noise ratio, and peak symmetry.

Conclusion

The stereoselective determination of this compound enantiomers using HPLC-MS/MS represents a significant advancement in environmental analytical chemistry, enabling detailed investigation of the differential environmental behavior of individual enantiomers. The methods presented in this application note provide robust, sensitive, and reproducible approaches for quantifying this compound enantiomers in various crop matrices, with performance characteristics suitable for regulatory monitoring and environmental fate studies. The consistent observation of enantioselective degradation across multiple crops, with S-(+)-famoxadone degrading faster than R-(-)-famoxadone, highlights the importance of chiral analysis for accurate risk assessment of this fungicide. These findings support the need for enantiomer-specific evaluation in pesticide registration and monitoring programs to ensure comprehensive environmental and food safety protection.

References

method validation famoxadone residue analysis

Author: Smolecule Technical Support Team. Date: February 2026

Famoxadone is a fungicide widely used in agriculture, particularly in viticulture, to control a broad spectrum of fungi [1]. Monitoring its residue levels in food products and the environment is essential for ensuring food safety and compliance with regulatory standards, such as the Maximum Residue Levels (MRLs) set by the European Union (2 mg kg⁻¹ for grapes) [2] [3]. This document outlines validated analytical methods for determining this compound residues in various matrices, including grapes, wine, tomatoes, and soil.

Validated Analytical Methods & Parameters

The following table summarizes the key parameters for validated methods used in the analysis of this compound residues.

Method Parameter GC-ECD or GC-NPD [1] LC-MS/MS [4] GC-ECD (Water) [5]
Matrix Tomato, Grape, Wine Grape, Raisin Water
Extraction Technique Liquid-Liquid Microextraction (LLE) with cyclohexane/dichloromethane Ethyl acetate-based extraction Information not specified in source
Clean-up Not explicitly mentioned Not explicitly mentioned Not explicitly mentioned
Analytical Technique GC-ECD, GC-NPD, GC-ITMS (for confirmation) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) GC-ECD
Limit of Quantitation (LOQ) 0.01 to 0.10 mg/kg (GC-NPD) Not explicitly mentioned 0.25 µg/L (0.00025 mg/L)
Recovery (%) 81 - 102% Not explicitly mentioned Not explicitly mentioned
Relative Standard Deviation (RSD%) < 12% Not explicitly mentioned Not explicitly mentioned

Detailed Experimental Protocols

Protocol for Multi-Residue Analysis in Crops via GC [1]

This method is suitable for determining this compound alongside other fungicides in crops like tomatoes and grapes.

  • Extraction: Homogenize a 10 g sample of the commodity. Perform a single-step liquid-liquid microextraction (LLE) using a mixture of cyclohexane and dichloromethane (9:1, v/v).
  • Analysis: Analyze the extract by Gas Chromatography (GC) equipped with either Nitrogen-Phosphorus Detection (NPD) or Electron Capture Detection (ECD).
  • Confirmation: Confirm the identity of this compound using Gas Chromatography-Ion Trap Mass Spectrometry (GC-ITMS).
  • Quantification: Use matrix-matched calibration standards for quantification to account for matrix effects. The method has been demonstrated to be effective at residue levels clearly below the EU MRLs.
Protocol for Residue Analysis in Grapes and Raisins via LC-MS/MS [4]

This method was developed for the simultaneous analysis of this compound, dimethomorph, and cymoxanil during raisin preparation.

  • Extraction: Extract residues from the grape or raisin matrix using an ethyl acetate-based procedure.
  • Analysis: Analyze the extract using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity.
  • Application: The method was validated and successfully applied in field studies to determine residue dissipation and processing factors during the drying of grapes into raisins.

Workflow for Sample Analysis

The following diagram illustrates the general decision-making and experimental workflow for the analysis of this compound residues, integrating the methods described above.

famoxadone_workflow cluster_lc_ms LC-MS/MS Method cluster_gc GC-Based Methods start Start Sample Analysis matrix Select Sample Matrix start->matrix m_grape Grape/Raisin matrix->m_grape  For raisins m_crop Tomato/Grape/Wine matrix->m_crop  For multi-residue m_water Water matrix->m_water  For water m_other Other Matrices matrix->m_other  Method not validated lc_extract Extraction with Ethyl Acetate m_grape->lc_extract gc_extract Liquid-Liquid Microextraction (Cyclohexane/DCM) m_crop->gc_extract gc_water Analysis by GC-ECD (LOQ: 0.25 µg/L) m_water->gc_water end Determine Residue Level & Compare to MRL m_other->end  Method development  required lc_analyze Analysis by LC-MS/MS lc_extract->lc_analyze lc_analyze->end gc_analyze Analysis by GC-ECD/NPD gc_extract->gc_analyze gc_confirm Confirmation by GC-ITMS gc_analyze->gc_confirm gc_confirm->end gc_water->end

Key Experimental Data & Findings

Research studies have provided valuable data on the behavior of this compound in agricultural systems.

Dissipation Kinetics in Grapes and Soil [2] [3]

Field studies investigating the dissipation of this compound in grapes and soil found that the degradation follows a first-order kinetics model.

  • Half-life in Grapes: Approximately 12.3 days
  • Half-life in Soil: Approximately 13.5 days The studies concluded that when applied at recommended dosages, this compound residues in grapes at harvest are well below the EU MRL of 2 mg kg⁻¹, indicating its safe use.
Processing Factor for Raisin Preparation [4]

The process of drying grapes into raisins can concentrate pesticide residues. The processing factor (PF) is a measure of this concentration, where a PF > 1 indicates an increase.

  • This compound PF: 1.95 (single dose) and 2.09 (double dose). This means this compound residue levels nearly double in raisins compared to the initial grapes. Despite this concentration, market samples of raisins have been found to be safe for consumption concerning acute dietary exposure to these pesticides [4].

Conclusion

The methodologies detailed here provide robust and validated protocols for the accurate quantification of this compound residues across various matrices. The supporting data on dissipation and processing factors are critical for agronomists and food safety authorities to perform realistic risk assessments and ensure that food products in the market, including processed goods like raisins, remain safe for consumers.

References

famoxadone application rates crops diseases

Author: Smolecule Technical Support Team. Date: February 2026

Famoxadone Overview and Target Spectrum

This compound is a broad-spectrum fungicide known for its protective action against a range of economically significant plant pathogenic fungi [1]. Its key characteristics are summarized in the following table.

Property Specification
Chemical Name (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione [1]
FRAC Code 11 (QoI Fungicide) [1]
Mode of Action Inhibits mitochondrial respiration by disrupting the cytochrome bc1 complex (Complex III), leading to a loss of energy (ATP) production in the fungus [1] [2].
Primary Formulations Suspension Concentrate (SC), Wettable Granule (WG) [3] [2]
Key Strengths Broad-spectrum activity, strong protective and residual action, translaminar movement, and high rainfastness [3] [2].

This compound is effective against several major disease groups. The table below outlines its primary target pathogens and the corresponding crops [1] [3] [2].

Target Pathogen Group Example Diseases Example Crops
Oomycetes Late blight (Phytophthora infestans), Downy mildews (e.g., Plasmopara viticola) Potatoes, Tomatoes, Grapes, Cucurbits, Onions [1] [3] [2]
Ascomycetes Early blight (Alternaria solani), Anthracnose, Leaf blights Potatoes, Tomatoes [1]

Experimental Protocol for Field Evaluation

The following workflow outlines the key stages for designing and conducting a field trial to evaluate the efficacy of a fungicide like this compound. This general protocol can be adapted once specific application rates are obtained.

G cluster_pre Pre-Application Phase cluster_app Application Phase cluster_post Post-Application & Analysis Start Start: Field Trial Protocol P1 1. Trial Design (Randomized Complete Block) Start->P1 P2 2. Plot Setup & Crop Selection P1->P2 P3 3. Disease Assessment (Establish Baseline) P2->P3 A1 4. Prepare Formulation (SC or WG in water) P3->A1 A2 5. Apply Treatment (Preventative timing) A1->A2 E1 6. Post-Application Monitoring (Assess crop safety) A2->E1 E2 7. Efficacy Evaluation (Disease severity & incidence) E1->E2 E3 8. Data Analysis (ANOVA, Tukey's test) E2->E3 End End: Report Findings E3->End

Key Methodological Details
  • Trial Design: Use a Randomized Complete Block Design (RCBD) with a minimum of four replications to account for field variability [4].
  • Application Timing and Method: Apply the fungicide preventatively, before disease symptoms appear or at the very early stages of an outbreak. Use calibrated spray equipment to ensure uniform coverage, typically delivering a spray volume of 200-800 L/ha for field crops [4] [5].
  • Data Collection and Analysis: Assess disease severity and incidence at regular intervals (e.g., 7, 14, 21 days after application). Calculate the percentage of disease control and subject the data to analysis of variance (ANOVA), with means separated using a test like Tukey's HSD at a significance level of p<0.05 [4].

Resistance Management and Strategic Use

To ensure the long-term efficacy of this compound, it is crucial to implement robust resistance management strategies, as it is a site-specific fungicide (FRAC Group 11) with a high inherent risk of resistance development [1].

  • Use in Mixtures: Always combine this compound with fungicides from different FRAC groups. A prominent and effective example is its pre-formulated mixture with cymoxanil (which has a different mode of action). This provides synergistic disease control and robust anti-resistance properties [3] [2].
  • Rotate with Other Modes of Action: Avoid consecutive applications of this compound or other Group 11 fungicides. Rotate with effective fungicides from unrelated chemical groups within and across growing seasons.

References

managing famoxadone resistance pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Famoxadone & Resistance

What is this compound and its mode of action? this compound is an oxazolidinedione fungicide that acts as a Quinone outside Inhibitor (QoI) [1]. It targets fungal pathogens by binding to the Qo site of the cytochrome b (cyt b) complex III in the mitochondrial electron transport chain. This binding disrupts cellular respiration, halting energy (ATP) production and leading to the death of the fungal cell [2] [3]. It is effective against a broad spectrum of diseases, including downy mildews, blights, and leaf spots [2].

What is the primary mechanism of resistance? The primary mechanism is target-site mutations in the cyt b gene. The most common and high-risk mutation is G143A (glycine replaced by alanine at position 143), which reduces the binding affinity of many QoI fungicides [3]. Recent studies on Phytophthora litchii have identified two other mutations, M124I and Y131C, that also confer resistance by altering the binding site and weakening this compound's attachment [4]. This compound shows full cross-resistance with other fungicides in the FRAC Group 11 [1].

How can I detect this compound-resistant strains? For the M124I mutation, Allele-Specific PCR (AS-PCR) has been successfully developed as a detection method [4]. This technique uses primers specifically designed to amplify the mutated sequence, allowing for the rapid identification of resistant pathogen isolates in the field.

What strategies can manage resistance? The cornerstone of resistance management is using this compound in combination with other fungicides with different modes of action (non-QoI fungicides) [3]. This approach reduces selection pressure and helps maintain fungicide efficacy. In silico studies suggest that for pathogens with the G143A mutation, this compound itself remains a relatively effective binder, making it a potential component in mixtures targeting resistant strains [3].


Experimental Protocols for Resistance Research

Protocol 1: Determining Pathogen Sensitivity to this compound

This protocol outlines how to establish the baseline sensitivity of a pathogen population to this compound.

1. Principle The effective concentration that inhibits 50% of mycelial growth (EC₅₀) is determined by exposing fungal isolates to a series of fungicide concentrations in a controlled in vitro assay.

2. Materials

  • Fungicide Standard: this compound analytical standard (e.g., PESTANAL, 100 µg/mL in acetonitrile) [5].
  • Culture Medium: Appropriate agar medium for the target pathogen (e.g., Potato Dextrose Agar).
  • Pathogen Isolates: A collection of pure, cultured isolates from the field.

3. Procedure

  • Preparation of Test Plates: Prepare a dilution series of this compound in the molten agar medium. A typical range might be from 0.1 µg/mL to 10 µg/mL, including a negative control (solvent only).
  • Inoculation: Place a mycelial plug from the edge of an actively growing culture onto the center of each prepared agar plate.
  • Incubation: Incubate plates at the optimal temperature for the pathogen until the mycelium in the negative control plate has nearly reached the edge of the plate.
  • Data Collection & Analysis: Measure the diameter of mycelial growth in two perpendicular directions for each colony. Calculate the inhibition percentage of growth relative to the control. Use statistical software (e.g., R, SPSS) to perform probit or logit analysis and determine the EC₅₀ value for each isolate [4].
Protocol 2: Generating Resistant Mutants In Vitro

This method describes how to assess resistance risk by forcing adaptation to the fungicide in the laboratory.

1. Principle Pathogen isolates are repeatedly transferred to media containing sub-lethal and increasing concentrations of this compound, selecting for mutants that can survive and grow.

2. Materials & Procedure

  • Begin by transferring mycelial plugs to media containing a low concentration of this compound (e.g., 0.1x EC₅₀).
  • Select the fastest-growing sector from the margin of any colony that shows growth and transfer it to a fresh plate with a higher fungicide concentration.
  • Repeat this process over multiple cycles until stable, resistant mutants are obtained [4].
  • The fitness of these mutants (e.g., mycelial growth rate, sporulation ability) should be compared to the original wild-type isolates to determine if resistance comes with a biological cost [4].
Protocol 3: Molecular Docking for Binding Affinity Analysis

This in silico protocol helps understand how mutations affect fungicide binding at the molecular level.

1. Principle Computational simulations model the 3D interaction between the fungicide molecule and the cyt b protein, calculating binding energy to predict affinity.

2. Procedure

  • Protein Preparation: Obtain or model the 3D structure of the wild-type and mutated (e.g., G143A, M124I) cyt b protein.
  • Ligand Preparation: Obtain the 3D chemical structure of this compound and other QoI fungicides for comparison.
  • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to simulate the binding of the fungicide into the Qo site of the protein.
  • Analysis: Analyze the results to identify hydrogen bonds and other interactions. The calculated binding energy is a key metric; a less negative (weaker) binding energy indicates a higher level of resistance [4] [3].

The diagram below visualizes this workflow:

G Start Start: In Silico Analysis P1 Prepare 3D Structures Start->P1 P2 Run Molecular Docking P1->P2 P3 Analyze Binding Interactions P2->P3 P4 Calculate Binding Energy P3->P4 End Predict Resistance Risk P4->End


Data & Resistance Management Tables

The following tables consolidate key quantitative data for easy reference in experimental planning and reporting.

Table 1: Baseline Sensitivities of Plant Pathogens to this compound This table provides examples of established EC₅₀ values from recent studies.

Pathogen Disease Mean EC₅₀ Value (μg/mL) Reference
Phytophthora litchii Lychee Downy Blight 0.46 ± 0.21 [4]
Alternaria solani Early Blight Effective (Specific values in mix) [1]
Phytophthora infestans Late Blight Effective (Specific values in mix) [1]

Table 2: Documented Cytochrome b Mutations Conferring this compound Resistance This table summarizes known resistance-conferring mutations.

Mutation Pathogen Observed Effect Detection Method
G143A Plasmopara viticola, Botrytis cinerea Reduces binding affinity for most QoIs Standard PCR & Sequencing [3]
M124I Phytophthora litchii Disrupts hydrogen bonds, weakens binding AS-PCR (Developed) [4]
Y131C Phytophthora litchii Disrupts hydrogen bonds, weakens binding Sequencing [4]

Table 3: Fungicide Combination Strategy Based on In Silico Screening This table suggests potential partners for this compound in a resistance management program.

Fungicide Type / FRAC Group Proposed Role in Combination Target Pathogen/Mutation
This compound QoI / 11 Versatile binder for G143A-mutated cyt b P. viticola, B. cinerea (G143A) [3]
Thiram Multi-site / M3 Low-risk, non-QoI partner Wild-type & G143A mutants [3]
Cymoxanil Systemic / 27 Partner in pre-mixed formulations [1] P. viticola (Preventative)
Metalaxyl-M Phenylamide / 4 Partner in pre-mixed formulations [3] P. viticola (Preventative)

Key Takeaways for Researchers

  • Monitor for Emerging Mutations: Beyond the well-known G143A mutation, be aware of mutations like M124I and Y131C in oomycetes, and employ AS-PCR for efficient monitoring [4].
  • Prioritize Combination Strategies: Given the high resistance risk of single-site QoIs, design experiments and management programs around fungicide mixtures from the outset [3].
  • Leverage Computational Tools: Use in silico methods like molecular docking and QSAR models to rationally screen and select fungicide combinations before costly and time-consuming in vivo tests [3].

References

cross-resistance famoxadone other QoI fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Fungicide Cross-Resistance: Famoxadone & QoIs

Here are answers to frequently asked questions about this compound and cross-resistance, formatted for a technical support center.

Q1: What is the mode of action of this compound? this compound is a broad-spectrum fungicide classified as a QoI (Quinone outside Inhibitor) [1]. Its specific mode of action is the inhibition of mitochondrial respiration in fungal cells by targeting the cytochrome bc1 complex (Complex III) at the Qo site (quinone outer binding site) [2]. This disruption halts ATP production, thereby inhibiting fungal energy generation and preventing growth [2].

Q2: Does this compound show cross-resistance with other QoI fungicides? Yes, this compound exhibits full cross-resistance with the majority of fungicides in FRAC Group 11 [1]. This group largely consists of strobilurin fungicides (e.g., azoxystrobin, trifloxystrobin) [1]. Despite having a different chemical structure (oxazolidinedione) from strobilurins, this cross-resistance occurs due to the common target site [1].

Q3: Are there any QoI fungicides without cross-resistance to this compound? Research indicates that this compound has not shown cross-resistance with the 11A subgroup [1]. This suggests a potential difference in the molecular interaction or binding at the Qo site compared to other sub-groups, which could be critical for resistance management strategies.

Q4: What is the resistance risk for QoI fungicides like this compound? The Fungicide Resistance Action Committee (FRAC) classifies all QoI fungicides, including this compound, as facing a high risk of resistance development [1]. Populations of fungi can rapidly develop resistance, often through a single-point mutation (G143A) in the cytochrome b gene [1]. Therefore, strict adherence to anti-resistance strategies is crucial.

This compound Technical Profile

The following tables summarize key data on this compound for easy reference.

Table 1: Basic Chemical and Physical Properties of this compound

Property Value
IUPAC Name (RS)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione [2]
Chemical Formula C₂₂H₁₈N₂O₄ [2]
Molecular Mass 374.39 g·mol⁻¹ [2]
Melting Point 141.3 °C [2]
Water Solubility (at 20°C, pH 7) 0.059 mg/L (Low) [2]
Octanol-Water Partition Coefficient (log Kow) 4.65 [2]

Table 2: Toxicological and Environmental Hazard Profile

Category Assessment
Mammalian Toxicity Low mammalian toxicity, but a neurotoxicant and a known eye/skin irritant [2]
Bioaccumulation Potential Moderate to high concern (BCF: 1000-2000 L/kg) [2]
Aquatic Toxicity Highly toxic to fish and aquatic invertebrates [2]
Soil Toxicity Moderately toxic to earthworms [2]
Bee Toxicity Moderately toxic to honeybees [2]
Regulatory Status in EU/GB Not approved; candidate for substitution due to PBT criteria [2] [1]

Experimental Protocol: Residue Analysis

This method is adapted from a published gas chromatographic (GC) procedure for determining this compound residues in crop samples like tomatoes and grapes [3].

1. Scope This protocol describes the simultaneous determination of this compound and other fungicides (e.g., trifloxystrobin, fenhexamid) in tomato, grape, and wine matrices.

2. Principle The method is based on a single-step liquid-liquid microextraction (LLE) of the fungicides from the sample, followed by quantitative analysis using Gas Chromatography (GC) with selective detection.

3. Reagents & Materials

  • Solvents: Cyclohexane, Dichloromethane (HPLC or GC grade).
  • Extraction Solvent: Cyclohexane/Dichloromethane mixture (9:1, v/v).
  • Standard Solutions: Certified reference standards of this compound.
  • Samples: Homogenized tomato or grape fruit.

4. Equipment

  • Gas Chromatograph equipped with Nitrogen-Phosphorus Detector (NPD) and/or Electron Capture Detector (ECD).
  • Confirmation Instrument: Ion Trap Mass Spectrometer (ITMS) coupled to GC.
  • Centrifuge, vortex mixer, and volumetric glassware.

5. Procedure A. Extraction:

  • Weigh 10.0 g of homogenized sample into a centrifuge tube.
  • Add an appropriate volume (e.g., 10 mL) of the cyclohexane/dichloromethane (9:1) extraction solvent.
  • Shake vigorously for a set time (e.g., 2 minutes) using a vortex mixer.
  • Centrifuge the mixture to separate the organic and aqueous phases.

B. Analysis:

  • Inject an aliquot of the clean organic extract into the GC system.
  • Quantification: Use GC-NPD or GC-ECD for primary quantification. Note: A significant matrix effect is observed; therefore, quantification must be performed using matrix-matched calibration standards [3].
  • Confirmation: Confirm the identity of this compound peaks by GC-ITMS.

6. Method Performance

  • Recoveries: 81-102% for GC-NPD and GC-ECD.
  • Relative Standard Deviation (RSD): <12%.
  • Limit of Quantification (LOQ): 0.005 to 0.05 mg/kg for GC-ECD, depending on the compound [3].

Resistance Management Strategy Workflow

The diagram below outlines a logical workflow for managing resistance to QoI fungicides like this compound in an agricultural setting.

resistance_management start Start: Plan Fungicide Use assess_risk Assess QoI Resistance Risk (FRAC Group 11 - High Risk) start->assess_risk check_status Check Regulatory Status (this compound not approved in EU/GB) assess_risk->check_status mode_of_action Select & Mix Modes of Action (Do not rely solely on QoIs) check_status->mode_of_action implement Implement Program mode_of_action->implement monitor Monitor Efficacy implement->monitor decision Efficacy Reduced? monitor->decision decision->implement No suspect_resistance Suspect Resistance Development decision->suspect_resistance Yes

Diagram: Fungicide Resistance Management Workflow - This flowchart provides a strategic approach to managing QoI fungicide resistance, from initial planning to response.

Key Practical Implications

For researchers and development professionals, the key takeaways are:

  • Strategic Use is Critical: Due to high cross-resistance within FRAC Group 11, rotating this compound with a fungicide from a different, unrelated FRAC group (e.g., multi-site inhibitors, SDHIs, etc.) is essential to delay resistance [1].
  • Regulatory Awareness: this compound is not approved in the European Union and its approval was withdrawn in Great Britain in 2024 due to environmental concerns, particularly the risk to birds [1]. This is a crucial consideration for project planning and regulatory submissions.
  • Analytical Verification: The provided GC method is reliable for monitoring this compound residues in food and environmental samples, which is vital for compliance with Maximum Residue Levels (MRLs) and resistance research [3].

References

reducing famoxadone environmental persistence

Author: Smolecule Technical Support Team. Date: February 2026

Famoxadone Degradation Data and Metabolites

The table below summarizes key quantitative data on this compound's degradation and its primary metabolites from environmental studies [1].

Compound Matrix Half-Life (DT50) Maximum Metabolite Concentration Notes
This compound Water & Soil < 35 days (Low-medium persistence) [1] --- DT50 up to 35 days in loam soil; low persistence overall [1].
Metabolite IN-JS940 Water --- 20% of initial this compound content [1] Most prominent metabolite in water [1].
Metabolite IN-JS940 Soil --- 50% of initial this compound content [1] Most prominent metabolite in soil [1].
Metabolite IN-KF015 Water & Soil --- Concentrations increase as this compound degrades [1] Detected in both matrices [1].
Metabolite IN-MN467 Soil --- Concentrations increase as this compound degrades [1] Detected in soil only [1].

Experimental Protocols for Assessing Persistence

Standard laboratory tests can sometimes overestimate persistence. Here are methodologies to obtain more environmentally relevant data.

Protocol for Refined Aerobic Water-Sediment System (e.g., OECD 309)

This approach modifies standard guidelines to better mimic natural conditions [2].

  • Objective: To assess the biodegradation of this compound in a water system that includes sediment and more realistic light conditions.
  • Key Modifications:
    • Sediment Addition: Incorporate a relevant natural sediment into the test system. This provides a site for sorption and supports a more diverse microbial community for degradation [2].
    • Diffuse Illumination: Use a light source that mimics the natural light-dark cycle (e.g., 12h light/12h dark). This can promote the growth of algae and other phototrophic organisms, leading to co-metabolism and potentially faster degradation of the test substance [2].
  • Materials:
    • Test substance (this compound)
    • Natural water and sediment samples from a relevant environment
    • Laboratory reactors (e.g., glass bottles or flasks)
    • Light chambers with controlled, diffuse illumination
    • Analytical equipment (e.g., LC-HRMS or UHPLC-Orbitrap-MS for quantifying parent compound and metabolites [1])
  • Procedure:
    • Prepare test systems with water and sediment in a ratio representative of the target environment.
    • Apply this compound to the water phase at the desired concentration (e.g., simulate both normal and double application rates [1]).
    • Incubate the systems under diffuse illumination with a controlled light-dark cycle.
    • Sample the water and sediment at regular intervals over a defined period (e.g., 100 days [1]).
    • Analyze samples for this compound and its known metabolites (IN-JS940, IN-KF015, IN-MN467) using advanced analytical techniques like UHPLC-Orbitrap-MS [1].
    • Calculate degradation half-lives (DT50) and monitor the formation and decline of metabolites.
Protocol for Investigating Stereoselective Degradation

This compound is a chiral fungicide, and its enantiomers degrade at different rates in some environments. Understanding this can be critical for risk assessment [3] [4].

  • Objective: To determine if the degradation of this compound is stereoselective in a given soil or water system, which can affect overall persistence and toxicity.
  • Key Methodology: Use chiral high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the R-(-)- and S-(+)-famoxadone enantiomers individually [4].
  • Materials:
    • Racemic this compound standard
    • Soil or water samples
    • Chiral HPLC or LC-MS/MS system
  • Procedure:
    • Incubate soil or water samples with racemic this compound.
    • Extract samples at multiple time points.
    • Analyze extracts using the chiral method to determine the concentration of each enantiomer over time.
    • Calculate the enantiomeric fraction (EF). An EF that significantly deviates from 0.5 indicates stereoselective degradation. For example, under aerobic conditions, R-famoxadone may degrade faster, leading to an enrichment of the S-enantiomer in the environment [3].

Troubleshooting Guide: Addressing Persistence Challenges

Problem Possible Cause Solution
High persistence in standard lab test Test system lacks environmental realism (e.g., no sediment, constant dark) [2]. Transition to a refined standard test or higher-tier test (see protocols above) [2].
Difficulty in metabolite identification Unknown metabolites form under new test conditions; analytical methods not suited for identification [2]. Use high-resolution accurate-mass LC-MS/MS for non-targeted analysis to identify unknown transformation products [2].
Need for the most realistic data Laboratory systems, even refined ones, are still simplifications of the environment. Employ higher-tier testing such as "Fate-o-cosm" studies, which are miniature environmental systems containing water, sediment, and plants, or conduct field studies [2].

Strategic Workflow for Persistence Challenges

The following diagram outlines a logical workflow for addressing this compound persistence, from initial problem identification to selecting the appropriate testing strategy.

Start High Persistence in Standard Lab Test Assess Assess Test System for Limitations Start->Assess Q1 Does system lack sediment or realistic light? Assess->Q1 Refine Refine Standard Test Q1->Refine Yes HigherTier Move to Higher-Tier Testing Q1->HigherTier No / Needs More Mod1 • Add sediment • Use diffuse illumination Refine->Mod1 Q2 Are results still not representative? Mod1->Q2 Q2->HigherTier Yes Success Obtain Environmentally Relevant Data Q2->Success No Mod2 • Fate-o-cosm studies • Field studies HigherTier->Mod2 Monitor Monitor for New Metabolites (using HRAM LC-MS/MS) Mod2->Monitor Monitor->Success

Key Takeaways for Researchers

  • Focus on Metabolites: The environmental impact of this compound is not just about the parent compound. Its primary metabolite, IN-JS940, can reach significant levels (up to 50% of initial application in soil) and must be monitored and considered in risk assessments [1].
  • Consider Chirality: The degradation of this compound can be stereoselective depending on conditions. The R-enantiomer is often more toxic but may degrade faster aerobically, altering the overall risk profile over time [3] [4].
  • Engage Regulators Early: When proposing non-standard, higher-tier tests, it is advisable to involve regulatory authorities (e.g., the Rapporteur Member State) early to gain buy-in for your testing strategy and ensure regulatory acceptance of the generated data [2].

References

optimizing famoxadone degradation soil

Author: Smolecule Technical Support Team. Date: February 2026

Famoxadone: Properties & Known Data

The table below summarizes key environmental fate data for this compound, which is crucial for understanding its degradation profile [1].

Property Value Notes / Source
Water Solubility 0.059 mg/L (at 20°C, pH 7) Classified as low [1].
Soil Half-Life (T₁/₂) 5.5 days (in watermelon field soil) [2] Data from a specific crop context.
Photodegradation Half-Life 9.7 days (on watermelon leaf) [2] Indicates stability under sunlight.
Soil Adsorption Data Not Publicly Available Log P (Kow) of 4.7 suggests potential for soil binding [1].
Aqueous Photolysis Data Not Publicly Available ---
Anaerobic Soil Metabolism Data Not Publicly Available ---

Proposed Experimental Workflow

The following diagram outlines a systematic approach to develop and troubleshoot protocols for studying this compound dissipation in soil. This workflow synthesizes general principles from pesticide residue analysis [3] and applies them to the specific queries a researcher might have.

Core Residue Analysis Protocol (HPLC-based)

This method is adapted from established procedures for measuring pesticides in crops and soil [3] [2], which can be tailored for this compound.

  • 1. Extraction

    • Homogenize soil samples (e.g., 10 g).
    • Extract with organic solvents. Common choices are acetonitrile or ethyl acetate [1], potentially with acidification.
    • Shake or vortex vigorously for 10-20 minutes.
  • 2. Cleanup (using QuEChERS methodology)

    • Transfer extract to a centrifuge tube containing a salt mixture (e.g., MgSO₄, NaCl) for partitioning.
    • Centrifuge to separate layers.
    • Take an aliquot of the supernatant and purify using dispersive Solid-Phase Extraction (d-SPE) sorbents like PSA (for polar impurities) and C18 (for non-polar co-extractives) [3].
  • 3. Analysis (HPLC-UVD/MS)

    • Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector [2].
    • Column: Reverse-phase C18 column is standard.
    • Mobile Phase: A gradient of water and organic solvent (e.g., acetonitrile or methanol).
    • Detection: this compound can be detected by UV, but LC-MS/MS provides superior specificity and sensitivity for complex soil matrices [3].
  • 4. Quality Assurance & Validation

    • Fortified Recoveries: Analyze control soil samples spiked with known this compound concentrations (e.g., at 0.01, 0.1, and 1.0 mg/kg). Acceptable recovery ranges are typically 70-120% with RSDs <20% [3] [2].
    • Calibration Standards: Prepare a series of this compound standards in pure solvent and in matrix-matched (extracted control soil) to compensate for matrix effects.

Key Considerations for Optimization

To guide your experimental design, here are some factors to consider based on this compound's known properties:

  • Leverage Known Half-Lives: The reported half-life of 5.5 days in soil [2] suggests that under certain conditions, this compound can degrade relatively quickly. Your optimization efforts could focus on replicating or accelerating these conditions.
  • Address Low Solubility: The very low water solubility of this compound [1] is a major challenge for its bioavailability to microorganisms. Consider testing solvents like ethyl acetate (in which it is highly soluble [1]) for initial extraction efficiency. In degradation experiments, surfactants or cyclodextrins might be used to enhance bioavailability in aqueous systems.
  • Investigate Soil Adsorption: The high theoretical Log Kow value [1] indicates that this compound is likely to bind strongly to soil organic matter. Experiments should characterize the soil type (e.g., sand, silt, clay, organic carbon content) as this will be a critical variable affecting both extraction efficiency and microbial degradation.

References

Frequently Asked Questions (FAQs) on Famoxadone and Earthworms

Author: Smolecule Technical Support Team. Date: February 2026

Question Evidence-Based Answer & Key Considerations
What are the primary testing guidelines? OECD 207 is the standard for acute toxicity testing [1] [2]. It includes two methods: a preliminary filter paper contact test (48 hours) and a more environmentally realistic artificial soil test (14 days).
Are there special handling concerns for famoxadone? Yes. This compound is a chiral pesticide, meaning its different stereoisomers can have varying toxicities and behaviors in biological systems [3]. This stereoselectivity should be considered in experimental design and data interpretation.
What is a key molecular toxicity mechanism? Recent research indicates that this compound can induce ferroptosis, an iron-dependent form of programmed cell death [3]. This is a crucial finding for investigating its cytotoxic pathways.
Could this compound affect earthworm reproduction? While direct earthworm studies are limited, computational models suggest this compound may bind to proteins critical for reproduction in other organisms [4]. For definitive earthworm data, chronic reproductive toxicity tests (beyond acute studies) are recommended.
How is test substance incorporated into soil? For water-soluble substances, dissolve in water and mix with soil. For insoluble substances like many pesticides, a small amount of a suitable organic solvent (e.g., acetone) can be used as a carrier, which is then evaporated before mixing with soil and water [5] [2].

Experimental Protocols & Methodologies

Earthworm Acute Toxicity Tests (OECD 207)

The following table summarizes the core conditions for the two tests under the OECD 207 guideline [1] [2].

Parameter Filter Paper Contact Test Artificial Soil Test
Purpose Initial screening for potentially toxic chemicals. Generate toxicity data representative of natural soil exposure.
Test Organism Eisenia fetida (or E. foetida). Adult, clitellated worms. Eisenia fetida (or E. foetida). Adult, clitellated worms.
Test Vessel Glass vial (approx. 8cm x 3cm) lined with filter paper. Glass container with at least 750g of artificial soil.
Test Substance Incorporation Dissolve in solvent, apply to filter paper, and evaporate [2]. Mix with artificial soil. Use water or a volatile solvent as a carrier [5] [2].
Dosage A geometric series (e.g., 0.0001 to 1.0 mg/cm²). A geometric series (e.g., 0.01 to 1000 mg/kg dry soil).
Replicates 10 replicates per dosage (1 worm/vial). 4 replicates per dosage (10 worms/container).
Conditions 20°C ± 2°C, in darkness. 20°C ± 2°C, typically under continuous light.
Duration & Endpoint 48 hours. Assess mortality. 14 days. Assess mortality at 7 and 14 days.
Control Mortality Must not exceed 10%. Must not exceed 10%.

The experimental workflow for deciding on and conducting these tests is outlined below.

Start Start: Plan this compound Acute Toxicity Test Decision1 Which OECD 207 test to perform? Start->Decision1 Option1 Filter Paper Contact Test Decision1->Option1 Option2 Artificial Soil Test Decision1->Option2 Detail1 Purpose: Initial screening. Duration: 48 hours. Endpoint: Mortality. Dosage: Apply to filter paper (e.g., 0.0001 - 1.0 mg/cm²). Option1->Detail1 Detail2 Purpose: Environmentally realistic. Duration: 14 days. Endpoint: Mortality (Day 7 & 14). Dosage: Mix in soil (e.g., 0.01 - 1000 mg/kg). Option2->Detail2 Note Key Consideration: this compound is chiral. Consider stereoselectivity in toxicity and analysis. Detail1->Note Detail2->Note End Analyze Results Note->End

Protocol for Soil Preparation and Exposure

For the environmentally relevant Artificial Soil Test, follow this preparation workflow [5] [2]:

Start Start: Prepare Artificial Soil Step1 Prepare this compound stock solution. Use acetone as a carrier solvent for even distribution. Start->Step1 Step2 Mix stock solution thoroughly into defined artificial soil (e.g., LUFA 2.2 soil). Step1->Step2 Step3 Allow solvent to evaporate completely overnight. Step2->Step3 Step4 Adjust soil moisture content to ~44% of Maximum Water Holding Capacity (WHC). Step3->Step4 Step5 Add adult Eisenia fetida (10 worms per container). Step4->Step5 Step6 Cover container with perforated plastic film and incubate at 20°C for 14 days. Step5->Step6 End Monitor and assess mortality at 7 days and 14 days. Step6->End


Advanced Research Considerations

  • Investigating Toxicity Mechanisms: When studying the mechanism of toxicity, prioritize investigating the ferroptosis pathway [3]. Examine biomarkers related to iron metabolism and lipid peroxidation.
  • Modeling for Preliminary Assessment: For an initial hazard assessment or to prioritize chemicals for testing, consider using Quantitative Structure-Activity Relationship (QSAR) models. These computational tools can predict toxicity based on a compound's molecular structure [6].
  • Beyond Acute Toxicity: For a comprehensive environmental risk assessment, acute tests are not sufficient. Consider conducting chronic studies that focus on sublethal endpoints like reproduction (e.g., number of juveniles) and bioaccumulation studies (e.g., following OECD 317 guideline) to understand long-term impacts [6] [5].

References

improving famoxadone analytical recovery rates

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: Why do I get low recovery rates for famoxadone in my water analysis? A: Low recoveries are primarily due to the instability and potential precipitation of this compound in aqueous solutions. This is a recognized challenge in analytical chemistry. Without a stabilizer, the compound can degrade or be lost between sampling and analysis [1].

  • Q: How can I prevent the loss of this compound in my samples? A: Research indicates that adding a sufficient percentage of organic solvent, specifically acetonitrile (ACN), to the water sample immediately upon collection is highly effective. A concentration of at least 25% ACN can maintain this compound stability for up to 168 hours (7 days) when stored at 4°C [1].

  • Q: Does the sample matrix affect this compound recovery? A: Yes, a matrix effect has been observed. Recovery rates can be lower in complex surface water compared to pure Milli-Q water, even when using the same stabilization method. One study reported a recovery of 72% in surface water compared to higher recoveries in purified water [1].

Troubleshooting Guide: Improving this compound Recovery

Issue Possible Cause Recommended Solution
Low recovery rates Instability or precipitation in water Add acetonitrile (ACN) to sample to achieve ≥25% ACN concentration [1].
Inconsistent results between sample types Matrix effects from surface water Use an internal standard for quantification and validate method with appropriate matrix-matched calibration [1].
Degradation from sampling to analysis Long holding times Stabilize samples with ACN immediately after collection; analyze as soon as possible [1].

Detailed Experimental Protocol for Improved Recovery

This protocol is adapted from stability studies and is designed to maximize this compound recovery from water samples [1].

1. Reagent and Solution Preparation:

  • This compound Standard: Prepare stock solutions in acetonitrile (ACN) and store at -20°C in the dark to prevent photodegradation.
  • Working Solution: Prepare calibration standards in a water/ACN mixture (75:25, v/v) to maintain stability. Renew these solutions before each analytical run to prevent precipitation.
  • Sample Preservation Solvent: Use high-purity acetonitrile.

2. Sample Collection and Preservation:

  • Immediately after collecting the water sample (e.g., surface water), add acetonitrile to achieve a final concentration of 25% ACN.
  • Store the preserved samples at 4°C to further inhibit degradation.

3. Sample Extraction (Solid Phase Extraction - SPE):

  • SPE Sorbent: Use Empore SPE Disks with a polystyrene-divinylbenzene active group (SDB-XC).
  • Procedure: Pass the preserved (water/ACN) sample through the SPE disk for extraction.
  • Elution: Elute the analytes from the disk with a suitable solvent (e.g., pure ACN or methanol).

4. Instrumental Analysis (UHPLC-MS/MS):

  • Chromatography:
    • Column: CORTEX T3 analytical column (150 mm x 4.6 mm, 5 μm).
    • Mobile Phase: (A) Water with 0.05% formic acid and 5mM ammonium formate; (B) Methanol with 0.05% formic acid and 5mM ammonium formate.
    • Gradient Elution: Use a gradient program to separate this compound from other matrix components.
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI), likely positive mode.
    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Workflow Visualization

The following diagram illustrates the stabilized sample preparation workflow for this compound analysis.

famoxadone_workflow start Start: Water Sample preserve Add 25% ACN for Stabilization start->preserve Collection store Store at 4°C preserve->store Stabilizes extract SPE Extraction (SDB-XC Disk) store->extract Extracts analyze UHPLC-MS/MS Analysis extract->analyze Elutes & Injects end Final Result analyze->end Quantifies

References

Comprehensive Technical Support Guide: Stereoselective Toxicity of Famoxadone in Non-Target Organisms

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding Famoxadone Stereoselective Toxicity

What is the fundamental nature of this compound as a chiral pesticide?

This compound is a chiral fungicide that exists as a racemic mixture containing two enantiomers in a 50:50 ratio. The ISO common name for this compound is 5-methyl-5-(4-phenoxyphenyl)-3-phenylamino-2,4-oxazolidinedione. As a chiral pesticide, its individual enantiomers (R-(-)-famoxadone and S-(+)-famoxadone) demonstrate differential biological activities despite having identical chemical compositions and physical properties. This enantioselectivity arises from their specific three-dimensional interactions with biological systems, making it crucial for researchers to consider the distinct properties of each enantiomer rather than treating this compound as a single compound in toxicity assessments. [1] [2]

Why is stereoselective toxicity assessment critical for this compound research?

Stereoselective toxicity assessment is essential because the enantiomers of this compound exhibit markedly different toxicological profiles toward non-target organisms. Research demonstrates that R-(-)-famoxadone shows significantly higher toxicity compared to the S-(+)-form across multiple species:

  • Earthworms (Eisenia foetida): R-(-)-famoxadone presented 167 times greater acute toxicity than S-(+)-famoxadone [3]
  • Zebrafish (Danio rerio): R-famoxadone was 100 times more toxic than S-famoxadone [4]
  • Water flea (Daphnia magna): R-famoxadone showed 1.80-6.40 times higher toxicity than S-famoxadone [4]

These dramatic differences underscore why risk assessments based solely on the racemic mixture may significantly underestimate or overestimate environmental hazards. [3] [4]

What are the primary mechanisms of action for this compound toxicity?

This compound exhibits multiple mechanisms of toxicity across biological systems:

  • Primary antifungal mechanism: Inhibition of the mitochondrial respiratory chain at complex III, resulting in decreased ATP production in target fungi [1] [2]
  • Mammalian toxicity mechanisms: Induction of metabolic dysfunction-associated fatty liver disease (MAFLD) through disruption of key lipid metabolic pathways, including glucose metabolism, fatty acid synthesis, triglyceride synthesis, and fatty acid β-oxidation [5]
  • Cardiotoxicity mechanisms (observed in zebrafish): Downregulation of genes associated with the calcium-signaling pathway and cardiac muscle contraction, leading to pericardial edema, cardiac linearization, and reduced heart rate [6]
  • Potential reproductive toxicity: Computational studies suggest this compound may bind to IZUMO Sperm-Egg Fusion Protein and Cellular Retinol Binding Protein-III, potentially affecting fertility processes [7]
How does this compound behave enantioselectively in different environmental matrices?

The environmental behavior of this compound enantiomers varies significantly based on environmental conditions:

  • Aerobic soil conditions: R-famoxadone preferentially degrades across three different soil types, leading to enrichment of S-famoxadone over time [4]
  • Anaerobic soil conditions: No significant stereoselective degradation occurs, with both enantiomers persisting similarly [4]
  • Degradation half-lives: Range from 46.2-126 days under aerobic conditions and 62.4-147 days under anaerobic conditions, indicating relatively persistent environmental contamination potential [4]
  • Plant systems (cucurbits): No significant stereoselective degradation observed, with half-life values ranging from 5.4 to 14.1 days [3]

Table 1: Comparative Acute Toxicity of this compound Enantiomers to Non-Target Organisms

Organism R-Famoxadone Toxicity S-Famoxadone Toxicity Enantioselectivity Ratio (R/S) Reference
Eisenia foetida (earthworm) Super toxic Significantly less toxic 167 times more toxic [3]
Danio rerio (zebrafish) Highly toxic Less toxic 100 times more toxic [4]
Daphnia magna (water flea) Toxic Less toxic 1.80-6.40 times more toxic [4]
Selenastrum bibraianum (algae) Toxic Less toxic 1.80-6.40 times more toxic [4]
Mice (hepatotoxicity) Causes MAFLD Minimal effects Significantly higher [5]

Experimental Design & Methodologies

Standard Protocol for Aquatic Toxicity Testing

Purpose: To evaluate the acute enantioselective toxicity of this compound to aquatic non-target organisms.

Organisms recommended:

  • Danio rerio (zebrafish) - 100x higher toxicity for R-enantiomer [4]
  • Daphnia magna (water flea) - 1.80-6.40x higher toxicity for R-enantiomer [4]
  • Selenastrum bibraianum (green algae) - 1.80-6.40x higher toxicity for R-enantiomer [4]

Experimental setup:

  • Test solutions: Prepare separate solutions of R-famoxadone, S-famoxadone, and racemic mixture in appropriate vehicle controls
  • Concentration range: Use at least 5 concentrations with 3 replicates each
  • Exposure duration: 72-96 hours under controlled temperature and light conditions
  • Endpoint measurements: Mortality, behavioral changes, morphological abnormalities
  • Data analysis: Calculate LC50 values using probit analysis or similar statistical methods

Critical considerations:

  • Ensure precise enantiomer purification (>99% enantiomeric purity)
  • Confirm actual exposure concentrations through analytical verification
  • Include positive controls to validate test system sensitivity
  • Monitor water quality parameters (pH, dissolved oxygen, temperature) throughout exposure [4]
Terrestrial Organism Testing Protocol

Earthworm (Eisenia foetida) acute toxicity testing:

  • Test system: Artificial soil substrate following OECD guidelines
  • Exposure concentrations: Range from 0.1-100 mg/kg soil for each enantiomer
  • Exposure duration: 14 days with mortality assessments at 7 and 14 days
  • Environmental conditions: 20°C ± 2°C, continuous light or 16:8 light:dark cycle
  • Additional endpoints: Weight changes, behavioral observations, reproductive effects

Key finding: R-(-)-famoxadone demonstrated 167 times greater acute toxicity to E. foetida compared to S-(+)-famoxadone, classifying it as "super toxic" to this species. [3]

Mammalian Model Experimental Protocol

Mouse hepatotoxicity assessment:

  • Animal model: Laboratory mice (e.g., C57BL/6)
  • Exposure regimen: 12-week oral administration of Rac-FAM, R-FAM, and S-FAM
  • Dose levels: Include NOEL (No Observed Effect Level) and 1/10 NOEL concentrations
  • Tissue collection: Liver sampling at study termination
  • Analytical methods:
    • Histopathological examination: H&E staining for lipid droplet accumulation
    • Biochemical analysis: Liver enzyme profiles (AST, ALT), lipid metabolism markers
    • Gene expression: qPCR for inflammation-related genes and lipid metabolic pathways
    • Bioaccumulation assessment: LC-MS/MS quantification of enantiomer residues

Critical findings: R-FAM demonstrated significantly higher bioaccumulation (3.52-242.69 times in liver tissue) and induced metabolic dysfunction-associated fatty liver disease (MAFLD), while S-FAM showed minimal effects. [5]

G Start Study Design Preparation E1 Enantiomer Purification (Confirm >99% purity) Start->E1 E2 Test Organism Selection (Aquatic/Terrestrial/Mammalian) E1->E2 E3 Exposure Regimen Setup (Concentration, Duration, Route) E2->E3 E4 Sample Collection (Tissues, Soil, Water) E3->E4 E5 Analytical Procedures (LC-MS/MS, Biochemical Assays) E4->E5 E6 Toxicity Endpoint Assessment (Mortality, Histopathology, Gene Expression) E5->E6 E7 Data Analysis (Enantioselectivity Ratios, Statistical Testing) E6->E7 End Risk Assessment Interpretation E7->End

Figure 1: Experimental Workflow for Stereoselective Toxicity Assessment of this compound

Troubleshooting Common Experimental Issues

Problem: Inconsistent Enantiomer Separation in Analytical Methods

Challenge: Poor resolution of this compound enantiomers in chromatographic analysis leading to inaccurate quantification.

Solutions:

  • HPLC method optimization: Use chiral stationary phases such as amylose-based columns with mobile phase consisting of n-hexane:isopropanol (90:10, v/v) at flow rate of 0.8 mL/min [3]
  • Confirm enantiomeric purity: Validate separation efficiency with purified enantiomer standards before proceeding with biological experiments
  • Cross-validate with multiple columns: Different chiral selectors may provide complementary separation profiles
  • Maintain column temperature: Control temperature (±1°C) to ensure reproducible retention times
Problem: Unstable Exposure Concentrations in Aquatic Tests

Challenge: Significant deviation from nominal concentrations during toxicity testing.

Solutions:

  • Use measured concentrations: Regularly sample and analytically verify exposure concentrations rather than relying solely on nominal values
  • Implement semi-static renewal: Replace 50-80% of test solutions every 24 hours to maintain stable concentrations
  • Consider solvent carriers carefully: Use minimal amounts of approved carriers (e.g., acetone, DMSO <0.01%) with appropriate controls
  • Validate stability: Pre-test chemical stability under experimental conditions
Problem: High Variability in Mammalian Toxicity Endpoints

Challenge: Inconsistent results in metabolic and hepatotoxicity assessments.

Solutions:

  • Standardize animal conditions: Control age, sex, genetic background, and housing conditions
  • Confirm dosing accuracy: Verify administration technique and compound stability in dosing vehicle
  • Include comprehensive controls: Vehicle controls, positive controls, and naive controls
  • Implement blinded assessment: For histopathological evaluations to reduce bias
  • Increase sample size: Based on power analysis to detect expected effect sizes
Problem: Confounding Factors in Soil Degradation Studies

Challenge: Inconsistent enantioselective degradation patterns across different soil types.

Solutions:

  • Fully characterize soil properties: pH, organic matter content, texture, microbial biomass
  • Standardize incubation conditions: Temperature, moisture content, light exposure
  • Include sterile controls: To distinguish between biotic and abiotic degradation
  • Monitor closely: Sample frequently at early time points to capture rapid initial degradation
  • Validate extraction efficiency: Ensure complete recovery from each soil type

Table 2: Environmental Behavior of this compound Enantiomers in Different Matrices

Environmental Matrix Degradation Half-Life Enantioselective Behavior Key Factors Influencing Fate Reference
Aerobic Soil 46.2-126 days R-famoxadone degrades faster Soil type, microbial activity, organic matter [4]
Anaerobic Soil 62.4-147 days Non-enantioselective Oxygen levels, redox potential [4]
Cucumber 5.4-14.1 days Non-enantioselective Plant metabolism, application method [3]
Chieh-qua 5.4-14.1 days Non-enantioselective Plant metabolism, application method [3]

Advanced Research Applications & Mechanisms

Computational Predictive Approaches

Virtual screening methodologies offer powerful tools for predicting novel molecular interactions between this compound and biological targets:

  • Molecular docking: Predict binding affinities between this compound enantiomers and proteins involved in reproduction and development
  • Protein targets identified:
    • Cellular Retinol Binding Protein-III (binding energy: -10.4 Kcal/mol)
    • IZUMO Sperm-Egg Fusion Protein (binding energy: -8.3 to -8.0 Kcal/mol)
  • Experimental validation: Follow computational predictions with in vitro and in vivo confirmation studies [7]
Mechanistic Pathways of Toxicity

Recent research has elucidated specific mechanistic pathways for this compound toxicity:

G FAM This compound Exposure (Especially R-Enantiomer) M1 Mitochondrial Dysfunction (Complex III Inhibition) FAM->M1 M3 Oxidative Stress (ROS Generation) FAM->M3 M4 Calcium Signaling Disruption FAM->M4 M5 Gene Expression Changes (Cardiac Development, Lipid Metabolism) FAM->M5 M2 ATP Depletion M1->M2 M6 Cellular Pathway Disruption M2->M6 M3->M6 M4->M6 M5->M6 T1 Cardiotoxicity (Pericardial Edema, Reduced Heart Rate) M6->T1 T2 Hepatotoxicity (MAFLD, Lipid Accumulation) M6->T2 T3 Developmental Toxicity (Abnormal Cardiac Morphogenesis) M6->T3

Figure 2: Proposed Mechanistic Pathways of this compound Toxicity in Non-Target Organisms

Regulatory Considerations and Risk Assessment

Key regulatory thresholds established for this compound:

  • ADI (Acceptable Daily Intake): 0-0.006 mg/kg bw based on NOEL of 1.2 mg/kg bw per day in 1-year dog study with safety factor of 200 [1]
  • Acute RfD: 0.6 mg/kg bw based on NOEL of 61.6 mg/kg bw per day for 16 days in rat hematotoxicity study [1]
  • Critical effects: Cataracts in dogs, mild hepatotoxicity, and mild regenerative hemolytic anemia across species [1]

Risk assessment implications:

  • Current regulatory standards based on racemic this compound may not adequately protect against R-enantiomer specific toxicity
  • Enantioselective environmental fate must be considered in persistence and accumulation assessments
  • Testing strategies should evolve to incorporate enantiomer-specific evaluations for chiral pesticides

Conclusion & Future Research Directions

The stereoselective toxicity of this compound presents both challenges and opportunities for environmental risk assessment and pesticide regulation. The consistent pattern of R-famoxadone demonstrating higher toxicity across multiple non-target species underscores the importance of enantiomer-specific evaluation. Future research should focus on:

  • Mechanistic studies to elucidate molecular basis for enantioselective toxicity
  • Field monitoring of enantiomer fractions in environmental samples
  • Advanced testing strategies incorporating high-throughput screening for enantiomer effects
  • Regulatory framework development for enantioselective risk assessment of chiral pesticides

References

Famoxadone Aquatic Toxicity: Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core mechanistic findings from a key study on famoxadone using zebrafish embryos as a model aquatic organism [1].

Toxicity Aspect Key Observations Proposed Molecular Mechanism
Cardiac Developmental Toxicity Pericardial edema, cardiac linearization, reduced heart rate and cardiac output [1]. Down-regulation of genes critical for heart development [1].
Oxidative Stress Significant changes in oxidative stress indicators [1]. Induction of reactive oxygen species (ROS), leading to cellular damage [1].
Impaired Energy Metabolism Severe deficiency in heart function; significant decrease in ATPase activity [1]. Inhibition of mitochondrial complex III, disrupting ATP production [1].
Disrupted Calcium Signaling Inhibition of myocardial cell proliferation [1]. Significant inhibition of key genes in the calcium signaling pathway (atp2a1, tnnc1a, cacna1a) [1].

Experimental Model & Protocol

The data in the table above is primarily derived from the following experimental setup, which you can adapt into a troubleshooting guide or standard operating procedure [1].

  • Model Organism: Zebrafish (Danio rerio) embryos.
  • Exposure Compound: this compound-cymoxanil fungicide mixture.
  • Exposure Regimen:
    • Embryos were exposed to various concentrations of the fungicide.
    • Exposure began at fertilization and continued until 72 hours post-fertilization (hpf), covering key stages of cardiac development.
  • Key Endpoints Measured:
    • Morphological Assessment: Observation of heart morphology, pericardial edema, and heart rate.
    • Biochemical Assays: Measurement of oxidative stress markers and ATPase activity.
    • Molecular Analysis: Use of techniques like quantitative PCR (qPCR) to analyze gene expression related to cardiac development and calcium signaling.

Visualizing the Toxicity Pathway

The diagram below illustrates the chain of molecular events leading to cardiotoxicity, as identified in the research. This can help users visually understand the underlying problems they might be investigating.

famoxadone_toxicity_pathway Start This compound Exposure PrimaryMech Inhibition of Mitochondrial Complex III Start->PrimaryMech EnergyDrop Severe Energy Deficiency PrimaryMech->EnergyDrop OxidativeStress Oxidative Stress PrimaryMech->OxidativeStress CalciumDysreg Dysregulation of Calcium Signaling Pathway PrimaryMech->CalciumDysreg ATPaseDrop Decreased ATPase Activity EnergyDrop->ATPaseDrop FunctionalDef Heart Function Defect ATPaseDrop->FunctionalDef ReducedProlif Reduced Myocardial Cell Proliferation OxidativeStress->ReducedProlif OxidativeStress->FunctionalDef GeneDown Down-regulation of Cardiac Development Genes CalciumDysreg->GeneDown Klf2aInhibit Inhibition of klf2a Gene CalciumDysreg->Klf2aInhibit GeneDown->ReducedProlif Klf2aInhibit->ReducedProlif MorphoAbnormal Morphological Abnormalities (Pericardial Edema, etc.) ReducedProlif->MorphoAbnormal FunctionalDef->MorphoAbnormal

This compound Cardiotoxicity Pathway in Zebrafish: This flowchart shows the cascade from initial mitochondrial disruption to phenotypic heart defects.

Potential Mitigation Avenues for Investigation

Since direct mitigation protocols are not available, here are research avenues your support center could outline, based on the toxicity mechanisms:

  • Investigate Antioxidants: Given the role of oxidative stress, researchers could test if co-exposure with antioxidants (e.g., N-acetylcysteine, Melatonin) can rescue or reduce the observed toxic effects [1].
  • Explore Stereoselective Toxicity: A 2024 study indicates that the different enantiomers (chiral forms) of this compound exhibit stereoselectivity in their cytotoxicity, meaning one form may be more toxic than the other [2]. A potential mitigation strategy could involve developing or using a purified, less-toxic enantiomer of the fungicide.
  • Calcium Signaling Modulators: Research into compounds that can stabilize or support calcium signaling in cardiomyocytes might counteract the downstream effects of this compound exposure [1].
  • Strict Adherence to Regulatory Guidelines: Inform users that the approval for this compound was not renewed in the EU due to identified risks for aquatic organisms and other concerns [3]. All experimental use should strictly follow local environmental safety regulations to prevent accidental release.

References

stability famoxadone different environmental conditions

Author: Smolecule Technical Support Team. Date: February 2026

Famoxadone Stability: Key Factors & Data

This compound is an agricultural fungicide, and its stability in environmental and laboratory samples is a known consideration. The data below summarizes its behavior under different conditions.

Factor Key Finding Quantitative Data / Notes Experimental Context
Environmental Degradation Shows low to medium persistence in water and soil [1]. DT50 (Half-life): Typically <30 days; up to 35 days in loam soil [1]. Study of Equation Pro product dissipation in water/soil over 100 days [1].
Major Metabolites Degrades into several metabolites; IN-JS940 is the most prominent [1]. IN-JS940 reached up to 50% of initial this compound concentration in soil [1]. Metabolites identified using UHPLC-Orbitrap-MS [1].

| Stability in Water Samples | Unstable in pure surface water; stable with sufficient organic solvent [2]. | Recovery in surface water after storage: ~72%. Recovery with ≥25% ACN after 168 hrs (1 week): 70-130% [2]. | Study of Watch List analytes in Milli-Q and surface water, stored at 4°C [2]. | | Recommended Storage | Immediate addition of acetonitrile (ACN) to water samples is critical [2]. | Use a final composition of Water/ACN (75:25) [2]. | Aqueous-ACN working standards should be renewed before each analytical run [2]. |

Experimental Protocol: Stabilizing this compound in Water Samples

This protocol is adapted from a study on analyte stability for Watch List monitoring [2]. The workflow below summarizes the key steps for stabilizing your samples.

Start Start: Collect Water Sample A Cool sample to 4°C Start->A B Add Acetonitrile (ACN) A->B C Achieve Water/ACN in 75:25 ratio B->C D Store at 4°C C->D E Analyze via UHPLC-MS/MS D->E F Stable Analysis E->F

Procedure Details
  • Sample Collection and Preparation:

    • Collect the water sample (e.g., surface water) in a clean, amber glass container to minimize photodegradation.
    • Immediately after collection, cool the sample to 4°C [2].
  • Stabilization:

    • Add a calculated volume of HPLC-grade acetonitrile (ACN) to the aqueous sample.
    • The final mixture must contain at least 25% ACN by volume (e.g., a Water/ACN ratio of 75:25). This step is critical to prevent analyte degradation and precipitation [2].
    • Mix the solution thoroughly.
  • Storage:

    • Store the stabilized samples at 4°C until analysis.
    • Under these conditions, this compound has been shown to be stable for up to 168 hours (1 week) with recoveries within an acceptable range (70-130%) [2].
  • Analysis and Calibration:

    • Analyze the samples using UHPLC-MS/MS with appropriate transitions for this compound and its metabolites [1] [2].
    • Important: Prepare calibration standards in the same Water/ACN (75:25) matrix to ensure accuracy. Renew these working standard solutions before each analytical run to prevent issues from potential precipitation or degradation [2].

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of this compound in my surface water samples so low? Low recovery is likely due to instability and/or precipitation of the compound in the aqueous matrix. The primary solution is to stabilize the sample by adding acetonitrile immediately upon collection to achieve a content of at least 25% ACN [2].

Q2: What are the main degradation products of this compound I should look for in my analysis? The primary metabolites are IN-JS940 and IN-KF015, which are detected in both water and soil. IN-JS940 is often found at the highest concentrations, reaching up to 50% of the initial this compound level in soil. Another metabolite, IN-MN467, has been identified in soil matrices [1].

Q3: My research involves fertility studies. Are there any special handling considerations? Emerging research suggests this compound may bind to proteins involved in human reproduction, such as the IZUMO1 sperm-egg fusion protein [3]. While the handling procedures remain the same, these findings highlight the importance of careful and precise quantification in toxicological studies.

References

comparison famoxadone other oxazolidinone fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Famoxadone Profile

The following table summarizes the key characteristics of the fungicide this compound. [1] [2]

Property Description
Chemical Class Oxazolidinedione (a subclass of oxazolidinones) [2]
Mode of Action Respiration inhibitor (QoI fungicide, FRAC Group 11). Inhibits mitochondrial respiration at complex III, disrupting energy (ATP) production in fungi. It is active against zoospore germination and mycelial growth. [2]
Primary Use Protectant fungicide with residual activity, used to control a broad spectrum of plant pathogenic fungi including downy mildews and blights. [2]
Example Applications Grapes, potatoes, tomatoes, peppers, cucurbits, and salad crops. [2]
Example Pathogens Controlled Plasmopara viticola (downy mildew), Phytophthora blight, Alternaria leaf blight, and anthracnose. [2]
Solubility Low aqueous solubility (0.059 mg/L at 20°C, pH 7) [2]
Isomerism Chiral molecule, typically exists as a racemic mixture (S-isomer to R-isomer ratio is about 1:1) [3] [2]

Experimental Data and Protocols

Research on this compound involves assessing its stereoselective environmental behavior and health risks, as well as standard fungicide efficacy trials.

  • Stereoselectivity in Cytotoxicity and Metabolism: A 2024 study assessed the health risks of this compound's enantiomers. Key methodological aspects include [3]:

    • Focus: Evaluating stereoselectivity in ferroptosis-mediated cytotoxicity and metabolic behaviors.
    • Key System: The role of Cytochrome P450 enzymes in its metabolic pathway was investigated.
  • Standard Fungicide Efficacy Trials: The protocols for evaluating fungicides like this compound against specific pathogens (e.g., Plasmopara viticola) typically involve [4]:

    • Phenotyping: Conducting leaf disk assays or whole plant bioassays to measure the level of disease control in vivo.
    • Genotyping: Monitoring for resistance by detecting mutations (e.g., G143A) in the target gene (cytochrome b) using molecular techniques like PCR-RFLP or sequencing.

The diagram below illustrates the primary mode of action of this compound and the associated resistance mechanism. [4] [2]

famoxadone_moa cluster_target This compound Mode of Action cluster_resistance Resistance Mechanism Fungus Fungus Respiration Respiration Fungus->Respiration ATP ATP Respiration->ATP Energy Energy ATP->Energy This compound This compound complex_iii Mitochondrial Respiratory Complex III This compound->complex_iii Binds & Inhibits complex_iii->Respiration Disrupts mutation G143A Mutation in Cytochrome b Gene reduced_binding Reduced Binding of Fungicide mutation->reduced_binding reduced_binding->complex_iii

References

stereoselective bioactivity R-famoxadone vs S-famoxadone

Author: Smolecule Technical Support Team. Date: February 2026

Stereoselectivity of Famoxadone Enantiomers

The tables below summarize the key differences in bioactivity, toxicity, and environmental behavior between this compound's enantiomers, based on a 2021 stereoselective study [1].

Enantiomer Property R-(-)-Famoxadone S-(+)-Famoxadone
Fungicidal Bioactivity (toward 5 phytopathogens) 2.7 to 178 times higher than S-(+)-isomer [1] Lower activity [1]
Acute Toxicity (to earthworm Eisenia foetida) 167 times more toxic than S-(+)-isomer [1] Lower toxicity [1]
Toxicity Classification (to E. foetida) Super toxic [1] Information not specified
Degradation Behavior (in cucurbits & soil) No stereoselective degradation observed [1] No stereoselective degradation observed [1]
Average Half-life (Degradation) 5.4 to 14.1 days (in cucumber, chieh-qua, and soil) [1] 5.4 to 14.1 days (in cucumber, chieh-qua, and soil) [1]

Detailed Experimental Protocols

For researchers seeking to replicate or evaluate these findings, here are the core methodologies from the study [1].

  • Bioactivity Assay: Inhibitory activities of R-(-)- and S-(+)-famoxadone were tested against five phytopathogens. Bioactivities were compared based on the concentration required to achieve inhibition, with the activity ratio calculated directly from the dose-response curves [1].
  • Acute Toxicity Test: Acute toxicity was determined for the earthworm Eisenia foetida using standard laboratory toxicity testing. The LC50 values (lethal concentration for 50% of the population) were calculated, and the toxicity ratio between enantiomers was derived from these values [1].
  • Degradation Study: A stereoselective degradation study was conducted in two cucurbit species (cucumber and chieh-qua) and field soil. Concentrations of each enantiomer were monitored over time using a established high-performance liquid chromatography (HPLC) method. Half-lives were calculated from the degradation curves [1].

Regulatory and General Context

  • Regulatory Status: this compound is not approved for use in the European Union according to the Pesticide Properties Database (PPDB) [2]. Health Canada's Pest Management Regulatory Agency (PMRA) has a continuous re-evaluation program, but this compound is not specifically listed in the current public work plan for 2025-2030 [3].
  • Mode of Action: this compound is a quinone outside inhibitor (QoI) fungicide, specifically inhibiting mitochondrial respiration at the cytochrome bc1 complex (Complex III), halting energy production in fungal cells [4] [2].
  • Basic Properties: It is a chiral, synthetic fungicide with a molecular weight of 374.39 g/mol and very low solubility in water [2]. It is used to control diseases like downy mildew and late blight in crops such as potatoes, grapes, and cucurbits [4] [2].

Experimental Workflow for Stereoselective Assessment

The diagram below outlines the key stages of the experimental process used to assess the stereoselectivity of this compound, from sample preparation to data analysis.

Sample Preparation Sample Preparation Enantiomer Separation Enantiomer Separation Sample Preparation->Enantiomer Separation Bioactivity Assay Bioactivity Assay Enantiomer Separation->Bioactivity Assay Toxicity Testing Toxicity Testing Enantiomer Separation->Toxicity Testing Degradation Study Degradation Study Enantiomer Separation->Degradation Study Data Analysis Data Analysis Bioactivity Assay->Data Analysis Toxicity Testing->Data Analysis Degradation Study->Data Analysis Results & Comparison Results & Comparison Data Analysis->Results & Comparison

References

famoxadone acute toxicity comparison earthworms

Author: Smolecule Technical Support Team. Date: February 2026

Famoxadone Acute Toxicity to Earthworms

The acute toxicity of this compound enantiomers to the earthworm Eisenia foetida is highly stereoselective, meaning the two mirror-image molecules have different toxicities. Experimental data from a contact filter paper test shows that the R-enantiomer is significantly more toxic [1].

Enantiomer Acute Toxicity (48-h LC₅₀) Toxicity Comparison
R-(-)-famoxadone Super toxic 167 times more toxic than S-(+)-famoxadone
S-(+)-famoxadone Super toxic -

The study classified both enantiomers as "super toxic" to Eisenia foetida based on the obtained LC₅₀ values [1].

Detailed Experimental Methodology

The key experimental details from the research are as follows [1]:

  • Test Organism: The earthworm species used was Eisenia foetida.
  • Bioassay Type: A contact filter paper toxicity bioassay was employed.
  • Procedure: The test involved exposing earthworms to a defined concentration of the pesticide applied on filter paper inside a test container. The mortality of the earthworms was recorded after 48 hours of exposure.
  • Data Analysis: The median lethal concentration (LC₅₀) was calculated from the dose-response data to quantify and compare acute toxicity.

Earthworm Acute Toxicity Experimental Workflow

The diagram below illustrates the standard experimental workflow for determining acute toxicity in earthworms, which applies to studies like the one conducted on this compound.

Test Substance\nPreparation Test Substance Preparation Earthworm\nAcclimation Earthworm Acclimation Test Substance\nPreparation->Earthworm\nAcclimation Filter Paper\nContact Bioassay Filter Paper Contact Bioassay Earthworm\nAcclimation->Filter Paper\nContact Bioassay 48-Hour\nExposure 48-Hour Exposure Filter Paper\nContact Bioassay->48-Hour\nExposure Mortality\nAssessment Mortality Assessment 48-Hour\nExposure->Mortality\nAssessment LC₅₀\nCalculation LC₅₀ Calculation Mortality\nAssessment->LC₅₀\nCalculation

This methodology is a standard for initial toxicity screening. Another common approach is the soil toxicity bioassay, where the pesticide is incorporated into natural soil, providing a more environmentally relevant but often less sensitive test system [2] [3].

Key Findings for Professionals

For researchers and scientists, the critical takeaways are:

  • Pronounced Stereoselectivity: The 167-fold difference in toxicity between R-(-)-famoxadone and S-(+)-famoxadone is significant. The R-enantiomer poses a higher risk to non-target soil organisms like earthworms [1].
  • Beyond Acute Lethality: Sublethal endpoints are crucial for a comprehensive risk assessment. Modern ecotoxicology studies also examine biomarkers like avoidance behavior (a sensitive indicator of soil pollution) and changes in enzyme activities (e.g., superoxide dismutase), which can signal oxidative stress before mortality occurs [2].

References

degradation half-life famoxadone different soil types

Author: Smolecule Technical Support Team. Date: February 2026

Famoxadone Half-Life Across Different Environments

The table below summarizes the experimental half-life data for this compound found in the search results:

Environment / Condition Half-Life (DT50) Key Factors & Notes
Loam Soil (Aerobic) 35 days [1] Persistence was higher compared to other tested soils [1].
Other Soils (Aerobic, unspecified texture) < 30 days [1] Most tested soils showed lower persistence than loam [1].
Sandy Loam Soil (Watermelon field) 5.5 days [2] Field dissipation study; faster degradation likely due to environmental factors [2].
Water < 30 days [1] Tested at a fivefold dose; low persistence [1].
Watermelon Leaf 9.7 days [2] Represents dissipation on plant surfaces [2].

Stereoselective Degradation in Soil

This compound is a chiral molecule, meaning it has two enantiomers (R- and S-forms) that can degrade at different rates in the environment. The following table compares their half-lives under different conditions, demonstrating that the R-enantiomer degrades faster than the S-enantiomer in aerobic soils [3].

Condition Soil Type Half-Life (R-Famoxadone) Half-Life (S-Famoxadone) Enantioselective?
Aerobic Various (3 tested) 46.2 - 126 days [3] Longer than R-enantiomer Yes, R-famoxadone degrades faster [3]
Anaerobic Various (3 tested) 62.4 - 147 days [3] Similar to R-enantiomer No, degradation is non-enantioselective [3]

Detailed Experimental Protocols

To ensure the reliability and reproducibility of the data, here is a summary of the key methodological details from the cited studies.

  • Analytical Method: The primary method for detecting this compound and its metabolites in soil and water was Ultra-High Performance Liquid Chromatography coupled to Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) [1]. Another study on watermelon used HPLC with a UV detector (HPLC-UVD) [2].
  • Study Setup: For soil studies, the plant protection product Equation Pro (which contains this compound) was administered to soil samples. Studies were often conducted at both the normal recommended dose and a double dose to understand dissipation kinetics under different scenarios [1]. Field studies involved monitoring residues until harvest [2].
  • Metabolite Identification: The research tracked not just this compound, but also its primary metabolites, including IN-KF015, IN-JS940, and IN-MN467. The concentration of these metabolites increased as the parent compound degraded, with IN-JS940 being the most prominent in both water and soil [1].

Key Influencing Factors & Mechanisms

The degradation of this compound is not solely dependent on soil texture; it is a complex process influenced by several interconnected factors, as illustrated below. The diagram outlines the primary pathways and influencing factors.

famoxadone_degradation This compound This compound Microbial Activity Microbial Activity This compound->Microbial Activity  Influenced by Soil Oxygen (Aerobic) Soil Oxygen (Aerobic) This compound->Soil Oxygen (Aerobic)  Degrades faster under Soil Oxygen (Anaerobic) Soil Oxygen (Anaerobic) This compound->Soil Oxygen (Anaerobic)  Degrades slower under S-Famoxadone S-Famoxadone This compound->S-Famoxadone  Enriched due to R-Famoxadone R-Famoxadone This compound->R-Famoxadone  Preferentially degraded Degradation Rate Degradation Rate Microbial Activity->Degradation Rate Shorter Half-Life Shorter Half-Life Soil Oxygen (Aerobic)->Shorter Half-Life Longer Half-Life Longer Half-Life Soil Oxygen (Anaerobic)->Longer Half-Life Enantioselective Degradation Enantioselective Degradation S-Famoxadone->Enantioselective Degradation R-Famoxadone->Enantioselective Degradation Soil Texture Soil Texture Soil Texture->Microbial Activity  Clay supports richer communities Water Holding Capacity Water Holding Capacity Soil Texture->Water Holding Capacity Water Holding Capacity->Soil Oxygen (Aerobic) Water Holding Capacity->Soil Oxygen (Anaerobic)

This compound Degradation Pathways & Key Influencers

The diagram shows that the core process is driven by microbial activity and oxygen levels. Here are the details behind these factors:

  • Soil Microbial Community: The structure and abundance of soil microorganisms are heavily influenced by soil texture. Clay-rich soils, for instance, have been shown to support richer and more diverse microbial communities, which can directly impact the breakdown of pesticides [4].
  • Oxygen Availability (Aerobic vs. Anaerobic): this compound degrades more rapidly under aerobic conditions than under anaerobic conditions [3]. Soil texture affects oxygen availability by influencing water holding capacity and gas exchange.
  • Enantioselectivity: The faster degradation of the R-enantiomer under aerobic conditions is a key mechanism. This means that the environmental residue becomes enriched with the S-enantiomer over time, which is crucial to note because the two enantiomers have different toxicological profiles. The R-enantiomer is significantly more toxic to certain aquatic organisms like algae, daphnia, and zebrafish [3].

Conclusion

  • Soil texture (e.g., loam vs. sandy loam) is a significant factor, with finer textures like loam potentially increasing persistence [1] [2].
  • Aerobic conditions significantly enhance degradation compared to anaerobic conditions [3].
  • Enantioselective degradation occurs, leading to a change in the composition of the residue over time, which must be considered for accurate environmental risk assessment due to the differing toxicity of the enantiomers [3].

References

Efficacy Data of Famoxadone and Cymoxanil Mixtures

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental findings for the combined application of famoxadone and cymoxanil against various plant diseases.

Target Disease Crop Efficacy Performance & Comparison Key Experimental Findings Source (Year)
Early Blight (Alternaria solani) Potato Superior to Azoxystrobin and Mancozeb [1] Lowest Percent Disease Index (PDI: 8.51-9.00%); highest tuber yield (256-260 q/ha) [1]. Field Trial (2025)
Downy Mildew (Hyaloperonospora parasitica) Broccoli Highly Effective [2] Disease Index (DI: 16.82); significantly increased yield [2]. Field Trial (2024)
Bacterial Spot (Xanthomonas species) Tomato, Pepper Synergistic with Copper Hydroxide *in vitro* [3] Synergy reduced growth of copper-resistant X. perforans; increased disease control not observed in greenhouse trials [3]. In vitro & Greenhouse Study (2011)

Detailed Experimental Protocols

For the key studies cited, here are the methodologies used to generate the data.

Field Evaluation for Early Blight on Potato (2025) [1]
  • Experimental Design: Randomized Block Design (RBD) with seven treatments and multiple replications, conducted over two growing seasons (Kharif 2023 and Rabi 2023-2024).
  • Treatments: Included different dosages of this compound (16.6%) + Cymoxanil (22.1%) SC (500, 600, and 700 ml/ha), standard fungicides (Azoxystrobin and Mancozeb), and an untreated control.
  • Data Collection: The Percent Disease Index (PDI) was calculated post-treatment. Tuber yield was recorded at harvest, and a benefit-cost analysis was performed.
Field Evaluation for Downy Mildew on Broccoli (2024) [2]
  • Experimental Design: Randomized Complete Block Design (RCBD) with nine treatments, repeated over two growing seasons (2021-22 and 2022-23).
  • Treatments: Included this compound + Cymoxanil alongside other fungicidal combinations and solo products.
  • Data Collection: Disease index and yield (weight per head) were assessed at 15-day intervals after application. Data analysis used a mixed-effects model and regression analysis to correlate disease and yield.
Laboratory and Greenhouse Study for Bacterial Spot (2011) [3]
  • In vitro Assay: Evaluated the inhibitory activity of cymoxanil, famoxanil, and their combination (Tanos) alone and with copper hydroxide or mancozeb against copper-sensitive and copper-resistant strains of Xanthomonas.
  • Greenhouse Trials: The chemical regimes were tested on plants under greenhouse conditions to assess the level of disease control.

Mode of Action and Synergism Workflow

The synergy between famoxanil and cymoxanil arises from their complementary mechanisms of action, which target different stages of the fungal life cycle. The following diagram illustrates this multi-site process.

G Start Fungal Infection This compound This compound (QoI Inhibitor) Start->this compound Cymoxanil Cymoxanil (Curative Action) Start->Cymoxanil Prevention Prevents Spore Germination and Initial Infection This compound->Prevention Cure Halts Established Infection by inhibiting mycelial growth Cymoxanil->Cure Outcome Enhanced Broad-Spectrum Disease Control Prevention->Outcome Cure->Outcome

Critical Considerations for Application

When considering the use of this mixture, professionals should be aware of the following critical points:

  • Resistance Management: this compound is a Quinone outside Inhibitor (QoI) and is classified by FRAC as a high-risk fungicide for resistance development. Although it has a different chemical structure, it shows full cross-resistance with other QoIs. It is crucial to use this mixture in a structured resistance management program, rotating it with fungicides from different mode-of-action groups [4] [5].
  • Regulatory Status: Be aware that the approval of this compound for agricultural use in Great Britain was withdrawn in June 2024 due to risks to birds. Its use was already banned in the European Union [5]. Always check local regulatory status before designing research or field programs.

Knowledge Gaps and Research Directions

The available data, while valuable, reveals several areas where current information is lacking:

  • Molecular Basis of Synergy: While the complementary modes of action are understood, the precise molecular-level interactions leading to synergy, especially against bacterial pathogens, require further elucidation [3] [4].
  • Long-term Resistance Monitoring: Continuous field monitoring data on the efficacy of this mixture against evolving fungal populations, especially those with the G143A mutation, is essential for its sustainable use [4].
  • Broader Spectrum Efficacy: More field trial data is needed across a wider range of crops and geographic locations to fully validate the mixture's efficacy and optimal application timing.

References

environmental risk assessment famoxadone vs alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Famoxadone Profile and Environmental Fate

The table below summarizes key environmental data for this compound, which is a broad-spectrum fungicide used on crops like grapes, potatoes, and tomatoes [1].

Property Value Interpretation & Risk
Water Solubility (at 20°C) 0.059 mg/L [1] Low. Low potential for leaching into groundwater, but high tendency to bind to soil particles.
Soil Persistence (DT50) Not persistent (specific value not listed) [1] Low. Degrades relatively quickly in the soil environment.
Octanol-Water Partition Coefficient (Log Kow at 20°C) 4.65 [1] High. Indicates a potential to bioaccumulate in the food chain.
Toxicity to Fish (Acute) Highly toxic [1] High concern. Poses a significant risk to aquatic vertebrates.
Toxicity to Aquatic Invertebrates (Acute) Highly toxic [1] High concern. Poses a significant risk to aquatic invertebrate populations.
Toxicity to Honeybees Moderately toxic [1] Moderate concern. Requires careful application to protect pollinators.
Toxicity to Earthworms Moderately toxic [1] Moderate concern. Potential impact on soil health and function.
EU Regulatory Status Not approved; Candidate for Substitution [1] High regulatory concern. flagged due to PBT (Persistent, Bioaccumulative, Toxic) criteria.

Mode of Action: this compound is a protectant fungicide that inhibits mitochondrial respiration in fungi at complex III (QoI site), leading to a loss of energy production and cell death [1]. It is classified as a FRAC Group 11 fungicide [1]. The following diagram illustrates its biochemical pathway and primary effects.

famoxadone_pathway This compound This compound Inhibition of\nMitochondrial\nRespiration (Complex III) Inhibition of Mitochondrial Respiration (Complex III) This compound->Inhibition of\nMitochondrial\nRespiration (Complex III) Primary Action Fungal_Spore Fungal_Spore Mitochondrion Mitochondrion ATP_Production ATP_Production Cell_Death Cell_Death Disruption of\nElectron Transport Chain Disruption of Electron Transport Chain Inhibition of\nMitochondrial\nRespiration (Complex III)->Disruption of\nElectron Transport Chain Decreased ATP Synthesis Decreased ATP Synthesis Disruption of\nElectron Transport Chain->Decreased ATP Synthesis Loss of Cellular Energy Loss of Cellular Energy Decreased ATP Synthesis->Loss of Cellular Energy Inhibition of Spore Germination\n& Mycelial Growth Inhibition of Spore Germination & Mycelial Growth Loss of Cellular Energy->Inhibition of Spore Germination\n& Mycelial Growth Inhibition of Spore Germination\n& Mycelial Growth->Cell_Death

Comparative Risk Assessment: this compound vs. Alternatives

The table below compares this compound with other types of pest control agents based on available ecotoxicological data. Please note that the alternatives listed belong to different pesticide classes (herbicides, insecticides) and are for illustrative comparison only.

Control Agent Example Compound(s) Primary Mode of Action Key Environmental Concerns
QoI Fungicide This compound Inhibits mitochondrial respiration (Complex III) in fungi [1]. High toxicity to fish & aquatic invertebrates; Bioaccumulation potential [1].
Amino Acid Inhibitor Herbicide Glyphosate Inhibits amino acid production in plants [2]. Low acute toxicity to fish and invertebrates; effects often linked to surfactant ingredients [2].
Photosynthesis Inhibitor Herbicide Atrazine Inhibits photosynthesis in plants [2]. Can cause indirect ecological effects; may act synergistically to increase toxicity of other pesticides like chlorpyrifos [2].
Neonicotinoid Insecticide Acetamiprid Nicotinic acetylcholine receptor agonist in insects [3]. High acute toxicity to aquatic invertebrates [3].
Microbial Biopesticide Bacillus thuringiensis israelensis (Bti) Bacterial toxins disrupt the gut of specific insect larvae (e.g., mosquitoes) [4]. Highly specific, low environmental persistence; low risk to non-target organisms, including humans [4].

Experimental Protocols for Assessment

The methodologies for generating the data cited in regulatory assessments are standardized. Here are the key experimental protocols:

  • Aquatic Acute Toxicity Tests (for Fish and Invertebrates): These tests determine the concentration that is lethal to 50% of the test population (LC50) over a short period.

    • Organisms: Commonly uses rainbow trout (Oncorhynchus mykiss) for freshwater vertebrates and water fleas (Daphnia magna) for invertebrates [3].
    • Duration: Typically 96 hours for fish and 48 hours for invertebrates [2].
    • Conditions: Tests are conducted in flow-through or static systems with controlled water temperature, pH, and hardness [3].
    • Measurement: The endpoint is the LC50 value, which is used to classify toxicity (e.g., "highly toxic") [1] [3].
  • Honeybee Acute Contact Toxicity Test: This assesses the risk to pollinators.

    • Procedure: A known dose of the pesticide is applied directly to the bee's thorax [1].
    • Duration: Effects are monitored for 48 hours.
    • Measurement: The endpoint is the LD50 (lethal dose for 50% of the population), reported in micrograms per bee (μg/bee) [1].
  • Avian Dietary Toxicity Test: This assesses the risk to birds.

    • Procedure: Northern bobwhite (Colinus virginianus) or mallard ducks (Anas platyrhynchos) are fed a diet containing the pesticide for a set period [1].
    • Duration: Typically 8 days.
    • Measurement: The endpoint is the LC50 value, reported in milligrams per kilogram of diet (mg/kg) [1].

Key Takeaways and Alternatives

  • This compound presents significant environmental risks, particularly to aquatic ecosystems, which is the primary reason for its non-approval in the EU and its status as a Candidate for Substitution [1].
  • Chemical alternatives carry their own risks. While some herbicides like glyphosate show lower direct aquatic toxicity, other insecticides like neonicotinoids are highly toxic to invertebrates [2] [3]. Synergistic effects between chemicals are an important risk multiplier [2].
  • Biological controls offer a lower-risk profile. Microbial pesticides (e.g., specific bacteria, fungi, and viruses) and beneficial insects provide targeted pest control with minimal environmental impact, reducing the reliance on broad-spectrum chemicals [4].

References

Famoxadone Residue Levels by Crop and Region

Author: Smolecule Technical Support Team. Date: February 2026

Crop / Commodity EU MRL (mg/kg) Codex Alimentarius (CXL) (mg/kg) Key Regulatory Context
Hops 50.0 [1] 50.0 (Adopted Dec 2023) [1] EU aligned with Codex in October 2024 [1].
Wine Grapes Maintained (Specific level not stated) [1] Considered safe by EFSA [1] MRL maintained as an import tolerance [1].
Potatoes, Tomatoes, Cucumbers, Courgettes (Zucchini) Maintained (Specific levels not stated) [1] Considered safe by EFSA [1] MRLs maintained as import tolerances [1].
Barley, Wheat Maintained (Specific levels not stated) [1] Considered safe by EFSA [1] MRLs maintained as import tolerances [1].
Animal Products Maintained (Specific levels not stated) [1] Considered safe by EFSA [1] MRLs maintained as import tolerances [1].
Table Grapes, Aubergines, Gherkins, Melons, Broccoli, etc. 0.01* (Limit of Determination) [1] Not applicable Famoxadone is no longer authorized in the EU; MRLs set to the lowest detectable level [1].

> Note on U.S. Tolerances: The U.S. EPA is currently undergoing a registration review process for this compound and other pesticides, which may involve proposing tolerance actions [2]. Specific U.S. tolerance levels were not available in the search results.

Experimental Protocols for MRL Determination

Establishing MRLs involves a rigorous process to ensure consumer safety and facilitate trade. The general workflow for setting an MRL, as reflected in regulatory procedures, is summarized below.

cluster_phase1 Data Generation Phase cluster_phase2 Safety & Regulatory Phase Start Start: MRL Setting Process Step1 1. Field Residue Trials Start->Step1 Step2 2. Analytical Method Validation Step1->Step2 Step3 3. Processing & Metabolism Studies Step2->Step3 Step4 4. Dietary Risk Assessment Step3->Step4 Step5 5. Regulatory Proposal & Review Step4->Step5 Step6 6. MRL Established Step5->Step6

The methodology for determining MRLs relies on several key experimental protocols [2] [1] [3]:

  • Field Residue Trials: Crops are treated with the pesticide according to maximum proposed label rates and shortest harvest intervals. Residue levels at harvest are analyzed to determine the maximum expected residue [3].
  • Analytical Method Validation: Residues are quantified using validated analytical methods, typically Liquid or Gas Chromatography with Mass Spectrometry (LC/GC-MS/MS). Methods must demonstrate specificity, accuracy, precision, and a defined Limit of Quantification (LOQ), which is the lowest residue level that can be reliably measured [1] [3]. The LOQ often becomes the default MRL (e.g., 0.01 mg/kg) when a pesticide is no longer authorized [1].
  • Dietary Risk Assessment: Toxicological studies establish safe intake levels (e.g., Acceptable Daily Intake). Exposure from all proposed crop uses is estimated using residue trial data and food consumption models to ensure it remains below safe limits for all consumer groups [1] [4].

Mechanism of Action and Resistance

This compound is a QoI (Quinone outside Inhibitor) fungicide from FRAC Group 11. Its molecular mechanism and resistance management are key considerations for its application [5] [6].

Fungicide This compound Application MoA Mode of Action (MoA): QoI Fungicide (FRAC Group 11) Fungicide->MoA Target Binds to Qo Site of Cytochrome bc1 Complex MoA->Target Risk High Resistance Risk MoA->Risk Effect Blocks Electron Transfer in Mitochondrial Respiration Target->Effect Outcome Energy (ATP) Production Halts → Fungal Death Effect->Outcome Management Resistance Management: Use in Mixture with Non-Group 11 Fungicides Risk->Management Mitigated by

Key Regulatory and Safety Context

  • EU Approval Status: this compound is no longer approved for use in the EU. The maintained MRLs for specific crops like wine grapes and tomatoes function as "import tolerances," allowing treated commodities from other countries to be marketed in the EU [1].
  • GB Approval Status: Approval for this compound in Great Britain was withdrawn in June 2024 due to the risk it presents to birds [5].
  • U.S. Regulatory Status: The U.S. EPA is conducting a registration review for this compound, which may lead to changes in tolerances. The outcome of this review will determine future U.S. residue levels [2].

References

binding affinity famoxadone vs retinol CRBP-III

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding Affinity Comparison

The table below summarizes the key binding parameters for retinol and famoxadone with Cellular Retinol-Binding Protein III (CRBP-III), based on a virtual screening study [1] [2].

Ligand Minimum Binding Energy (kcal/mol) Reported Experimental Kd Key Interacting Residues Binding Site Location
Retinol -7.1 [1] [2] ~60 nM [3] Information missing from search results Native retinol-binding site [1] [2]
This compound -10.4 [1] [2] Not experimentally measured Y19, K40, L20, V29, A33, F57, L117, L118 [1] [2] Competes with retinol in its binding site [1] [2]

> Note: The data for this compound comes from a single in silico (computational) prediction. The binding energy and mechanism have not been confirmed by experimental studies and should be considered a hypothesis for future testing [1] [2].

Experimental Protocols & Methodologies

For context, here are the methodologies related to the data presented.

1. Virtual Screening & Molecular Docking (Source of this compound Data) The comparative data for this compound was generated through a computational workflow [1] [2]:

  • Protein and Ligand Preparation: The 3D structure of CRBP-III and other reproduction-related proteins were obtained from the RCSB Protein Data Bank. The 3D structure of this compound and other pesticides were obtained from the PubChem database.
  • Docking Simulation: Molecular docking was performed using AutoDock Vina software to predict the preferred orientation and binding affinity of this compound to the protein.
  • Analysis: The resulting poses were analyzed for minimum binding energy and the network of interactions (hydrogen bonds and hydrophobic contacts) with amino acid residues.

2. Determining Binding Affinity (Kd) Experimentally To validate computational predictions, experimental methods are required. The following established protocols can be used to determine the equilibrium dissociation constant (Kd) [4] [5]:

  • Fluorescence Quenching: The intrinsic fluorescence of CRBP-III's tryptophan residues is quenched upon retinol binding. Titrating with retinol and measuring fluorescence change allows for Kd calculation [3].
  • Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed when a ligand binds to a protein. It provides both the Kd and the thermodynamic parameters (enthalpy and entropy) of the interaction.
  • Surface Plasmon Resonance (SPR): This technique immobilizes one binding partner and measures the association and dissociation rates of the other in real-time, from which the Kd can be derived.

Critical experimental controls include [5]:

  • Varying Incubation Time: Demonstrating that the binding reaction has reached equilibrium.
  • Avoiding Titration Artifacts: Ensuring the concentration of the limiting component is not too high relative to the Kd.

Biological Context & Signaling Pathways

CRBP-III is an intracellular carrier protein that belongs to the family of fatty acid-binding proteins [6] [7]. Its primary role is to bind retinol inside cells, solubilizing and stabilizing it, and facilitating its metabolism to active metabolites like retinoic acid [6] [7]. Retinoic acid is a critical signaling molecule that regulates gene transcription by activating nuclear receptors (RAR/RXR) [7].

The following diagram illustrates the proposed mechanism by which this compound could disrupt this essential pathway.

G Retinol Retinol CRBP3 CRBP-III Retinol->CRBP3 Binds Metabolism Metabolic Enzymes CRBP3->Metabolism Delivers Retinol RetinoicAcid Retinoic Acid (RA) Metabolism->RetinoicAcid RAR_RXR RAR/RXR Nuclear Receptor RetinoicAcid->RAR_RXR Activates GeneTranscription Gene Transcription RAR_RXR->GeneTranscription NormalBioProcess Normal Development & Reproduction GeneTranscription->NormalBioProcess This compound This compound This compound->Retinol Competes With This compound->CRBP3 Predicted to Block

The potential disruption of retinol signaling by this compound is particularly relevant in the context of human fertility. The same 2024 computational study also predicted that this compound binds to the IZUMO Sperm-Egg Fusion Protein with high affinity, potentially hindering the conformational change necessary for gamete fusion [1] [2]. This suggests a dual mechanism through which this pesticide could impair reproduction.

Key Takeaways for Researchers

  • A Strong Computational Prediction: The data suggests this compound may bind CRBP-III with higher affinity than its native ligand, retinol, potentially acting as a competitive inhibitor.
  • A Proposed Molecular Mechanism: Binding is predicted to be stabilized by a network of hydrophobic residues and hydrogen bonds, effectively blocking the retinol-binding site.
  • A Hypothesized Biological Impact: By sequestering CRBP-III, this compound could disrupt critical retinoic acid signaling and, based on additional predictions, impair sperm-egg fusion, providing a potential molecular explanation for its alleged negative impact on fertility.
  • A Need for Experimental Validation: The current evidence is solely based on a virtual screening approach. This compelling hypothesis requires validation through rigorous in vitro and in vivo experiments.

References

×

Physical Description

Pale cream-colored solid; [HSDB] White powder; [MSDSonline]

Color/Form

Pale cream powder

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

374.12665706 g/mol

Monoisotopic Mass

374.12665706 g/mol

Heavy Atom Count

28

Density

1.31 g/cu cm at 22 °C

LogP

4.65 (LogP)
log Kow = 4.65 at pH 7

Melting Point

140.3-141.8 °C

UNII

V1C07OR6II

GHS Hazard Statements

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Famoxadone is an extremely potent inhibitor of mitochondrial electron transport acting at complex III in mitochondria from fungi, plants and mammals ... The site of inhibition is cytochrome b within the Qo domain which prevents transfer of electrons from cytochrome b to cytochrome c1.

Vapor Pressure

4.80X10-9 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

131807-57-3

Absorption Distribution and Excretion

Following oral application to rats, elimination is rapid. Unmetabolized famoxadone was the major component in the feces; mono- (at 4'-phenoxyphenyl) and di- (also at 4-phenylamino) hydroxylated famoxadone were the primary fecal metabolites. In urine, products arising from cleavage of the heterocyclic ring were found. In goats and hens, there was little residue in the tissues; the majority of the administered famoxadone (about 60%) was unmetabolized and recovered in the feces. Metabolism was complex, involving hydroxylation, cleavage of the oxazolidinedione-aminophenyl linkage, cleavage of the phenoxyphenyl ether linkage and opening of the oxazolidinedione ring.
Ten groups of 4 or 5 Crl:CD/BR (Sprague-Dawley) albino rats per sex received a single oral gavage dose of [14C-PA]DPX-JE874 at 5 or 100 mg/kg. One group (G) of 5 per sex had been exposed (oral gavage) to non-radiolabelled DPX-JE874 for fourteen consecutive days prior to the radiolabelled dose. Two other groups (B (4/sex) and E (5/sex)) received a single dose (oral gavage) of [14C-POP]DPX-JE874 at 100 mg/kg. Groups A, B, and C: the absorption half-lives of [14C-PA]DPX-JE874 in whole blood and plasma increased from 0.8 - 1.2 hours to 3.5 - 7.1 hours as the dose increased from 5 to 100 mg/kg. Absorption half-lives of [14C-POP]DPX-JE874 at 100 mg/kg were 0.4 to 1.4 hours. Elimination half-lives were 2 to 3 fold slower in whole blood compared to plasma with [14C-PA]DPX-JE874 (indication of binding to red blood cells). No indication of binding with [14C-POP]DPX-JE874. Groups D, E, F, G: No accumulation of [14C-PA]DPX-JE874 residues in organs and tissues was observed at 5 and 100 mg/kg 120 hours post-treatment. [14C-POP]DPX-JE874 treated animals (Group E, 100 mg/kg) showed highest radioactivity in fat (< 2 ppm). Gonads, uterus, adrenals, and bone marrow also contained slightly increased levels of 14C-residues (< 2 ppm) (possibly associated with body fat adhering to the tissues). > 75% of administered radiolabel was excreted in feces and less than 10% in urine during 24 hours post-dosing. There was no significant difference in the elimination profile between single (D, E, and F) and multiple (G) dosings, between sexes, nor between [14CPA]DPX-JE874 and [14C-POP]DPX-JE874. ... Groups H and I: Liver and fat were the two primary tissues for distribution of [14C-PA]DPX-JE874 residues at 5 hours (5 mg/kg) and 14 hours (100 mg/kg) post-dosing. At 36 hours (5 mg/kg) and 48 hours (100 mg/kg), liver was the only tissue containing slightly elevated residues.
Seven rats per sex received a single oral gavage dose of [14C-PA]DPX-JE874 or [14C-POP]DPX-JE874 at 5 mg/kg. The animals had biliary and duodenal cannulae surgically implanted 3 days prior to treatment. Bile was collected continuously and sampled 1, 3, 6, 10, 16, 24, 36, and 48 hours post-dosing. Urine and feces were collected 12, 24, and 48 hours after dosing. After the final urine and feces collection, cage washes were collected and analyzed. Blood was collected from all animals at termination (48 hours post-treatment). Carcasses were homogenized and analyzed for radioactivity. 30% to 39% of administered radiolabel was excreted in bile 1 to 10 hours post-dosing. Higher amounts of [14C-POP]DPX-JE874 (39%) than of [14C-PA]DPX-JE874 (31%) were excreted in males. The average urinary excretion of radiolabel was from 2% to 6% of administered dose. 56% to 65% of administered dose was excreted in feces. 0.22% and 0.31% of administered dose was found in blood of [14C-PA]DPX-JE874 treated males and females respectively at termination. 0.03% was found in blood of both males and females treated with [14C-POP]DPX-JE874. The average amount of radiolabel in carcasses ranged from 0.4% to 3.0%.
Six male beagle dogs received a single oral gavage dose of [14C-PA]DPX-JE874 at 15 mg/kg. 3 animals (Group A) were used for pharmacokinetic sampling (sacrificed at 96 hours post-dose), 3 others (Group B) were used for tissue distribution evaluation at the peak plasma concentrations (sacrificed 2 hours post-dose) observed in Group A. The final one was used as vehicle control (Group C) (sacrificed at 96 hours). The mean recovery of radioactivity from Group A dogs during 96 hours post-dosing was 7.67% in urine, 70.3% in feces, and 0.74% in cage wash and cage wipes. Peak mean excretion of radioactivity occurred during 24 to 48 hrs post-dosing in urine and during 12-24 hours in feces. ... Group mean radioactivity concentration in plasma peaked 2 hours post-dosing at 1.53 ppm and at 4 hours in RBCs (0.626 ppm). At 96 hours, values were 0.597 ppm (plasma) and 0.648 ppm (RBCs). The highest mean concentrations of radioactivity were detected in liver (1.34 ppm) and mesenteric fat (0.945 ppm) at the 96-hour sacrifice. Mean levels in aqueous humor, eye, and eye remainder were 0.091 ppm, 0.135 ppm, and 0.173 ppm, respectively. In Group B animals (2-hour sacrifice), the highest mean concentrations of radioactivity were found in liver (4.45 ppm), mesenteric fat (2.80 ppm), plasma (0.999 ppm), and RBCs (0.413 ppm). Residues in the aqueous humor, eye, and eye remainder were 0.061 ppm, 0.106 ppm, and 0.131 ppm, respectively.
For more Absorption, Distribution and Excretion (Complete) data for FAMOXADONE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Hydroxylation of the two phenyl rings at the para position is the major routes of metabolism.
... Groups of 4 or 5 Crl:CD/BR (Sprague-Dawley) albino rats per sex received a single oral gavage dose of [14C-PA]DPX-JE874 at 5 or 100 mg/kg ... /or/ a single dose (oral gavage) of [14C-POP]DPX-JE874 at 100 mg/kg. ... Three radioactive components were observed in feces of both [14C-PA] and [14C-POP] treated animals. Unmetabolized 14C-DPX-JE874 was the major component. The other two were monohydroxylated (IN-KZ007) and di para hydroxylated (IN-KZ534) DPX-JE874. One major radioactive component (a sulfate conjugate) was observed in urine of [14C-POP] treated animals. The primary metabolite in urine from [14C-PA] treated animals coincided with 4-acetoxyaniline (HPLC).

Wikipedia

Famoxadone

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Famoxadone is produced by reaction of 2-(4-phenoxyphenyl)lactate with a mixture of phenoxyphenyl and 1,1'-carbonyldiimidazole in dichloromethane, followed by treatment with phenylhydrazine.

Stability Shelf Life

The product is compatible with aluminum or iron metal and stable when exposed to ferric chloride, in the dark. /from table/
Storage stability: No significant change in the level of active substance, nor in the container, was observed after two years' storage in the commercial container, under ambient warehouse conditions. /Tanos 50 DF/ /from table/

Dates

Last modified: 08-15-2023

Explore Compound Types